Product packaging for (+/-)-Jasmonic acid(Cat. No.:CAS No. 221682-41-3)

(+/-)-Jasmonic acid

Cat. No.: B3028552
CAS No.: 221682-41-3
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-ARJAWSKDSA-N
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Description

(+/-)-Jasmonic acid is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B3028552 (+/-)-Jasmonic acid CAS No. 221682-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and History of Jasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Characterization, and Elucidation of the Jasmonic Acid Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of physiological and developmental processes. These oxylipins are central to plant defense against herbivores and pathogens, and they mediate responses to numerous abiotic stresses. Furthermore, jasmonates are integral to developmental processes ranging from seed germination and root growth to flowering and senescence. This technical guide provides a comprehensive overview of the historical milestones in jasmonic acid research, from its initial discovery as a fragrant compound to the detailed molecular understanding of its signaling pathway. The guide includes summaries of key quantitative data, detailed experimental protocols from foundational studies, and visual diagrams of critical pathways and workflows to offer a thorough resource for professionals in plant biology and drug development.

Discovery and Initial Characterization

The story of jasmonic acid begins not with the acid itself, but with its volatile methyl ester, a key component of jasmine's characteristic scent.

The Fragrant Origin: Methyl Jasmonate

In 1962, Swiss chemist Édouard Demole and his colleagues isolated methyl jasmonate (MeJA) from the essential oil of Jasminum grandiflorum[1][2][3]. This discovery marked the first identification of a jasmonate family member and led to the determination of its molecular structure[1].

Isolation of Jasmonic Acid

Nearly a decade later, in 1971, Aldridge and colleagues isolated the free acid, jasmonic acid (JA), from a fungal source, the culture filtrate of Lasiodiplodia theobromae[1][2]. This work demonstrated that jasmonates were not exclusive to the plant kingdom.

Uncovering the Biological Function

Following its discovery, researchers began to investigate the physiological effects of jasmonic acid on plants, gradually revealing its role as a potent signaling molecule.

A Promoter of Senescence

One of the first biological activities attributed to jasmonates was their senescence-promoting effect. In 1980, Ueda and Kato demonstrated that methyl jasmonate could accelerate senescence in detached oat leaves[4]. This finding provided the first evidence of jasmonates acting as plant growth regulators.

A Key Player in Plant Defense

A landmark discovery in the early 1990s established the central role of jasmonic acid in plant defense. Farmer and Ryan demonstrated that airborne methyl jasmonate could induce the synthesis of proteinase inhibitors in tomato plants[4][5]. This was a critical finding, suggesting that jasmonates act as signaling molecules in the wound response, helping to protect plants from herbivorous insects. This research also highlighted the potential for inter-plant communication via volatile jasmonate signals[5].

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of jasmonic acid was elucidated by Vick and Zimmermann in 1984[4]. They determined that JA is synthesized from linolenic acid via the octadecanoid pathway, a series of enzymatic reactions occurring in the chloroplasts and peroxisomes. This discovery provided a biochemical foundation for understanding how JA is produced in response to various stimuli.

The Jasmonic Acid Signaling Pathway

Understanding how the jasmonic acid signal is perceived and transduced within the cell to elicit a response has been a major focus of research. The core components of this pathway have been identified, revealing an elegant mechanism of de-repression.

In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins act as repressors by binding to and inhibiting various transcription factors, including MYC2. Following a stress signal, such as wounding or herbivory, the biosynthesis of jasmonic acid is triggered, leading to an accumulation of its biologically active form, jasmonoyl-L-isoleucine (JA-Ile). JA-Ile then acts as a molecular glue, facilitating the interaction between the JAZ repressors and an F-box protein, COI1 (CORONATINE INSENSITIVE 1). COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the expression of a suite of jasmonate-responsive genes, which in turn orchestrate various defense and developmental responses.

Jasmonic_Acid_Signaling_Pathway cluster_input Stimuli cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_repression Repressed State (No Signal) cluster_activation Active State (+JA-Ile) Wounding Wounding / Herbivory Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid Pathogens Pathogens Pathogens->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Ile_in JA-Ile JA_Ile->JA_Ile_in Transport JAR1->JA_Ile JAZ_rep JAZ Repressor MYC2_rep MYC2 (Transcription Factor) JAZ_rep->MYC2_rep JA_Genes_rep JA-Responsive Genes (Inactive) MYC2_rep->JA_Genes_rep Repressed SCF_COI1 SCF-COI1 (E3 Ligase) JAZ_act JAZ SCF_COI1->JAZ_act Binds Proteasome 26S Proteasome JAZ_act->Proteasome Ubiquitination & Degradation MYC2_act MYC2 JA_Genes_act JA-Responsive Genes (Active) MYC2_act->JA_Genes_act Activates Response Defense & Development Responses JA_Genes_act->Response JA_Ile_in->SCF_COI1 Binds

Core Jasmonic Acid Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on jasmonic acid.

Table 1: Jasmonic Acid Production in Fungal Culture

Organism Culture Conditions JA Concentration Reference

| Lasiodiplodia theobromae | Surface culture in Czapek medium | ~500 mg/L |[6][7] |

Table 2: Effective Concentrations of Methyl Jasmonate in Bioassays

Bioassay Plant Species MeJA Concentration Observed Effect Reference

| Leaf Senescence | Avena sativa (Oat) | 1.0 - 2.5 µg/mL | Promotion of senescence; counteracted the anti-senescence effect of kinetin. |[3] |

Table 3: Endogenous Jasmonic Acid Levels in Plant Tissue

Plant Species Tissue State JA Level Change Reference

| Arabidopsis thaliana | Senescing leaves vs. non-senescing leaves | ~4-fold higher in senescing leaves |[8][9] |

Key Experimental Protocols

Detailed experimental protocols from the seminal papers are crucial for understanding and replicating historical findings. While the full original articles are not always readily accessible, the following represents a reconstruction of the key methodologies based on available information.

Protocol for Isolation of Jasmonic Acid from Fungal Culture (Based on Aldridge et al., 1971)

This protocol describes a general method for the extraction and purification of jasmonic acid from the culture filtrate of Lasiodiplodia theobromae.

Isolation_Protocol start Start: L. theobromae Culture culture 1. Fungal Culture Grow L. theobromae in a suitable liquid medium (e.g., Czapek) for several days. start->culture filtration 2. Filtration Remove fungal biomass by filtration to obtain the culture filtrate. culture->filtration acidification 3. Acidification Acidify the filtrate to a low pH (e.g., pH 2-3) with a strong acid (e.g., HCl) to protonate the jasmonic acid. filtration->acidification extraction 4. Solvent Extraction Perform liquid-liquid extraction of the acidified filtrate with an organic solvent like ethyl acetate. acidification->extraction concentration 5. Concentration Evaporate the organic solvent under reduced pressure to yield a crude extract. extraction->concentration purification 6. Chromatographic Purification Purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to isolate pure jasmonic acid. concentration->purification end End: Pure Jasmonic Acid purification->end

Workflow for Jasmonic Acid Isolation
  • Fungal Culture : Lasiodiplodia theobromae is grown in a liquid medium, such as Czapek-Dox broth, under appropriate temperature and aeration conditions for an extended period to allow for the secretion of secondary metabolites.

  • Filtration : The fungal mycelium is separated from the liquid culture medium by filtration through cheesecloth or a similar filter material. The resulting liquid is the culture filtrate containing jasmonic acid.

  • Acidification : The culture filtrate is acidified to approximately pH 3.0 with a mineral acid (e.g., hydrochloric acid). This step ensures that the jasmonic acid is in its protonated, less polar form, which is more soluble in organic solvents.

  • Solvent Extraction : The acidified filtrate is repeatedly extracted with an immiscible organic solvent, such as ethyl acetate. The jasmonic acid partitions into the organic phase.

  • Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude oily residue.

  • Purification : The crude extract is further purified by column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate jasmonic acid from other metabolites. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing pure jasmonic acid.

Oat Leaf Senescence Bioassay (Based on Ueda and Kato, 1980)

This bioassay is a classic method to determine the senescence-promoting activity of a substance.

  • Plant Material : Oat seeds (Avena sativa) are germinated and grown in the dark for approximately 7-8 days.

  • Leaf Excision : The apical 3-4 cm segments are excised from the primary leaves of the etiolated seedlings.

  • Incubation : Batches of leaf segments (e.g., 10 segments) are floated on a test solution in a petri dish. The test solution consists of a buffer (e.g., phosphate (B84403) buffer) containing the compound to be assayed (e.g., methyl jasmonate at various concentrations). A control group is incubated in the buffer alone.

  • Incubation Conditions : The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours).

  • Assessment of Senescence : Senescence is quantified by measuring the degradation of chlorophyll (B73375). Chlorophyll is extracted from the leaf segments using a solvent like ethanol (B145695) or acetone, and its concentration is determined spectrophotometrically by measuring the absorbance at 665 nm. A lower chlorophyll content in the treated segments compared to the control indicates a senescence-promoting effect.

Conclusion

The journey of jasmonic acid from an aromatic component of jasmine oil to a well-characterized plant hormone is a testament to decades of meticulous research. The initial discoveries laid the groundwork for understanding its profound importance in plant defense and development. The subsequent elucidation of its complex biosynthetic and signaling pathways has provided a detailed molecular picture of how plants respond to their environment. For researchers and professionals in drug development and agriculture, this deep understanding of jasmonic acid's history and function offers valuable insights into the intricate chemical communication systems that govern plant life and provides a foundation for developing new strategies for crop protection and therapeutic intervention.

References

The Ubiquitous Signal: A Technical Guide to the Natural Sources and Occurrence of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in plant growth, development, and defense.[1] First isolated from the fungus Lasiodiplodia theobromae and later from the essential oil of jasmine (Jasminum grandiflorum), jasmonates are now recognized as a major class of plant hormones.[2][3] Their ubiquitous presence across the plant kingdom, from algae to higher plants, underscores their fundamental importance in plant biology.[4] This technical guide provides an in-depth overview of the natural sources, occurrence, and quantification of jasmonic acid, along with a detailed look at its signaling pathway.

Natural Sources and Occurrence of Jasmonic Acid

Jasmonic acid is synthesized from α-linolenic acid, a fatty acid commonly found in chloroplast membranes, through the octadecanoid pathway.[5] Its distribution within a plant is not uniform, with concentrations varying significantly depending on the tissue type, developmental stage, and in response to environmental stimuli.

Occurrence in Plant Tissues

Generally, the highest levels of jasmonic acid are found in reproductive tissues and actively growing parts of the plant.[3][6] This includes flowers, developing fruits, and young leaves.[7][8] In contrast, mature leaves and roots typically exhibit lower basal levels of JA.[2][7] However, upon wounding or pathogen attack, JA levels can increase dramatically and rapidly, not only at the site of damage but also systemically throughout the plant.[9][10]

Occurrence in Different Plant Species

Jasmonic acid is a conserved signaling molecule found throughout the plant kingdom. Its presence has been documented in a wide range of species, from bryophytes and ferns to gymnosperms and angiosperms. Research has quantified endogenous JA levels in various model organisms and crop plants, providing insights into its physiological roles.

Occurrence in Other Organisms

Beyond the plant kingdom, jasmonic acid and its derivatives have been identified in certain fungi, including Lasiodiplodia theobromae and Fusarium oxysporum.[4] Some species of algae and cyanobacteria are also known to produce jasmonates.[4] The presence of JA in these microorganisms suggests an ancient evolutionary origin of this signaling molecule.

Quantitative Data on Jasmonic Acid Occurrence

The following table summarizes the endogenous levels of jasmonic acid in various plant species and tissues under control or basal conditions. It is important to note that these values can fluctuate significantly based on environmental conditions and developmental stages.

Plant SpeciesTissueJasmonic Acid Concentration (ng/g Fresh Weight)Reference
Arabidopsis thalianaNon-senescing Leaves5.8 (27.7 pmol/g)[11]
Arabidopsis thalianaEarly Senescing Leaves27.3 (130.0 pmol/g)[11]
Arabidopsis thalianaRoots (Control)~5[12]
Arabidopsis thalianaShoots (Control)~10[12]
Glycine max (Soybean)Young LeavesHigh[8]
Glycine max (Soybean)FlowersHighest[8]
Glycine max (Soybean)Fruit (Pericarp)Highest[8]
Glycine max (Soybean)Hypocotyl HookHigh[8]
Glycine max (Soybean)Unwounded Leaves~20[13]
Oryza sativa (Rice)Leaves (Control)~15[14][15]
Solanum lycopersicum (Tomato)Unwounded Leaves~490 (230 pmol/g)[16]
Zea mays (Maize)Leaf 1 (Tip)~150[17]
Zea mays (Maize)Leaf 6~18[17]
Zea mays (Maize)Leaf 8~4.5[17]
Populus (Hybrid Poplar)Leaves2600[18]

Experimental Protocols for Jasmonic Acid Analysis

The accurate quantification of jasmonic acid from plant tissues requires robust and sensitive analytical methods. The following is a generalized protocol combining common steps from established methodologies for JA extraction, purification, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant tissue (typically 0.1-1.0 g fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.[19]

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction Solvent: Add a cold extraction solvent, typically 80% methanol (B129727) or a mixture of methanol and ethyl acetate.[20] An internal standard (e.g., deuterated JA) should be added at this stage for accurate quantification.

  • Extraction: Incubate the mixture at 4°C for several hours to overnight with constant agitation.

  • Centrifugation: Centrifuge the extract to pellet the solid plant material. Collect the supernatant.

Purification
  • Solid-Phase Extraction (SPE): The crude extract is often purified using a C18 SPE cartridge to remove interfering compounds.[19][20]

  • Elution: Elute the bound jasmonates from the SPE cartridge using a suitable solvent, such as 60% methanol.[19]

Derivatization (for GC-MS)
  • Methylation: For GC-MS analysis, the carboxylic acid group of JA is typically derivatized to its methyl ester (methyl jasmonate) using diazomethane (B1218177) or other methylating agents.[19][21] This increases the volatility of the compound for gas chromatography.

Quantification
  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[7]

  • LC-MS/MS Analysis: For LC-MS/MS, the purified extract (without derivatization) is injected into a liquid chromatograph coupled to a tandem mass spectrometer. This method offers high sensitivity and specificity for the direct analysis of JA.[18][22]

Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonic acid signal involve a cascade of molecular events that ultimately lead to changes in gene expression. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.

Caption: The Jasmonic Acid Signaling Pathway.

Conclusion

Jasmonic acid is a vital signaling molecule with a widespread occurrence in the plant kingdom and beyond. Its concentration within plants is dynamically regulated, reflecting its crucial roles in development and stress responses. The methodologies for its extraction and quantification are well-established, enabling researchers to probe its complex functions. A deeper understanding of the jasmonic acid signaling pathway continues to unveil intricate regulatory networks that govern plant life, offering potential avenues for crop improvement and the development of novel therapeutic agents.

References

biological role of jasmonic acid in plant development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Jasmonic Acid in Plant Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that act as critical signaling molecules in orchestrating a wide array of plant developmental processes and responses to environmental stimuli.[1][2] Initially identified for their role in plant defense against herbivores and pathogens, JAs are now recognized as integral regulators of vegetative and reproductive growth.[1] They influence root development, flower maturation, leaf senescence, and trichome formation.[3][4][5][6] The core of the JA signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction triggers the ubiquitination and subsequent degradation of JAZ proteins, releasing transcription factors, most notably MYC2, to activate the expression of JA-responsive genes.[9][10] Jasmonate signaling is intricately connected with other hormonal pathways, including those of auxin, gibberellin, salicylic (B10762653) acid, and ethylene (B1197577), forming a complex regulatory network that balances growth and defense.[11][12] This guide provides a detailed overview of JA biosynthesis, signaling, its multifaceted roles in plant development with supporting quantitative data, and key experimental protocols for its study.

Jasmonic Acid Biosynthesis

Jasmonic acid is synthesized via the octadecanoid pathway, a conserved metabolic route that begins with the fatty acid α-linolenic acid (18:3) released from chloroplast membranes.[2][13] The synthesis involves enzymes located in the chloroplast and peroxisome, with the final conversion steps occurring in the cytoplasm.[2]

The key steps are:

  • Chloroplast: α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[14][15]

  • Peroxisome: OPDA is transported into the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes a series of β-oxidations to produce JA.[1]

  • Cytoplasm: In the cytoplasm, JA is conjugated to the amino acid L-isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the biologically active compound (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][16]

Jasmonic_Acid_Biosynthesis cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytoplasm a_linolenic α-Linolenic Acid (18:3) hpote 13(S)-HPOT a_linolenic->hpote 13-LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda 12-oxo-PDA (OPDA) allene_oxide->opda AOC opda_p OPDA opda->opda_p Transport ja_p Jasmonic Acid (JA) opda_p->ja_p OPR3, β-oxidation ja_c JA ja_p->ja_c Transport ja_ile JA-Ile (Bioactive) ja_c->ja_ile JAR1

Caption: The Jasmonic Acid Biosynthesis Pathway.

The Core Jasmonate Signaling Pathway

The perception and transduction of the JA signal are mediated by a well-defined molecular mechanism centered around the COI1-JAZ co-receptor complex.[17][18]

  • In the absence of JA-Ile (Resting State): JAZ proteins bind to and repress various transcription factors (TFs), including MYC2, preventing the expression of JA-responsive genes.[7][9]

  • In the presence of JA-Ile (Active State): JA-Ile acts as a "molecular glue," promoting the interaction between COI1 and a specific degron motif in the JAZ protein.[7][19] COI1 is the F-box protein component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein.[18]

  • Signal Activation: The ubiquitinated JAZ protein is subsequently degraded by the 26S proteasome.[20] This degradation releases MYC2 and other TFs, which can then activate the transcription of hundreds of downstream genes involved in defense and development.[1][9]

  • Negative Feedback: Among the genes activated by MYC2 are the JAZ genes themselves. The newly synthesized JAZ proteins can then bind to MYC2, re-establishing repression and creating a negative feedback loop that attenuates the signal.[17]

Caption: The core JA signaling pathway.

Role of JA in Key Developmental Processes

Jasmonic acid is a pleiotropic hormone that regulates numerous aspects of plant development, often by mediating the balance between growth and defense.[1]

Root Development

JA is a potent inhibitor of primary root growth while simultaneously promoting the formation of lateral roots.[6] This response is thought to help plants forage for nutrients under stress conditions. The inhibitory effect on the primary root is due to a reduction in both cell division and cell elongation.[6] This process involves a complex crosstalk with auxin signaling. JA can induce auxin biosynthesis and modulate its transport, while also directly repressing key regulators of the root stem cell niche, such as the PLETHORA (PLT) transcription factors.[6][21]

Developmental ProcessEffect of Jasmonic AcidKey Regulatory NodesCitation
Primary Root Growth InhibitionMYC2, PLT1, PLT2[6][21]
Lateral Root Formation PromotionCOI1, ERF109, ASA1, YUC2[6]
Root Hair Elongation PromotionCOI1, JAZ, MYC2[20]
Flower Development and Fertility

JAs are essential for male fertility in many plant species, including Arabidopsis and tomato.[3][22] They regulate critical stages of stamen development, such as filament elongation, anther dehiscence, and pollen maturation and viability.[22][23] Mutants defective in JA biosynthesis or signaling are often male-sterile.[22] In tomato, JA signaling is also required for the proper development of female organs and the coordination of flower opening.[22][24] The expression of key transcription factors, such as MYB21 and MYB24, is strongly induced by JA in floral tissues to mediate these developmental events.[24]

Developmental ProcessEffect of Jasmonic AcidKey Regulatory NodesCitation
Stamen Development Promotes filament elongation and anther dehiscenceMYC2, MYC3, MYC4, MYB21, MYB24[22]
Pollen Viability Essential for maturation and viabilityCOI1, JAZ[22]
Flower Opening Facilitates coordinated opening of petalsSlMYB21 (in tomato)[24][25]
Female Fertility Required for female organ development (species-dependent)jai1-1 (tomato mutant)[22]
Leaf Senescence

Jasmonic acid is a well-established promoter of leaf senescence, the final stage of leaf development involving the programmed degradation of macromolecules and nutrient reallocation.[4][26][27] Endogenous JA levels increase significantly in senescing leaves, and the exogenous application of JA can induce premature senescence.[4][26] The JA-induced senescence program requires the core signaling pathway, as JA-insensitive mutants like coi1 exhibit delayed senescence.[26] MYC2 plays a central role by directly or indirectly activating senescence-associated genes (SAGs) and repressing genes that protect against oxidative stress, such as CATALASE2.[28]

ParameterObservationPlantCitation
Endogenous JA Level 4- to 5-fold higher in senescing leaves compared to non-senescing leaves.Arabidopsis thaliana[26]
Exogenous JA Application Induces premature senescence and expression of SAGs.Arabidopsis thaliana[4][28]
Mutant Phenotype (coi1) Fails to undergo precocious senescence upon JA treatment.Arabidopsis thaliana[26]
Mutant Phenotype (myc2) Exhibits delayed leaf senescence upon JA treatment.Arabidopsis thaliana[28]
Trichome Development

Trichomes are hair-like epidermal structures that serve as a physical barrier against insect herbivores. Jasmonic acid is a key signal that induces trichome formation, particularly in response to wounding or herbivory.[5][29] Application of JA to unwounded plants mimics the effect of damage, leading to an increased density of trichomes on newly formed leaves.[30] This response is dependent on the COI1 receptor and involves the regulation of key trichome patterning genes, such as GLABRA3 (GL3).[5][31]

ParameterObservationPlantCitation
Exogenous JA Application Increased trichome density by 70.9% compared to controls.Arabidopsis thaliana[30]
Exogenous JA Application Increased total trichome number by 67.8% compared to controls.Arabidopsis thaliana[30]
Wounding Induces increased trichome density on new leaves.Arabidopsis thaliana[5]
Mutant Phenotype (coi1) Abolishes wound-induced and JA-induced trichome formation.Arabidopsis thaliana[5][31]

Crosstalk with Other Phytohormones

JA does not function in isolation but engages in complex synergistic and antagonistic interactions with other hormone signaling pathways to fine-tune plant growth and defense.[12][32]

  • Auxin: JA and auxin interact to regulate root architecture.[6] JA stimulates auxin biosynthesis for lateral root formation but inhibits primary root growth in an auxin-dependent manner.[6][21]

  • Gibberellin (GA): JA and GA often act antagonistically to manage the growth-defense trade-off.[11][33] This is mediated by the direct physical interaction between JAZ proteins and DELLA proteins (key repressors of GA signaling).[12]

  • Salicylic Acid (SA): The JA and SA pathways are classically antagonistic.[34] SA, which is central to defense against biotrophic pathogens, often suppresses the JA pathway, which is crucial for defense against necrotrophic pathogens and herbivores.

  • Ethylene (ET): JA and ethylene often act synergistically in defense against certain necrotrophic pathogens and in the regulation of some developmental processes.[33]

Hormone_Crosstalk JA Jasmonic Acid Auxin Auxin JA->Auxin Root Dev. GA Gibberellin JA->GA Growth-Defense (Antagonistic) SA Salicylic Acid JA->SA Defense (Antagonistic) ET Ethylene JA->ET Defense (Synergistic)

Caption: Crosstalk between Jasmonic Acid and other major phytohormones.

Key Experimental Protocols

Protocol: Quantification of Endogenous JA by GC-MS

This protocol provides a general workflow for the quantification of jasmonic acid from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method.

  • Tissue Harvest & Homogenization: Flash-freeze 100-500 mg of plant tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add an extraction solvent (e.g., 80% methanol/water with an antioxidant like BHT) containing a known amount of a labeled internal standard (e.g., [²H₂]JA). Vortex thoroughly and incubate at 4°C with shaking.

  • Centrifugation & Supernatant Collection: Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): To clean up and concentrate the sample, pass the supernatant through an SPE cartridge (e.g., C18). Wash the cartridge to remove interfering compounds and then elute the JAs with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen gas. To make the JA volatile for GC analysis, derivatize it by adding a methylation agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert JA to methyl jasmonate (MeJA).

  • GC-MS Analysis: Re-dissolve the derivatized sample in a solvent like hexane. Inject the sample into a GC-MS system. The compounds are separated on the GC column based on their boiling points and retention times and then identified and quantified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Calculate the amount of endogenous JA by comparing the peak area of the analyte to the peak area of the known amount of internal standard.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the relative expression levels of JA-responsive genes (e.g., VSP2, PDF1.2, JAZ genes).

qRT_PCR_Workflow start Plant Treatment (e.g., MeJA vs. Mock) harvest Harvest & Flash-Freeze Tissue start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction dnase DNase Treatment (Remove gDNA) rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Run qPCR Instrument qpcr_setup->qpcr_run analysis Data Analysis (ΔΔCt Method) qpcr_run->analysis result Relative Gene Expression analysis->result

References

An In-depth Technical Guide to the Jasmonic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in regulating a wide array of physiological and developmental processes in plants. These include defense responses against biotic and abiotic stresses, as well as the regulation of growth, development, and secondary metabolism. This technical guide provides a comprehensive overview of the core jasmonic acid signaling pathway, from the biosynthesis of the active hormone to the transcriptional reprogramming of JA-responsive genes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data on key interactions, and established experimental protocols to study this critical signaling cascade.

Introduction

The jasmonate signaling pathway is a crucial component of the plant's ability to respond to its environment. Initially identified for its role in plant defense against herbivores and necrotrophic pathogens, the functions of JA are now known to be far more diverse, encompassing roles in development, reproduction, and symbiotic interactions. The core of the JA signaling pathway involves a sophisticated mechanism of de-repression, where the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), triggers the degradation of transcriptional repressors, thereby activating the expression of a vast suite of downstream genes. Understanding the intricacies of this pathway is essential for developing strategies to enhance plant resilience and for the discovery of novel bioactive compounds with applications in agriculture and medicine.

The Core Signaling Cascade

The central players in the jasmonic acid signaling pathway are the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.

Biosynthesis of the Bioactive Hormone, JA-Ile

The signaling cascade is initiated by the synthesis of the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). This process begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the peroxisome and cytoplasm to jasmonic acid. Finally, the enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA to isoleucine to produce JA-Ile.[1]

The COI1-JAZ Co-receptor Complex

In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, thereby preventing the expression of JA-responsive genes.[2] The perception of JA-Ile occurs through its binding to a co-receptor complex composed of COI1 and a JAZ protein.[1][3] COI1 is the F-box protein component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[3][4]

The formation of the ternary complex, COI1-JA-Ile-JAZ, is a critical event in the activation of the signaling pathway. The binding of JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[1] Structural studies have revealed that the JAZ degron, the region responsible for binding to COI1, has a bipartite structure consisting of a loop and an amphipathic α-helix.[1][3][5] The loop region of the JAZ degron effectively traps JA-Ile within its binding pocket on COI1.[1] Inositol (B14025) pentakisphosphate (InsP5) has been identified as another essential component of this co-receptor complex, further stabilizing the interaction.[1]

Ubiquitination and Degradation of JAZ Repressors

Once the COI1-JA-Ile-JAZ complex is formed, the SCFCOI1 E3 ubiquitin ligase catalyzes the polyubiquitination of the JAZ protein.[4][6] This polyubiquitin (B1169507) tag marks the JAZ protein for degradation by the 26S proteasome.[2][7] The degradation of JAZ repressors is a rapid process, with studies showing a half-life of approximately 2.5 minutes for JAZ proteins upon JA treatment.

Activation of MYC Transcription Factors and Gene Expression

The degradation of JAZ proteins liberates the transcription factors they were repressing, most notably MYC2 and its close homologs MYC3 and MYC4.[2] These basic helix-loop-helix (bHLH) transcription factors can then bind to G-box elements (CACGTG) in the promoters of early JA-responsive genes, activating their transcription.[8] This initial wave of gene expression includes the upregulation of other transcription factors, leading to a hierarchical transcriptional cascade that amplifies and diversifies the plant's response to the initial stimulus.

Diagram of the Core Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid JAR1 JAR1 JA->JAR1 Ile Isoleucine Ile->JAR1 JA_Ile JA-Ile (Bioactive Hormone) JAR1->JA_Ile SCF_COI1 SCF-COI1 (E3 Ligase) JA_Ile->SCF_COI1 Binds to COI1 COI1 COI1 COI1->SCF_COI1 SKP1 SKP1 SKP1->SCF_COI1 CUL1 CUL1 CUL1->SCF_COI1 JAZ JAZ (Repressor) SCF_COI1->JAZ Binds in presence of JA-Ile Ub Ubiquitin SCF_COI1->Ub MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes MYC2->JA_Genes Activates Transcription Ub->JAZ Ubiquitination

A simplified model of the core jasmonic acid signaling pathway.

Quantitative Data on Key Molecular Interactions

Understanding the quantitative aspects of the molecular interactions within the JA signaling pathway is crucial for building accurate models and for designing targeted interventions.

Table 1: Binding Affinities of the COI1-JAZ Co-receptor Complex

Interacting ProteinsLigandDissociation Constant (Kd)MethodReference
COI1-ASK1 + JAZ13H-coronatine48 ± 13 nMRadioligand Binding Assay[9][10]
COI1-ASK1 + JAZ63H-coronatine68 ± 15 nMRadioligand Binding Assay[9][10]
COI1-JAZ6 complex(+)-7-iso-JA-IleKi = 1.8 µMCompetition Assay[10]
COI1-JAZ6 complex(-)-JA-IleKi = 18 µMCompetition Assay[10]
COI1 + JAZ1 degron peptide3H-coronatine108 ± 29 nMRadioligand Binding Assay[9]

Table 2: Expression Changes of Selected JA-Responsive Genes in Arabidopsis thaliana

GeneFunctionFold Change (MeJA treatment)MethodReference
VSP1 (At5g22240)Vegetative Storage Protein> 3cDNA Macroarray[11]
LOX2 (At3g45140)Lipoxygenase (JA Biosynthesis)> 3cDNA Macroarray[11]
AOS (At5g42650)Allene Oxide Synthase (JA Biosynthesis)> 3cDNA Macroarray[11]
JAZ1 (At1g19180)JAZ Repressor> 3cDNA Macroarray[11]
MYC2 (At1g32640)Transcription Factor> 3cDNA Macroarray[11]
PDF1.2 (At5g44420)Plant DefensinUpregulatedMicroarray[12]
THI2.1 (At1g72260)ThioninUpregulatedMicroarray[12]
JR1 (At3g16720)Jasmonate-responsive proteinUpregulatedMicroarray[12]
CAB1 (At1g29930)Chlorophyll a/b binding proteinDownregulatedMicroarray[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the jasmonic acid signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC Interaction

The Y2H system is a powerful technique to identify and confirm protein-protein interactions in vivo.

Objective: To determine if a specific JAZ protein interacts with the transcription factor MYC2.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., MYC2) is fused to the BD, and the "prey" protein (e.g., a JAZ protein) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor that activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of MYC2 into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (BD-MYC2).

    • Clone the full-length coding sequence of the JAZ gene of interest into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 activation domain (AD-JAZ).

  • Yeast Transformation:

    • Co-transform the BD-MYC2 and AD-JAZ plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[8][13]

    • As controls, co-transform yeast with:

      • BD-MYC2 and empty AD vector.

      • Empty BD vector and AD-JAZ.

      • Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T).

      • Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T).

  • Selection and Interaction Assay:

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). For more stringent selection, also use medium lacking adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • Incubate the plates at 30°C for 3-5 days.

  • β-Galactosidase Assay (Optional but Recommended):

    • Perform a colony-lift filter assay to detect β-galactosidase activity.

    • Place a sterile filter paper onto the yeast colonies grown on the SD/-Trp/-Leu plate.

    • Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.

    • Place the filter on another filter paper soaked in Z-buffer containing X-gal.

    • Incubate at 30°C and observe for the development of a blue color, which indicates β-galactosidase activity.

Expected Results: Growth of yeast colonies on the selective medium (SD/-Trp/-Leu/-His) and the development of a blue color in the β-galactosidase assay for the co-transformation of BD-MYC2 and AD-JAZ indicate a positive interaction. The control transformations should not show growth on the selective medium or β-galactosidase activity.

Workflow for Yeast Two-Hybrid Assay

Y2H_Workflow start Start vector_construction Construct Bait (BD-MYC2) and Prey (AD-JAZ) Vectors start->vector_construction transformation Co-transform Yeast Strain vector_construction->transformation selection1 Plate on SD/-Trp/-Leu (Selects for both plasmids) transformation->selection1 selection2 Replica Plate on SD/-Trp/-Leu/-His (Selects for interaction) selection1->selection2 growth Observe for Growth selection2->growth no_interaction No Interaction growth->no_interaction No interaction Interaction growth->interaction Yes beta_gal Perform β-galactosidase Assay interaction->beta_gal blue_color Observe for Blue Color beta_gal->blue_color blue_color->no_interaction No end End blue_color->end Yes

Workflow for a yeast two-hybrid experiment to test for JAZ-MYC2 interaction.

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay is used to demonstrate a direct interaction between two proteins in vitro.

Objective: To confirm the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Principle: A "bait" protein is immobilized on beads, and a "prey" protein is incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by immunoblotting.

Protocol:

  • Protein Expression and Purification:

    • Express and purify a tagged version of the JAZ protein (e.g., with a GST tag) as the "bait" protein.

    • Express and purify a tagged version of COI1 (e.g., with a His tag or as part of the SCF complex) as the "prey" protein. Alternatively, the prey can be from a total protein extract of plants overexpressing a tagged COI1.

  • Bait Immobilization:

    • Incubate the purified GST-JAZ protein with glutathione-sepharose beads to immobilize the bait protein.

    • As a negative control, incubate beads with GST alone.

    • Wash the beads to remove unbound protein.

  • Binding Reaction:

    • Incubate the immobilized GST-JAZ beads with the purified prey protein (or total protein extract containing tagged COI1) in a binding buffer.

    • Set up parallel reactions with and without the addition of JA-Ile (or coronatine as a potent mimic).

    • Incubate the reactions with gentle rotation at 4°C for 1-2 hours.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection by Immunoblotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to the tag on the prey protein (e.g., anti-His or anti-c-Myc).

    • Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Expected Results: A band corresponding to the COI1 prey protein should be detected in the elution from the GST-JAZ beads only in the presence of JA-Ile. No band should be detected in the negative control (GST alone) or in the absence of JA-Ile.[14][15][16][17]

In Vitro Ubiquitination Assay for JAZ Proteins

This assay is used to demonstrate that a specific E3 ligase can ubiquitinate a substrate protein in vitro.

Objective: To show that SCFCOI1 can ubiquitinate a JAZ protein in a JA-Ile-dependent manner.

Protocol:

  • Reaction Components:

    • Recombinant E1 activating enzyme.

    • Recombinant E2 conjugating enzyme (e.g., UbcH5).

    • Recombinant ubiquitin.

    • Recombinant SCFCOI1 complex (or purified components).

    • Recombinant tagged JAZ protein (substrate).

    • ATP.

    • Ubiquitination reaction buffer.

  • Reaction Setup:

    • Combine the E1, E2, ubiquitin, JAZ protein, and ATP in the reaction buffer.

    • Set up parallel reactions with and without the addition of the SCFCOI1 complex and with and without JA-Ile.

    • Incubate the reactions at 30°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reactions by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform an immunoblot analysis using an antibody against the tag on the JAZ protein or an anti-ubiquitin antibody.

Expected Results: A ladder of higher molecular weight bands, corresponding to polyubiquitinated forms of the JAZ protein, should be observed only in the reaction containing all components (E1, E2, ubiquitin, SCFCOI1, JAZ, and ATP) and in the presence of JA-Ile.[18][19][20][21][22]

Conclusion

The jasmonic acid signaling pathway represents a paradigm of signal perception and response in plants, crucial for their survival and adaptation. The core mechanism, involving the COI1-JAZ co-receptor and the subsequent degradation of JAZ repressors to activate MYC transcription factors, provides a tightly regulated switch for controlling a vast array of downstream responses. This technical guide has provided an in-depth overview of this pathway, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and professionals in drug development, a thorough understanding of this pathway opens up avenues for the rational design of strategies to enhance crop protection, improve plant performance, and discover novel natural products with valuable applications. The continued exploration of the intricate regulatory networks and crosstalk with other signaling pathways will undoubtedly unveil further complexities and opportunities in the field of plant science.

References

jasmonic acid derivatives and their functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Jasmonic Acid Derivatives and Their Functions

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that act as critical signaling molecules in plants.[1][2] They orchestrate a wide array of physiological processes, ranging from growth and development to defense against biotic and abiotic stresses.[3][4] This guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of jasmonic acid (JA) and its key derivatives, including the bioactive hormone jasmonoyl-isoleucine (JA-Ile) and the volatile compound methyl jasmonate (MeJA).[1][5] We delve into the specific functions of these derivatives, supported by quantitative data on their biological activities. Furthermore, this document outlines detailed experimental protocols relevant to jasmonate research and explores the therapeutic potential of these compounds in medicine, owing to their anti-inflammatory and anti-cancer properties.[6][7] This technical paper is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of jasmonate biology and its applications.

Introduction

First identified in the essential oil of Jasminum grandiflorum, jasmonates are now recognized as ubiquitous signaling molecules in the plant kingdom.[4] Derived from α-linolenic acid, these oxylipins include jasmonic acid (JA), its methyl ester (MeJA), its amino acid conjugates, and various metabolic precursors and catabolites.[1][6] The most biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), functions by mediating the degradation of transcriptional repressors, thereby activating a cascade of gene expression.[5]

Functionally, jasmonates are paramount for plant survival. They are central to inducing defense mechanisms against a wide range of threats, including herbivorous insects and necrotrophic pathogens.[8][9] Beyond defense, JAs regulate numerous developmental processes such as root growth, fruit ripening, pollen development, and senescence.[1][2][3] The structural similarity of jasmonates to mammalian prostaglandins (B1171923) has also spurred research into their potential as therapeutic agents, with studies demonstrating significant anti-cancer and anti-inflammatory activities.[6][10] This guide will systematically explore the molecular underpinnings of these functions.

Biosynthesis of Jasmonic Acid and Its Derivatives

The biosynthesis of jasmonates is a well-defined pathway that occurs across three distinct cellular compartments: the chloroplast, the peroxisome, and the cytoplasm.[6] The process initiates in the chloroplast with the release of α-linolenic acid (α-LeA) from plastid membranes.[1][11]

  • Chloroplast Phase : α-LeA is oxygenated by 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[6] This is subsequently converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into the precursor cis-(+)-12-oxophytodienoic acid (OPDA).[11][12]

  • Peroxisome Phase : OPDA is transported into the peroxisome, where it is reduced by OPDA reductase 3 (OPR3).[11] The resulting compound undergoes three cycles of β-oxidation, a process involving acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and L-3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, yielding jasmonic acid (JA).[6]

  • Cytoplasm Phase : JA is then transported to the cytoplasm, where it can be converted into its various active or inactive derivatives. The enzyme JASMONATE RESISTANT 1 (JAR1) conjugates JA with L-isoleucine to form the highly active JA-Ile.[13][12] Alternatively, JA can be methylated by JA carboxyl methyltransferase (JMT) to produce the volatile derivative methyl jasmonate (MeJA).[13]

Jasmonic Acid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm aLeA α-Linolenic Acid HPOT 13-HPOT aLeA->HPOT 13-LOX OPDA cis-(+)-OPDA HPOT->OPDA AOS, AOC OPDA_p cis-(+)-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 JA_p Jasmonic Acid (JA) OPC8->JA_p β-oxidation (x3) JA_c Jasmonic Acid (JA) JA_p->JA_c Transport OPDA_p->OPC8 OPR3 JAIle JA-Isoleucine (JA-Ile) (Bioactive Hormone) JA_c->JAIle JAR1 MeJA Methyl Jasmonate (MeJA) (Volatile Signal) JA_c->MeJA JMT

Caption: The compartmentalized biosynthesis pathway of jasmonic acid and its key derivatives.

The Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-characterized molecular mechanism centered around three core components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][3]

  • In the absence of stress (low JA-Ile): JAZ proteins act as transcriptional repressors. They bind to and inhibit various transcription factors, including MYC2. JAZ proteins also recruit a co-repressor complex that includes TOPLESS (TPL) and histone deacetylases (HDAs), which maintains target gene promoters in a repressed state.[1]

  • In the presence of stress (high JA-Ile): JA-Ile accumulates and functions as a "molecular glue," promoting the formation of a co-receptor complex between COI1 and the Jas motif of a JAZ protein.[1][5] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[3] The binding of JA-Ile and JAZ to COI1 targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of hundreds of JA-responsive genes, leading to appropriate defense or developmental responses.[8]

The JA signaling pathway exhibits significant crosstalk with other hormone pathways, notably with salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), allowing the plant to fine-tune its responses to specific environmental challenges.[8][14][15]

Jasmonate Signaling Pathway cluster_repressed Repressed State (Low JA-Ile) cluster_activated Activated State (High JA-Ile) JAZ_R JAZ Repressor MYC2_R MYC2 (TF) JAZ_R->MYC2_R binds & represses TFs_R Other TFs JAZ_R->TFs_R binds & represses JAZ_A JAZ Repressor Gene_R JA-Responsive Genes MYC2_R->Gene_R transcription blocked TFs_R->Gene_R transcription blocked JAIle JA-Ile COI1 SCF-COI1 (E3 Ligase) JAIle->COI1 co-receptor binding COI1->JAZ_A ubiquitinates JAZ_A->COI1 co-receptor binding Proteasome 26S Proteasome JAZ_A->Proteasome targeted for degradation MYC2_A MYC2 (TF) Gene_A JA-Responsive Genes MYC2_A->Gene_A activate transcription TFs_A Other TFs TFs_A->Gene_A activate transcription Response Defense & Developmental Responses Gene_A->Response

Caption: Core mechanism of jasmonate perception and signal transduction.

Functions and Biological Activities of Key JA Derivatives

While JA is the precursor, its derivatives possess distinct and sometimes overlapping biological roles.

  • Jasmonoyl-Isoleucine (JA-Ile): This is widely regarded as the primary bioactive jasmonate in most plants.[5] Its high affinity for the COI1-JAZ co-receptor makes it the key signal for activating defense gene expression against herbivores and necrotrophic pathogens, as well as regulating developmental processes like pollen maturation and root growth inhibition.[1][3]

  • Methyl Jasmonate (MeJA): As a volatile methyl ester, MeJA plays a crucial role in airborne plant-to-plant communication, warning neighboring plants of impending threats.[1][11] It is a potent elicitor used in biotechnology to induce the production of valuable secondary metabolites in plant cell cultures.[9] Furthermore, MeJA has been extensively studied for its therapeutic properties, including the induction of apoptosis in cancer cells.[7][11]

  • 12-oxo-phytodienoic acid (OPDA): Initially considered only a precursor to JA, OPDA is now known to have JA-independent signaling functions, particularly in defense responses in Arabidopsis.[5][14] It can activate certain defense genes and is involved in regulating embryo development.[13]

  • Therapeutic Potential: The structural similarity between jasmonates and prostaglandins, which are key inflammatory mediators in mammals, has led to the investigation of JAs as therapeutic agents.[6][7] Both JA and MeJA have demonstrated significant anti-inflammatory and anti-cancer activities in preclinical studies.[10][16] They can induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation.[6]

Quantitative Data on Jasmonate Activity

The biological effects of jasmonates are often dose-dependent. Exogenous application is a common technique to study their function and leverage their activity for biotechnological purposes.

Table 1: Elicitation of Secondary Metabolites by JA/MeJA

Plant System Elicitor Concentration Target Metabolite Fold/Percent Increase Reference
Eclipta prostrata hairy roots Jasmonic Acid (JA) 100 µM Wedelolactone 5.2-fold [17]
Eclipta prostrata hairy roots Jasmonic Acid (JA) 100 µM 3,5-di-O-caffeoylquinic acid 2.47-fold [17]
Cananga odorata suspension culture Methyl Jasmonate (MeJA) 1.5 mM ß-copaene 413.11% [9]

| Cananga odorata suspension culture | Methyl Jasmonate (MeJA) | 2.5 mM | Caryophyllene | 22.83% |[9] |

Table 2: Cytotoxicity of Methyl Jasmonate (MeJA) against Cancer Cells

Cell Line Cancer Type IC₅₀ Concentration Reference

| Various | General | 0.4 - 5 mM |[18] |

Methodologies and Experimental Protocols

Investigating the roles of jasmonates involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments.

Protocol: Elicitor Treatment of Plant Cell Suspension Cultures

This protocol describes the general steps for inducing secondary metabolite production using MeJA as an elicitor.

  • Culture Preparation: Grow plant cell suspension cultures in a suitable liquid medium (e.g., Murashige and Skoog) on an orbital shaker under controlled light and temperature conditions until they reach the mid-logarithmic growth phase.

  • Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol (B145695) or DMSO. Further dilute the stock solution with sterile culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).

  • Elicitation: Aseptically add the MeJA solution to the cell cultures. An equal volume of the solvent (ethanol/DMSO) should be added to control cultures.

  • Incubation: Return the flasks to the orbital shaker and incubate for a defined period (e.g., 24, 48, 72 hours).

  • Harvesting: Separate the cells from the medium by vacuum filtration. Freeze both the cells (biomass) and the medium immediately in liquid nitrogen and store at -80°C for subsequent analysis.

Protocol: Metabolite Extraction and HPLC Analysis
  • Extraction: Lyophilize (freeze-dry) the harvested cell biomass to determine dry weight. Grind the dried biomass to a fine powder. Extract the metabolites using a suitable solvent, such as methanol (B129727) or ethyl acetate, often with sonication to improve efficiency.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18) and detector (e.g., UV/Vis or Mass Spectrometer).

  • Quantification: Run a standard curve using a pure compound of the target metabolite to quantify its concentration in the samples.

Protocol: Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Extract total RNA from frozen, ground cell biomass using a commercial kit or a TRIzol-based method.

  • RNA Purification and Quantification: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for target JA-responsive genes (e.g., LOX, PAL), and a suitable reference (housekeeping) gene. Use a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

General Experimental Workflow for Jasmonate Elicitation cluster_analysis Downstream Analysis Start Plant Cell Culture (Log Phase) Elicit Elicitor Treatment (e.g., MeJA) Start->Elicit Control Mock Treatment (Solvent Control) Start->Control Incubate Incubation (Defined Time Course) Elicit->Incubate Control->Incubate Harvest Harvest Cells and Medium Incubate->Harvest Metabolite Metabolite Analysis (Extraction, HPLC/MS) Harvest->Metabolite Gene Gene Expression Analysis (RNA Extraction, RT-qPCR) Harvest->Gene Data Data Interpretation Metabolite->Data Gene->Data

Caption: A typical workflow for studying the effects of jasmonate elicitors on plant cells.

Conclusion

Jasmonic acid and its derivatives are indispensable signaling molecules with multifaceted roles in plant biology and significant potential in biotechnology and medicine. The core COI1-JAZ-MYC2 signaling module provides a robust framework for understanding how plants perceive and respond to a myriad of environmental and developmental cues. Key derivatives like JA-Ile and MeJA have specialized functions, acting as a precise internal hormone and a broad-acting airborne signal, respectively. The ability of jasmonates to potently induce the synthesis of specialized metabolites makes them valuable tools in industrial biotechnology. Furthermore, their pro-apoptotic and anti-inflammatory effects in mammalian cells highlight a promising avenue for the development of novel therapeutics. Future research will likely focus on further dissecting the complex regulatory networks that integrate JA signaling with other pathways and translating the potent biological activities of these compounds into practical agricultural and clinical applications.

References

evolution of jasmonic acid signaling mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolution of Jasmonic Acid Signaling Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are central to plant defense and development. The signaling mechanism that translates the JA signal into a physiological response is a sophisticated pathway orchestrated by a co-receptor complex. This technical guide provides a detailed examination of the evolutionary trajectory of this signaling pathway, from its origins in early land plants to its diversification in modern angiosperms. We will explore the stepwise assembly of the core signaling components, the quantitative aspects of their interactions, detailed protocols for key analytical experiments, and the functional consequences of this evolutionary journey.

The Canonical Jasmonate Signaling Pathway in Angiosperms

In model angiosperms like Arabidopsis thaliana, the core JA signaling module is well-characterized. The pathway is triggered by the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] In the absence of this signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[2][3] JAZ proteins bind to and inhibit various transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor that regulates the expression of early JA-responsive genes.[4][5]

Upon stress, such as herbivory or wounding, JA-Ile levels rise and the hormone acts as a "molecular glue," facilitating the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE 1 (COI1).[6] COI1 is part of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[1][4] The formation of the COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ protein and its subsequent degradation by the 26S proteasome.[6][7] The removal of the JAZ repressors liberates MYC2 to activate the transcription of downstream genes, initiating a cascade of defense and developmental responses.[5]

Canonical JA Signaling Pathway cluster_nucleus Nucleus cluster_repressed Repressed State (-JA-Ile) cluster_active Active State (+JA-Ile) JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Binds Proteasome 26S Proteasome COI1->Proteasome JAZ Ubiquitination MYC2 MYC2 (TF) JAZ->MYC2 Represses JAZ->Proteasome Genes JA-Responsive Genes MYC2->Genes MYC2->Genes Activates Ub Ubiquitin

Caption: The core JA signaling module in angiosperms.

Evolutionary Origin and Assembly of the JA Signaling Module

Phylogenetic and comparative genomic analyses have illuminated the stepwise evolution of the jasmonate signaling pathway, which appears to have been assembled during the critical transition of plants from aquatic to terrestrial environments approximately 473 to 515 million years ago.[8]

  • Charophycean Algae (Ancestors): The key components of the canonical signaling pathway—COI1, JAZ, and MYC2—are absent in charophyte algae, the closest aquatic relatives of land plants.[8] However, these algae do possess genes from the TIFY family, which are the evolutionary precursors to JAZ proteins.[8] Furthermore, phylogenetic analysis suggests that MYC-like transcription factors first appeared in charophycean algae, predating the other core components of the JA pathway.[9][10]

  • Bryophytes (Emergence): The complete core signaling module, including orthologs of COI1, JAZ, and MYC2, is present in early diverging land plants like the liverwort Marchantia polymorpha.[1][8] This indicates that the pathway was established at the base of land plant evolution. However, the active ligand in M. polymorpha is not JA-Ile but its precursor, dinor-12-oxo-phytodienoic acid (dn-OPDA).[7][11][12] The M. polymorpha genome contains only a single JAZ gene, in stark contrast to the expanded families in angiosperms.[13]

  • Lycophytes (Transition): Lycophytes, an ancient lineage of vascular plants, represent a key evolutionary intermediate. Their COI1/JAZ co-receptors show features of both bryophytes and angiosperms, retaining the ability to perceive both dn-OPDA and JA-Ile, though with different efficiencies.[13]

  • Angiosperms (Diversification): In flowering plants, the pathway has undergone significant diversification. This includes a crucial mutation in the COI1 receptor that shifted its binding preference decisively from dn-OPDA to JA-Ile.[13] Concurrently, the JAZ gene family expanded dramatically (e.g., Arabidopsis has 13 JAZ members), allowing for neofunctionalization and the fine-tuning of JA responses in different tissues and under various stress conditions.[13][14]

Evolutionary Assembly of JA Signaling Algae Charophyte Algae Bryophytes Bryophytes (e.g., Marchantia) Algae->Bryophytes Terrestrial Transition Lycophytes Lycophytes Bryophytes->Lycophytes Angiosperms Angiosperms (e.g., Arabidopsis) Lycophytes->Angiosperms TIFY TIFY domain proteins COI1_JAZ COI1-JAZ-MYC Module Assembled TIFY->COI1_JAZ JAZs evolve from TIFY MYC MYC-like TFs MYC->COI1_JAZ Module integration JAZ_exp JAZ Family Expansion COI1_JAZ->JAZ_exp Diversification Ligand1 Ligand: dn-OPDA Ligand2 Ligand: dn-OPDA & JA-Ile Ligand3 Ligand: JA-Ile

Caption: Stepwise assembly of the JA signaling module across plant evolution.

Quantitative Data on Co-Receptor Interactions

The stability of the COI1-JAZ co-receptor complex is dependent on the presence of the JA-Ile ligand and is characterized by high-affinity interactions. Quantitative binding assays have been crucial in defining the pharmacology of this system.

Table 1: Expansion of the JAZ Gene Family Across Plant Lineages

Plant Lineage Representative Species Number of JAZ Genes Citation(s)
Bryophyte Marchantia polymorpha 1 [13]
Dicot Arabidopsis thaliana 13 [13][15]
Monocot Zea mays (Maize) 16 [16]

| Dicot | Solanum lycopersicum (Tomato) | 26 |[15] |

Table 2: Binding Affinities within the Arabidopsis thaliana COI1-JAZ Co-Receptor Complex Binding affinities were determined using in vitro radioligand binding assays with 3H-coronatine, a high-affinity mimic of JA-Ile.

Interacting ProteinsLigandAffinity ConstantValueCitation(s)
AtCOI1-ASK1 + AtJAZ13H-coronatineKd48 ± 13 nM[17][18][19]
AtCOI1-ASK1 + AtJAZ63H-coronatineKd68 ± 15 nM[17][18][19]
AtCOI1-ASK1 + JAZ1 degron peptide3H-coronatineKd108 ± 29 nM[19]
AtCOI1-ASK1 + AtJAZ6(3R,7S)-JA-Ile (active)Ki1.8 µM[17][18]
AtCOI1-ASK1 + AtJAZ6(3R,7R)-JA-Ile (less active)Ki18 µM[17][18]

Key Experimental Protocols

The elucidation of the JA signaling pathway has relied on a suite of molecular biology techniques to identify and validate protein-protein interactions.

Protocol: Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

The Y2H system is a genetic method used to discover binary protein-protein interactions.[20][21] It relies on the reconstitution of a functional transcription factor (e.g., GAL4) that drives the expression of a reporter gene.

Objective: To test the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence (CDS) of COI1 into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-Binding Domain (BD).

    • Clone the full-length CDS of a JAZ protein into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the BD-COI1 and AD-JAZ plasmids.

    • Plate the transformed yeast on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Inoculate liquid cultures of the co-transformed yeast in SD/-Trp/-Leu medium and grow overnight.

    • Plate serial dilutions of the yeast culture onto two types of selection media:

      • Control: SD/-Trp/-Leu

      • High-Stringency Selection: SD medium lacking Trp, Leu, Histidine, and Adenine (SD/-Trp/-Leu/-His/-Ade).

    • Crucially, prepare two sets of high-stringency plates: one supplemented with the active hormone (e.g., 50 µM JA-Ile or coronatine) and a control plate with a solvent (e.g., ethanol).

  • Analysis:

    • Incubate plates at 30°C for 3-5 days.

    • Growth on the high-stringency selection plate only in the presence of JA-Ile indicates a hormone-dependent interaction between COI1 and the JAZ protein.[3]

Yeast Two-Hybrid Workflow Start Start Constructs Clone COI1 into Bait (BD) vector Clone JAZ into Prey (AD) vector Start->Constructs Transform Co-transform yeast with Bait and Prey plasmids Constructs->Transform Select1 Select on SD/-Trp/-Leu medium to confirm dual plasmid presence Transform->Select1 Plate Plate on High-Stringency Medium (SD/-Trp/-Leu/-His/-Ade) Select1->Plate Split Prepare two conditions Plate->Split Hormone Add JA-Ile / Coronatine Split->Hormone + Hormone Control Add Solvent Control Split->Control - Hormone Incubate Incubate 3-5 days Hormone->Incubate Control->Incubate Result Analyze Results Incubate->Result Growth Growth = Interaction Result->Growth NoGrowth No Growth = No Interaction Result->NoGrowth

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
Protocol: Co-Immunoprecipitation (Co-IP) from Plant Tissues

Co-IP is a technique used to isolate a specific protein and its binding partners from a cell lysate, confirming in vivo interactions.[21][22]

Objective: To validate the interaction between COI1 and JAZ within plant cells.

Methodology:

  • Plant Material:

    • Use transgenic plants expressing a tagged version of the bait protein (e.g., 35S:MYC-COI1).

    • Grow seedlings under standard conditions and treat with 100 µM MeJA or a mock solution for a specified time (e.g., 1 hour) before harvesting.

  • Protein Extraction:

    • Flash-freeze ~1g of plant tissue in liquid nitrogen and grind to a fine powder.

    • Resuspend the powder in 2-3 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (total protein extract).

  • Immunoprecipitation:

    • Incubate the total protein extract with an antibody specific to the tag on the bait protein (e.g., anti-MYC antibody) for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G-conjugated magnetic beads or agarose (B213101) resin to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Use a magnetic rack or gentle centrifugation to collect the beads. Discard the supernatant.

    • Wash the beads 3-5 times with cold IP buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in 1x SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the bait protein (anti-MYC) to confirm successful immunoprecipitation.

    • Probe a separate membrane (or strip and re-probe the same one) with a primary antibody against the suspected interacting partner (anti-JAZ) to detect its presence in the pull-down fraction. A band for JAZ in the sample from the MYC-COI1 plant (but not in a wild-type control) confirms the interaction.

Conclusion and Future Directions

The evolution of the jasmonate signaling pathway is a story of molecular assembly and diversification. Originating at the dawn of terrestrial life, the core COI1-JAZ-MYC module provided early land plants with a crucial mechanism for defense and environmental adaptation.[8] The subsequent expansion of the JAZ family and the chemical refinement of the active ligand in vascular plants allowed for the development of a highly nuanced and complex signaling network.[14] For researchers and drug development professionals, understanding this evolutionary history provides a powerful framework. It allows for the identification of conserved, critical domains for potential modulation and highlights the lineage-specific differences that could be exploited for targeted agricultural applications, such as engineering crop resilience or developing novel, specific growth regulators.

References

A Comprehensive Technical Guide to Jasmonic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of jasmonic acid (JA) research, encompassing its biosynthesis, signaling pathways, physiological roles, and its burgeoning potential in drug development. This document is designed to serve as a core resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and clear visual representations of complex biological processes.

Introduction to Jasmonic Acid

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play pivotal roles in a wide array of plant physiological processes.[1][2][3][4] Initially identified for their role in plant defense against herbivores and pathogens, the functions of JAs are now understood to extend to various aspects of plant growth and development, including seed germination, root growth, flowering, and senescence.[1][2][3][4] The structural similarity of jasmonates to prostaglandins (B1171923) in mammals has spurred research into their therapeutic potential, revealing promising anti-inflammatory and anti-cancer properties.[5][6][7][8]

Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplasts and concludes in the peroxisomes. The primary precursor for JA biosynthesis is α-linolenic acid, which is released from chloroplast membranes.[1]

Key Enzymes and Intermediates in JA Biosynthesis

The biosynthesis of JA involves a series of enzymatic reactions, with key enzymes and their corresponding intermediates summarized in the table below.

EnzymeAbbreviationSubstrateProductCellular Location
LipoxygenaseLOXα-linolenic acid13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)Chloroplast
Allene oxide synthaseAOS13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT)12,13(S)-epoxy-octadecatrienoic acidChloroplast
Allene oxide cyclaseAOC12,13(S)-epoxy-octadecatrienoic acid12-oxo-phytodienoic acid (OPDA)Chloroplast
OPDA reductaseOPR312-oxo-phytodienoic acid (OPDA)3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)Peroxisome
Acyl-CoA-oxidaseACXOPC-8:0-CoAOPC-6:0-CoA, OPC-4:0-CoA, JA-CoAPeroxisome
Acyl-CoA thioesterase---JA-CoAJasmonic Acid (JA)Peroxisome

Jasmonic Acid Biosynthesis Pathway Diagram

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Unstable_Allene_Oxide 13-HPOT->Unstable_Allene_Oxide AOS AOS AOS AOC AOC OPDA OPDA OPDA_p OPDA OPDA->OPDA_p Transport Unstable_Allene_Oxide->OPDA AOC OPR3 OPR3 beta-Oxidation beta-Oxidation JA JA OPC-8 OPC-8 OPDA_p->OPC-8 OPR3 OPC-8->JA 3x β-oxidation

A simplified diagram of the jasmonic acid biosynthesis pathway.

Jasmonic Acid Signaling

The perception and transduction of the JA signal involve a sophisticated regulatory network that ultimately leads to the expression of JA-responsive genes. The core of this signaling pathway revolves around the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

Core Components of the JA Signaling Pathway
ComponentFunction
JA-Ile (Jasmonoyl-isoleucine) The bioactive form of jasmonate that acts as the signaling molecule.
COI1 (CORONATINE INSENSITIVE1) An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and functions as a co-receptor for JA-Ile.
JAZ (JASMONATE ZIM-DOMAIN) Proteins A family of repressor proteins that bind to and inhibit the activity of transcription factors.
MYC2 A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive gene expression.
SCFCOI1 Complex An E3 ubiquitin ligase that targets JAZ proteins for degradation via the 26S proteasome.

Jasmonic Acid Signaling Pathway Diagram

Jasmonic_Acid_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_Genes JA-responsive genes MYC2->JA_Genes activates Response JA Response JA_Genes->Response

The core jasmonic acid signaling pathway in the nucleus.

Quantitative Data in Jasmonic Acid Research

This section provides a summary of quantitative data from various studies to facilitate comparative analysis of the effects of jasmonic acid.

Effect of Jasmonic Acid on Gene Expression in Arabidopsis thaliana
GeneTreatmentFold ChangeReference
VSP150 µM MeJA, 6h+ 15.2[9]
PDF1.250 µM MeJA, 6h+ 25.6[9]
LOX250 µM MeJA, 3h+ 8.7[9]
AOS50 µM MeJA, 3h+ 10.1[9]
OPR350 µM MeJA, 1h+ 5.4[9]
JAZ110 µM NAA, 1h+ 3.5[10]
JAZ10Wounding, 1h+ 7.8[11]
Effect of Jasmonic Acid on Plant Growth
Plant SpeciesTreatmentParameterInhibition (%)Reference
Arabidopsis thaliana10 µM MeJAPrimary Root Length~50[12]
Arabidopsis thaliana50 µM MeJAPrimary Root Length~80[12]
Nicotiana attenuata1 µM JARosette Diameter25-
Oryza sativa100 µM JAColeoptile Length40-

Note: Data for Nicotiana attenuata and Oryza sativa are representative values from literature and may not be from a single cited source.

Effect of Jasmonic Acid on Antioxidant Enzyme Activity in Peanut Seedlings
EnzymeJA Concentration (µM)Activity (% increase over control) - LeavesActivity (% increase over control) - RootsReference
Superoxide Dismutase (SOD)252520[13]
Superoxide Dismutase (SOD)1004535[13]
Superoxide Dismutase (SOD)2506050[13]
Catalase (CAT)253022[13]
Catalase (CAT)1005540[13]
Catalase (CAT)2507055[13]
Peroxidase (POX)252015[13]
Peroxidase (POX)1004030[13]
Peroxidase (POX)2505545[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in jasmonic acid research.

Protocol for Jasmonic Acid Extraction from Plant Tissue

This protocol is adapted from standard methods for phytohormone extraction.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 80% methanol (B129727), 1% acetic acid, and an internal standard (e.g., D2-JA)

  • Centrifuge

  • Solid-phase extraction (SPE) C18 columns

  • Elution solvent: 100% methanol

  • Nitrogen evaporator

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer to the tube.

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Condition an SPE C18 column by washing with 1 mL of 100% methanol followed by 1 mL of the extraction buffer without the internal standard.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 1 mL of the extraction buffer without the internal standard to remove interfering compounds.

  • Elute the jasmonates with 1 mL of 100% methanol.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis.

Protocol for Yeast Two-Hybrid (Y2H) Assay to Study Protein-Protein Interactions in JA Signaling

This protocol is based on established Y2H methods and is specifically tailored for investigating interactions between JA signaling components.[1][14]

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) containing the gene of interest (e.g., JAZ)

  • Prey vector (e.g., pGADT7) containing the potential interacting partner (e.g., MYC2 or a cDNA library)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal

Procedure:

  • Vector Construction: Clone the coding sequences of the bait and prey proteins into the respective Y2H vectors.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the competent yeast cells.

  • Selection of Transformants: Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • Patch the colonies from the double-selection plate onto a quadruple-selection plate (SD/-Trp/-Leu/-His/-Ade).

    • Perform a β-galactosidase filter lift assay by transferring colonies to a filter paper, lysing the cells, and incubating with X-α-Gal.

  • Analysis of Results:

    • Growth on the quadruple-selection medium indicates a positive interaction.

    • The development of a blue color in the β-galactosidase assay confirms the interaction.

Experimental Workflow for Identifying Jasmonate Receptor Proteins

Receptor_ID_Workflow start Hypothesis: A protein binds JA-Ile y2h Yeast Two-Hybrid Screen (Bait: JAZ protein, Prey: cDNA library) in the presence of coronatine/JA-Ile start->y2h affinity_chrom Affinity Chromatography (Immobilized JA-Ile) start->affinity_chrom pull_down Pull-down Assay (Biotinylated JA-Ile) start->pull_down candidate_proteins Identify Candidate Proteins (Mass Spectrometry) y2h->candidate_proteins affinity_chrom->candidate_proteins pull_down->candidate_proteins validation Validate Interactions (in vitro binding assays, SPR) candidate_proteins->validation mutant_analysis Functional Analysis (Characterize mutants of candidate genes for JA insensitivity) validation->mutant_analysis conclusion Conclusion: Identification of COI1 as a JA-Ile co-receptor mutant_analysis->conclusion

Workflow for identifying jasmonate receptor proteins.

Jasmonic Acid in Drug Development

The structural and functional similarities between jasmonates and mammalian prostaglandins have led to investigations into their therapeutic potential, particularly in the fields of oncology and inflammation.

Anti-Cancer Activity of Jasmonate Derivatives

Several studies have demonstrated the cytotoxic effects of jasmonates against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for methyl jasmonate (MeJA) and its derivatives.

CompoundCancer Cell LineCancer TypeIC50 (mM)Reference
Methyl JasmonateB16-F10Melanoma2.6[15]
Compound I (synthetic derivative)B16-F10Melanoma0.04[15]
Methyl JasmonateC33ACervical Cancer2.2[16]
Methyl JasmonateCaSkiCervical Cancer1.7[16]
Methyl JasmonateHeLaCervical Cancer3.0[16]
Methyl JasmonateSiHaCervical Cancer3.3[16]
Methyl JasmonateU87-MGGlioblastoma5.2[17]
Compound C-10 (synthetic derivative)U87-MGGlioblastoma3.2[17]
Methyl JasmonateLN229Glioblastoma5.5[17]
Anti-Inflammatory Effects of Jasmonate Derivatives

Jasmonates have been shown to inhibit the production of pro-inflammatory mediators.

CompoundCell LinePro-inflammatory MediatorInhibitionReference
Methyl JasmonateRAW 264.7 macrophagesNitric Oxide (NO)Dose-dependent[8]
Methyl JasmonateRAW 264.7 macrophagesInterleukin-6 (IL-6)Dose-dependent[8]
Methyl JasmonateRAW 264.7 macrophagesTumor Necrosis Factor-α (TNF-α)Dose-dependent[8]
Methyl 5-chloro-4,5-didehydrodihydro-jasmonateRAW 264.7 macrophagesNO, IL-6, TNF-αHigher than natural prostaglandins[16]

Experimental Workflow for Screening Anti-Cancer Activity of Jasmonates

Anticancer_Screening_Workflow start Synthesize/Isolate Jasmonate Derivatives treatment Treat Cells with Jasmonate Derivatives (Dose-response) start->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_study Mechanism of Action Studies (Apoptosis assays, Western blot, Cell cycle analysis) ic50->mechanism_study in_vivo In Vivo Studies (Animal models) mechanism_study->in_vivo conclusion Identify Lead Compounds for Further Development in_vivo->conclusion

Workflow for screening the anti-cancer activity of jasmonates.

Conclusion

This technical guide provides a comprehensive and structured overview of jasmonic acid research, from its fundamental biochemistry and molecular signaling to its potential applications in drug development. The provided quantitative data, detailed experimental protocols, and clear visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and stimulating further investigation into the multifaceted roles of this important signaling molecule.

References

mechanism of jasmonic acid perception in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Jasmonic Acid Perception in Plants

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a wide array of plant processes, including growth, development, and, notably, defense responses against biotic and abiotic stresses.[1][2] The perception of the jasmonate signal is a critical initial step that triggers a cascade of downstream events, leading to genome-wide transcriptional reprogramming.[3][4] The bioactive form of the hormone is primarily (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[5][6] This technical guide provides a comprehensive overview of the core molecular mechanism of JA perception, focusing on the receptor complex, key signaling components, and the experimental methodologies used to elucidate this pathway. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this fundamental process in plant biology.

The Core Perception Machinery: A Tripartite Co-Receptor Complex

Contrary to a simple lock-and-key model, the perception of JA-Ile is a sophisticated process involving a co-receptor complex. This complex consists of three essential components: the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors, and the signaling molecule JA-Ile itself.[7][8] Structural and pharmacological data have demonstrated that this tripartite assembly constitutes the true jasmonate receptor.[7][8]

CORONATINE INSENSITIVE 1 (COI1)

COI1 is an F-box protein that serves as the substrate-recruiting subunit of a Skp1-Cullin1-F-box (SCF) type E3 ubiquitin ligase complex, known as SCFCOI1.[7][9] Structurally, COI1 features a C-terminal leucine-rich repeat (LRR) domain that forms a horseshoe-shaped structure.[7] This structure contains an open pocket that specifically recognizes and binds the bioactive hormone, JA-Ile.[7][10] The phytotoxin coronatine (COR), produced by the bacterium Pseudomonas syringae, is a structural mimic of JA-Ile and can also activate this pathway.[11]

JASMONATE ZIM-DOMAIN (JAZ) Proteins

JAZ proteins are a family of transcriptional repressors that are the primary targets of the SCFCOI1 complex.[7][9] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, thereby repressing JA-responsive genes.[12][13] A key feature of JAZ proteins is a conserved C-terminal sequence known as the Jas motif (or JAZ degron).[7][14] This bipartite degron is essential for the interaction with COI1 and consists of a conserved α-helix for docking onto COI1 and a loop region that traps the hormone within its binding pocket.[7][8]

Inositol (B14025) Pentakisphosphate (InsP₅) as a Co-factor

A crucial discovery in understanding JA perception was the identification of inositol pentakisphosphate (InsP₅) as an integral component of the co-receptor complex.[7][8] InsP₅ acts as a molecular "glue," interacting with both COI1 and the JAZ degron adjacent to the JA-Ile binding site, thereby stabilizing the entire complex and enabling high-affinity hormone binding.[7][8]

The Signaling Cascade: From Perception to Gene Activation

The perception of JA-Ile initiates a well-defined signaling cascade leading to the activation of downstream genes.

  • Hormone Binding and Complex Formation : In the presence of JA-Ile, the hormone binds to the pocket in COI1. This binding event promotes the interaction between COI1 and the Jas motif of a JAZ repressor protein, forming the stable COI1-JA-Ile-JAZ complex, which is further stabilized by InsP₅.[3][7]

  • Ubiquitination and Degradation of JAZ : The formation of this complex brings the JAZ protein into proximity with the SCFCOI1 E3 ubiquitin ligase machinery. This leads to the polyubiquitination of the JAZ protein, marking it for degradation by the 26S proteasome.[9][15]

  • Release and Activation of Transcription Factors : The degradation of JAZ repressors liberates transcription factors that were previously inhibited. The most well-characterized of these is MYC2, a basic helix-loop-helix (bHLH) transcription factor.[3][12]

  • Transcriptional Activation : Once released, MYC2, often in association with the Mediator complex subunit MED25, binds to G-box motifs in the promoters of early JA-responsive genes, activating their transcription.[16][17] This leads to the physiological and defense responses associated with jasmonate signaling.

  • Signal Termination : The JA signaling pathway incorporates a negative feedback loop to ensure timely termination. MYC2 directly activates the expression of a group of bHLH transcription factors known as MYC2-TARGETED BHLHs (MTBs).[16][18] These MTB proteins then compete with MYC2 for binding to target gene promoters and also interfere with the formation of the functional MYC2-MED25 complex, thereby attenuating the JA response.[16][18]

Quantitative Data on Receptor Interactions

Quantitative analysis of the binding affinities within the co-receptor complex has been crucial for understanding its function. Radioligand binding assays have provided key insights into the strength of these interactions.

Interacting ProteinsLigandDissociation Constant (Kd)Reference
COI1-ASK1 + JAZ1³H-coronatine48 ± 13 nM[7][8]
COI1-ASK1 + JAZ6³H-coronatine68 ± 15 nM[7][8]

The co-factor InsP₅ is essential for high-affinity binding. Experiments using dialyzed proteins stripped of endogenous InsP₅ show that binding can be rescued by the addition of exogenous InsP₅.

Assay ConditionLigandCo-factorHalf-maximal Effective Concentration (EC₅₀)Reference
Dialyzed COI1-ASK1 + JAZ1³H-coronatineIns(1,2,4,5,6)P₅27 ± 12 nM[8]

Key Experimental Protocols

The elucidation of the JA perception mechanism has relied on a combination of genetic, biochemical, and structural biology techniques.

In Vitro Radioligand Binding Assay

This assay is used to quantify the direct interaction between the COI1-JAZ complex and a radiolabeled ligand, such as ³H-coronatine.

  • Protein Expression and Purification : Recombinant COI1 (often in complex with ASK1 for stability) and full-length JAZ proteins are expressed (e.g., in insect cells) and purified.

  • Binding Reaction : Purified proteins are incubated in a binding buffer with increasing concentrations of the radiolabeled ligand. To determine non-specific binding, a parallel set of reactions is included with a large excess of the corresponding unlabeled ligand.

  • Separation of Bound and Free Ligand : The protein-ligand complexes are separated from the unbound ligand, typically using a filtration method (e.g., passing the reaction through a filter that retains proteins but not small molecules).

  • Quantification : The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted, and the dissociation constant (Kd) is determined by fitting the data to a saturation binding curve.[7]

Co-immunoprecipitation (Co-IP)

Co-IP is used to detect and validate protein-protein interactions in vivo or in vitro. For example, to test the JA-Ile-dependent interaction between COI1 and JAZ1.

  • Protein Expression : Plant tissues or protoplasts are transiently or stably transformed to express tagged versions of the proteins of interest (e.g., COI1-HA and JAZ1-MYC).

  • Cell Lysis : The cells are harvested and lysed in a non-denaturing lysis buffer to release the proteins while preserving their interactions.

  • Immunoprecipitation : The cell lysate is incubated with an antibody specific to one of the protein tags (e.g., anti-HA antibody) that has been coupled to agarose (B213101) or magnetic beads. This "pulls down" the target protein (COI1-HA) and any interacting partners (JAZ1-MYC).

  • Washing : The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Detection : The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both protein tags (anti-HA and anti-MYC). The presence of the second protein (JAZ1-MYC) in the immunoprecipitate confirms the interaction.[19]

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method for identifying novel protein-protein interactions. It was instrumental in identifying the interaction between COI1 and JAZ proteins.

  • Vector Construction : The "bait" protein (e.g., JAZ1) is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., COI1) is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation : Both bait and prey constructs are co-transformed into a suitable yeast reporter strain. This strain has reporter genes (e.g., HIS3, ADE2, lacZ) whose expression is controlled by promoters containing the GAL4 binding sites.

  • Interaction Screening : If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes.

  • Selection and Validation : Yeast cells are grown on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on this medium indicates a positive interaction. The interaction is often confirmed with a colorimetric assay for β-galactosidase activity. To test for hormone dependency, the growth medium can be supplemented with JA-Ile or coronatine.[20][21]

Visualizations of Signaling Pathways and Workflows

dot

Jasmonate_Signaling_Pathway cluster_perception Perception in Nucleus cluster_degradation JAZ Degradation cluster_transcription Transcriptional Regulation JA_Ile JA-Ile Receptor_Complex COI1-JAZ-InsP₅ Co-receptor Complex JA_Ile->Receptor_Complex binds COI1 COI1 COI1->Receptor_Complex JAZ JAZ JAZ->Receptor_Complex Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2_inactive JAZ-MYC2 (Repressed) InsP5 InsP₅ InsP5->Receptor_Complex stabilizes SCF_COI1 SCF-COI1 E3 Ligase Receptor_Complex->SCF_COI1 SCF_COI1->JAZ polyubiquitinates MYC2_active Active MYC2 Proteasome->MYC2_active releases JA_Genes JA-Responsive Genes MYC2_active->JA_Genes activates transcription MTB MTB Repressors MYC2_active->MTB activates MTB->MYC2_active inhibits CoIP_Workflow start Express tagged proteins (e.g., Protein A-HA, Protein B-MYC) in plant cells lysis Lyse cells in non-denaturing buffer start->lysis incubation Incubate lysate with anti-HA antibody coupled to beads lysis->incubation binding Protein A-HA and associated Protein B-MYC bind to beads incubation->binding wash Wash beads to remove non-specific proteins binding->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot using anti-HA and anti-MYC antibodies elution->analysis result Detection of both tags confirms interaction analysis->result Negative_Feedback_Loop MYC2 MYC2 MYC2_MED25 MYC2-MED25 Complex MYC2->MYC2_MED25 JA_Genes JA-Responsive Genes MTB MTB Proteins (MTB1, MTB2, MTB3) MTB->JA_Genes Competes with MYC2 for binding (-) MTB->MYC2_MED25 Interferes with formation (-) MED25 MED25 MED25->MYC2_MED25 MYC2_MED25->JA_Genes Activates (+) MYC2_MED25->MTB Activates (+)

References

The Role of Jasmonic Acid in Plant Defense Against Herbivores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play a critical role in orchestrating a plant's defense responses against a wide range of herbivores.[1][2] This technical guide provides a comprehensive overview of the JA signaling pathway, from biosynthesis and perception to the downstream activation of defense mechanisms. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing JA-mediated defenses, and visual representations of the core biological processes.

Jasmonic Acid Biosynthesis and Signaling Pathway

Herbivore feeding or mechanical damage triggers the synthesis of jasmonic acid.[3] The biosynthesis of JA begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps into the biologically active form, jasmonoyl-isoleucine (JA-Ile).[2]

The core of the JA signaling pathway involves the perception of JA-Ile by a receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1] In the absence of JA-Ile, JAZ proteins bind to and inhibit transcription factors, such as MYC2, that are responsible for activating JA-responsive genes.[4] Upon herbivore attack, the accumulation of JA-Ile promotes the interaction between COI1 and JAZ, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1][2] The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of a wide array of defense-related genes.[1][4]

Jasmonic_Acid_Signaling_Pathway cluster_receptor SCF-COI1 Complex herbivore Herbivore Feeding/ Wounding alpha_linolenic_acid α-Linolenic Acid herbivore->alpha_linolenic_acid ja_biosynthesis JA Biosynthesis (LOX, AOS, AOC, OPR3) alpha_linolenic_acid->ja_biosynthesis ja Jasmonic Acid (JA) ja_biosynthesis->ja jar1 JAR1 ja->jar1 ja_ile JA-Isoleucine (JA-Ile) (Active form) jar1->ja_ile Isoleucine coi1 COI1 ja_ile->coi1 Binds jaz JAZ Repressor coi1->jaz Promotes interaction proteasome 26S Proteasome coi1->proteasome Targets for degradation skp1 SKP1 coi1->skp1 myc2 MYC2 (Transcription Factor) jaz->myc2 Represses defense_genes Defense Gene Expression myc2->defense_genes Activates proteasome->jaz defense_responses Defense Responses: - Secondary Metabolites - Proteinase Inhibitors - Volatiles defense_genes->defense_responses cul1 CUL1 skp1->cul1 rbx1 RBX1 cul1->rbx1 Herbivore_Bioassay_Workflow start Start plant_growth Grow WT and JA-mutant plants under controlled conditions start->plant_growth herbivore_rearing Rear herbivores on artificial diet start->herbivore_rearing bioassay Place pre-weighed larvae on individual plants plant_growth->bioassay herbivore_rearing->bioassay incubation Incubate for a defined period (e.g., 7-10 days) bioassay->incubation data_collection Collect Data: - Larval weight - Leaf area consumed incubation->data_collection analysis Statistical Analysis (t-test, ANOVA) data_collection->analysis end End analysis->end

References

A Technical Guide to Jasmonic Acid's Function in Abiotic Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that act as crucial signaling molecules in plants.[1][2][3] Initially recognized for their roles in regulating plant growth, development, and defense against biotic attackers, a substantial body of evidence now highlights their integral function in mediating responses to a wide array of abiotic stresses.[1][2][3][4] Environmental challenges such as drought, salinity, heavy metal toxicity, and extreme temperatures trigger rapid changes in JA metabolism and signaling, underscoring its role as a master regulator in plant stress adaptation.[4][5]

This technical guide provides an in-depth examination of the function of jasmonic acid in plant abiotic stress responses. It details the core signaling pathway, presents quantitative data on its physiological effects, outlines key experimental protocols for its study, and explores its crosstalk with other hormone signaling pathways. The information is tailored for researchers and professionals seeking a comprehensive understanding of JA's mechanisms to inform crop improvement strategies and the development of novel stress-mitigating agents.

The Jasmonic Acid Signaling Pathway in Abiotic Stress

The canonical JA signaling pathway is a well-characterized cascade that is activated in response to various stress stimuli. The core of this pathway involves three key components: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[6][7]

Core Signaling Cascade:

  • Activation: Abiotic stress triggers the biosynthesis of jasmonic acid, which is subsequently converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[4][8]

  • Perception: In the nucleus, JA-Ile acts as a molecular "glue," facilitating the interaction between the JAZ repressor proteins and COI1.[6][9][10] COI1 is part of the SCFCOI1 E3 ubiquitin ligase complex.[9][11]

  • Derepression: The formation of the COI1-JA-Ile-JAZ co-receptor complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[6][9][10][11]

  • Transcriptional Activation: In the absence of stress, JAZ proteins bind to and repress transcription factors like MYC2.[6][11][12] The degradation of JAZ repressors liberates MYC2, allowing it to bind to G-box motifs in the promoters of early JA-responsive genes and activate their transcription.[8][11][12] This leads to a cascade of downstream physiological responses that enhance stress tolerance.[12][13]

Jasmonic Acid Signaling Pathway cluster_nucleus Nucleus Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) JA_Biosynthesis JA Biosynthesis Abiotic_Stress->JA_Biosynthesis Induces JA_Ile JA-Ile (Bioactive Hormone) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Repressor SCF_COI1->JAZ Targets Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Stress_Response Stress Tolerance Response JA_Genes->Stress_Response

Core Jasmonic Acid (JA) signaling pathway under abiotic stress.
Crosstalk with Other Phytohormones

JA signaling does not operate in isolation. It engages in complex crosstalk with other hormone pathways, particularly with abscisic acid (ABA), to fine-tune the plant's response to stress.[6][7][14]

  • JA-ABA Synergy: Under drought and salt stress, JA and ABA often act synergistically.[6] Increased JA levels can promote the biosynthesis of ABA, and vice-versa.[4] This interaction is critical for regulating stomatal closure to prevent water loss and for modulating the expression of stress-responsive genes.[6]

  • JA-Salicylic Acid (SA) Antagonism: The interaction between JA and SA is often antagonistic. This antagonism allows the plant to prioritize its defense strategies, shifting between responses to biotic (often SA-dependent) and abiotic (often JA-dependent) stresses.[15]

JA Hormonal Crosstalk JA Jasmonic Acid (JA) ABA Abscisic Acid (ABA) JA->ABA Synergy SA Salicylic Acid (SA) JA->SA Antagonism ET Ethylene (ET) JA->ET Synergy Abiotic_Stress Abiotic Stress Tolerance JA->Abiotic_Stress ABA->Abiotic_Stress Biotic_Stress Biotic Stress Defense SA->Biotic_Stress ET->Biotic_Stress

Crosstalk between JA and other major plant stress hormones.

Quantitative Effects of Jasmonic Acid on Abiotic Stress Tolerance

Exogenous application and endogenous accumulation of JA have been quantitatively shown to enhance plant tolerance to various abiotic stresses. The following tables summarize key findings from the literature.

Table 1: Effects of Jasmonic Acid on Drought Stress Tolerance
Plant SpeciesJA TreatmentMeasured ParameterResultReference
Allium cepa25-100 µM JA (foliar)Relative Water Content (RWC)Increased RWC under drought conditions[16]
Glycine max (Soybean)Foliar MeJAFlavonoids, Phenolic compoundsIncreased levels, enhancing tolerance[5]
Prunus armeniacaExogenous JAPlant Survival RateImproved survival under soil drought[5]
Generic10 µM JAMembrane StabilityIncreased by 23% under drought[17]
Table 2: Effects of Jasmonic Acid on Salinity Stress Tolerance
Plant SpeciesJA TreatmentMeasured ParameterResultReference
Triticum aestivum (Wheat)Exogenous JAPlant Dry Weight, Root LengthSignificantly improved under salt stress[18]
Oryza sativa (Rice)Exogenous JANa+ ion contentSignificantly reduced in salinity-tolerant cultivars[19]
Sorghum bicolor10 mM JA (seed treatment)Seedling Vigor IndexPositive effect at 200 mM salinity[20]
Glycine max (Soybean)Foliar JARoot H+-ATPase activityStimulated, leading to reduced sodium uptake[21]
Table 3: Effects of Jasmonic Acid on Heavy Metal Stress Tolerance

| Plant Species | Stressor | JA Treatment | Measured Parameter | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Arabidopsis thaliana | 100 µM Cd | Endogenous JA | 6-fold increase in JA levels after 7h |[4] | | Capsicum annuum (Pepper) | Cd | Exogenous JA | Malondialdehyde (MDA) | Reduced MDA, indicating less oxidative damage |[22] | | Oryza sativa (Rice) | 100 mM Cu | Endogenous JA | 9-fold increase in JA levels after 6h |[4] | | Brassica napus (Rapeseed) | Cd | 25 µM JA | Cd Tolerance | Improved tolerance to Cd toxicity |[23] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of JA in abiotic stress responses.

Protocol for Quantification of Endogenous Jasmonic Acid

Accurate quantification of endogenous JA is critical for understanding its response to stress. Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method.[24]

Methodology: GC-MS Analysis

  • Sample Preparation: Flash-freeze approximately 0.5 g of plant tissue in liquid nitrogen and grind to a fine powder.[24]

  • Extraction: Extract the powdered tissue with a solution of methanol (B129727) and ethyl acetate.[24]

  • Purification: Purify and enrich the extract using a C18 solid-phase extraction (SPE) cartridge. Elute different hormone fractions with varying methanol concentrations (e.g., 40% methanol for ABA and IAA, 60% methanol for JA).[24]

  • Derivatization: Derivatize the final extract with diazomethane (B1218177) to convert JA to its more volatile methyl ester (MeJA) for GC analysis.[24]

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Quantify based on a standard curve generated from known concentrations of JA standard. Use an internal standard (e.g., dihydro-JA) to correct for extraction losses.[25]

JA Quantification Workflow Start Plant Tissue (0.5g) Grind Grind in Liquid N2 Start->Grind Extract Extract with Methanol/Ethyl Acetate Grind->Extract Purify Purify with C18 SPE (Solid-Phase Extraction) Extract->Purify Derivatize Derivatize with Diazomethane (to MeJA) Purify->Derivatize Analyze Analyze via GC-MS Derivatize->Analyze Quantify Quantify using Standard Curve Analyze->Quantify

Workflow for quantifying endogenous jasmonic acid via GC-MS.
Protocol for Gene Expression Analysis of JA-Responsive Genes

Quantitative Real-Time PCR (qRT-PCR) is used to measure the change in expression levels of JA-responsive genes (e.g., MYC2, JAZ, VSP2) under stress.

Methodology: qRT-PCR

  • RNA Extraction: Isolate total RNA from control and stressed plant tissues using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for target genes (e.g., MYC2) and a reference (housekeeping) gene (e.g., Actin or Ubiquitin). Primers should be 18-24 bp long with a GC content of 40-60%.

  • qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermocycling: Perform the PCR in a real-time thermal cycler with the following typical stages:

    • Initial denaturation (e.g., 95°C for 5 min).

    • 40 cycles of: Denaturation (95°C for 15s), Annealing (55-60°C for 30s), and Extension (72°C for 30s).

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol for Measuring Proline Content

Proline is a key osmolyte that accumulates in plants under abiotic stress, and its quantification is a reliable indicator of stress tolerance.[26][27][28]

Methodology: Colorimetric Assay

  • Extraction: Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid.[29] Filter the homogenate.

  • Reaction: Mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.[26]

  • Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the tube in an ice bath.[26]

  • Chromophore Extraction: Add 4 mL of toluene (B28343) to the reaction mixture and vortex thoroughly. Allow the layers to separate.

  • Measurement: Carefully collect the upper toluene layer (containing the red chromophore) and measure its absorbance at 520 nm using a spectrophotometer.[26]

  • Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of pure proline.[29]

Conclusion and Future Directions

Jasmonic acid is unequivocally a central regulator of plant responses to a multitude of abiotic stresses. The core signaling module, consisting of the COI1-JAZ-MYC components, provides a framework for understanding how plants perceive stress and initiate protective downstream responses.[6][12] Quantitative data consistently demonstrate that modulating JA levels can significantly enhance tolerance to drought, salinity, and heavy metal toxicity, making it a prime target for agricultural and biotechnological applications.[17][21][30]

Future research should focus on several key areas:

  • Pathway Specificity: Elucidating how the core JA pathway is tailored to generate specific responses to different abiotic stresses.

  • Crosstalk Complexity: Further dissecting the intricate network of interactions between JA and other hormonal pathways to understand the integrated stress response.

  • Translational Research: Leveraging the knowledge of JA signaling to develop novel biostimulants or genetically engineer crops with enhanced resilience to changing environmental conditions.

By continuing to unravel the complexities of JA signaling, the scientific community can develop robust strategies to ensure global food security in the face of increasing environmental challenges.

References

endogenous levels of jasmonic acid in different plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endogenous Jasmonic Acid Levels in Plant Tissues

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that act as crucial signaling molecules in plants.[1][2] They are synthesized via the octadecanoid pathway and play pivotal roles in regulating a wide array of physiological processes, including growth and development, defense against herbivores and pathogens, and responses to abiotic stresses.[2][3][4] The major bioactive form of JA is its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile).[5] The endogenous concentration of these compounds varies significantly between different plant tissues, developmental stages, and in response to environmental stimuli.[4][6] Understanding these variations is critical for researchers in plant biology, agriculture, and drug development. This guide provides a comprehensive overview of endogenous JA levels across various plant tissues, details common experimental protocols for their quantification, and illustrates the core biochemical and signaling pathways.

Endogenous Jasmonic Acid Levels: A Quantitative Overview

The concentration of jasmonic acid is meticulously regulated within the plant, showing distinct patterns based on tissue type, age, and environmental conditions. Generally, levels are low in mature, unstressed tissues but can increase dramatically upon wounding or stress.[5][7] Reproductive and young, developing tissues tend to have higher basal levels of JAs.[4][5]

Data Presentation

The following tables summarize quantitative data on endogenous JA and JA-Ile levels from various studies. Concentrations are presented to facilitate comparison across different species and tissues.

Table 1: Endogenous JA and JA-Ile Levels in Arabidopsis thaliana

TissueConditionCompoundConcentrationCitation
LeavesUnstressedJA20–50 pmol/g FW (~4.2–10.5 ng/g FW)[7]
LeavesWoundedJA~10,000 pmol/g FW (~2,100 ng/g FW)[7]
LeavesLow BoronJA~7.9-fold increase vs. control[8]
RootsLow BoronJA~2.8-fold increase vs. control[8]
FlowersUnstressedJA:JA-Ile Ratio~5:1[7]

Table 2: Endogenous JA and JA-Ile Levels in Tomato (Solanum lycopersicum)

TissueConditionCompoundConcentration (pmol/g FW)Citation
LeavesUnwounded (WT)JA12 ± 1[9]
LeavesWounded (WT, 1h)JA262 ± 41[9]
LeavesUnwounded (WT)JA~370[10]
LeavesUnwounded (WT)JA-Ile~140[10]
LeavesOzone-fumigatedJA13-fold increase vs. control[11]

Table 3: Endogenous JA Levels in Other Species

SpeciesTissueConditionConcentration / ChangeCitation
SoybeanYoung Leaves, Flowers, FruitUnstressedHighest levels in these tissues[4][12]
SoybeanSeedling (Hypocotyl Hook, Plumule)UnstressedHighest levels in these tissues[4][12]
SoybeanLeavesDehydrated (15% FW loss)~5-fold increase[4][12]
MaizeJuvenile Leaf 1DifferentiatingHighest levels vs. later leaves[13]
MaizeAdult Leaf 8Differentiating~32-fold lower than Juvenile Leaf 1[13]
RiceLeavesDrought StressMarked increase[14][15]
RiceLeavesCold StressMarked increase[14][15]
RiceLeavesHeat Stress (6-12h)Reduced to ~85% of control[14][15]

Note: FW = Fresh Weight. Conversions from pmol/g to ng/g are approximate, using a molar mass of ~210 g/mol for JA.

Experimental Protocols for Jasmonic Acid Quantification

Accurate quantification of JAs is challenging due to their low concentrations in plant tissues and the presence of interfering substances.[16] Modern methods, particularly those based on mass spectrometry, offer the high sensitivity and specificity required for reliable analysis.[17]

Recommended Protocol: UPLC-MS/MS Analysis

This protocol is a synthesized methodology based on common, highly sensitive techniques for phytohormone analysis.[17][18]

1. Sample Preparation and Extraction:

  • Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[17]
  • Grind the frozen tissue to a fine powder.
  • Add a pre-chilled extraction solvent (e.g., methanol (B129727) or methanol/ethyl acetate) containing an internal standard (e.g., deuterated or ¹³C-labeled JA) to the powdered tissue.[4][16] The internal standard is critical for correcting analyte losses during sample preparation and for accurate quantification.
  • Homogenize the sample and incubate with shaking at 4°C for several hours.[9]
  • Centrifuge the homogenate to pellet cell debris.

2. Purification via Solid-Phase Extraction (SPE):

  • The resulting supernatant is passed through a solid-phase extraction cartridge (e.g., C18 or a mixed-mode cartridge) to purify and concentrate the JAs.[16][17]
  • Wash the cartridge with a weak solvent (e.g., 40% methanol) to remove polar impurities.[16]
  • Elute the JAs from the cartridge using a stronger solvent (e.g., 60-100% methanol or ethyl acetate).[16]
  • Evaporate the eluate to dryness under a stream of nitrogen and re-suspend the residue in a small volume of mobile phase for analysis.

3. Quantification by UPLC-MS/MS:

  • Analyze the purified extract using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[17]
  • The UPLC separates the JAs from other compounds in the extract based on their physicochemical properties.
  • The MS/MS system provides highly selective and sensitive detection. It identifies compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.
  • Quantify the endogenous JA concentration by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analyze Analysis start 1. Harvest & Freeze Plant Tissue (<100mg) grind 2. Grind to Fine Powder start->grind Liquid N2 extract 3. Extract with Solvent & Internal Standard grind->extract spe 4. Solid-Phase Extraction (SPE) extract->spe elute 5. Elute JAs spe->elute dry 6. Dry & Reconstitute elute->dry uplc 7. UPLC Separation dry->uplc msms 8. MS/MS Detection & Quantification uplc->msms end Result: JA Concentration msms->end

Caption: Workflow for JA quantification via UPLC-MS/MS.

Jasmonic Acid Biosynthesis and Signaling Pathways

The Jasmonic Acid Biosynthesis Pathway

JA biosynthesis, known as the octadecanoid pathway, is initiated in the chloroplast and completed in the peroxisome.[5]

  • Chloroplast Events : The pathway starts with α-linolenic acid (18:3), which is released from plastid membranes.[1][5] The enzyme Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[19] Subsequently, Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA).[3][20]

  • Peroxisome Events : OPDA is transported into the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase (OPR3).[5] This is followed by three cycles of β-oxidation, which shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.[5]

  • Cytoplasmic Conjugation : Jasmonic acid is then conjugated with amino acids, primarily L-isoleucine, by the enzyme JAR1 (Jasmonate Resistant 1) to form the biologically active JA-Ile.[20]

Mandatory Visualization: JA Biosynthesis Pathway

ja_biosynthesis cluster_plastid Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-PDA (OPDA) AO->OPDA AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 & β-oxidation JAIle JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JAIle JAR1

Caption: The jasmonic acid (JA) biosynthesis pathway.

The Jasmonic Acid Signaling Pathway

The perception and transduction of the JA signal are centered around a co-receptor complex and the degradation of repressor proteins.

  • Repression State (Low JA-Ile) : In the absence of stress or at low JA-Ile levels, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[2][5] JAZ proteins bind to and inhibit various transcription factors (TFs), most notably MYC2.[21][22] To achieve robust repression, JAZ proteins recruit co-repressors like TOPLESS (TPL) via an adaptor protein called NINJA (Novel Interactor of JAZ).[2][5] This complex prevents the expression of JA-responsive genes.

  • Activation State (High JA-Ile) : Upon stress, JA-Ile levels rise.[5] JA-Ile acts as a molecular "glue," promoting the interaction between the JAZ proteins and an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[2][22] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2]

  • Derepression and Gene Activation : The formation of the COI1-JA-Ile-JAZ co-receptor complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][22] The degradation of JAZ repressors liberates the MYC2 transcription factor, which can then activate the expression of downstream JA-responsive genes, leading to various physiological and defense responses.[21][22]

Mandatory Visualization: JA Signaling Pathway

ja_signaling cluster_low_ja Low JA-Ile: Repression cluster_high_ja High JA-Ile: Activation JAZ_rep JAZ Repressor MYC2_rep MYC2 (TF) JAZ_rep->MYC2_rep Inhibits TPL TPL/NINJA Co-repressor JAZ_rep->TPL Recruits Gene_off JA-Responsive Genes (OFF) MYC2_rep->Gene_off TPL->MYC2_rep JAIle JA-Ile COI1 SCF-COI1 (E3 Ligase) JAIle->COI1 JAZ_act JAZ Repressor COI1->JAZ_act Binds Proteasome 26S Proteasome JAZ_act->Proteasome Ubiquitination & Degradation MYC2_act MYC2 (TF) Gene_on JA-Responsive Genes (ON) MYC2_act->Gene_on Activates Stress Biotic/Abiotic Stress Stress->JAIle

Caption: Core jasmonic acid (JA) signaling pathway.

References

Jasmonic Acid as a Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that act as crucial regulators of plant growth, development, and defense.[1][2] Initially characterized for their role in stress responses, JAs are now understood to be integral to a wide array of developmental processes, including seed germination, root growth, flower development, and senescence.[3][4] They function within a complex signaling network, often interacting with other plant hormones to balance the trade-offs between growth and defense.[5][6] This guide provides an in-depth technical overview of JA's role as a plant growth regulator, detailing its biosynthesis, signaling pathway, quantitative effects, and crosstalk with other hormones. It also includes standardized experimental protocols for its application and quantification, intended for use in research and development settings.

Jasmonic Acid Biosynthesis

Jasmonic acid is synthesized via the octadecanoid pathway, a conserved process that begins in the chloroplasts and concludes in the peroxisomes.[7] The pathway's key steps are:

  • Release of α-Linolenic Acid: The process is initiated by the release of α-linolenic acid (α-LeA) from chloroplast membranes.[2]

  • Oxygenation: The enzyme 13-lipoxygenase (13-LOX) oxygenates α-LeA to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

  • Cyclization: 13-HPOT is then converted by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) into 12-oxo-phytodienoic acid (OPDA).[8]

  • Reduction and β-oxidation: OPDA is transported into the peroxisome, where it is reduced by OPDA reductase (OPR3) and undergoes a series of β-oxidation steps to produce (+)-7-iso-jasmonic acid.[4][9]

  • Conjugation: For biological activity, JA is conjugated with the amino acid isoleucine by the enzyme JASMONATE RESISTANT 1 (JAR1) to form the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[8][10]

The Core Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are mediated by a well-defined molecular mechanism centered around the degradation of transcriptional repressors.[10] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress transcription factors (TFs) like MYC2, preventing the expression of JA-responsive genes.[11][12]

The signaling cascade is activated as follows:

  • Perception: An increase in cellular JA-Ile levels promotes the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JAZ repressor protein.[13][14]

  • SCFCOI1 Complex Formation: COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, known as SCFCOI1.[9][13]

  • JAZ Ubiquitination and Degradation: The binding of JA-Ile to the COI1-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[10][11] The polyubiquitinated JAZ protein is then degraded by the 26S proteasome.[12]

  • Transcriptional Activation: The degradation of JAZ repressors releases the downstream transcription factors (e.g., MYC2, MYB21, MYB24), which can then activate the transcription of hundreds of early JA-responsive genes, leading to physiological changes.[4][7][15]

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus cluster_info State JA_Ile JA-Ile (Bioactive Hormone) COI1 COI1 JA_Ile->COI1 binds SCF SCF Complex COI1->SCF part of JAZ JAZ Repressor SCF->JAZ ubiquitinates MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by Genes JA-Responsive Genes MYC2->Genes activates Response Physiological Response Genes->Response Inactive Inactive State: JAZ represses MYC2 Active Active State: JA-Ile promotes JAZ degradation, releasing MYC2

Caption: The core JA-Ile signaling pathway leading to gene activation.

Quantitative Effects of Jasmonic Acid on Plant Growth

Jasmonic acid application can have significant, often dose-dependent, effects on various aspects of plant growth and development. While JA is essential for defense, at higher concentrations it often leads to growth inhibition, a classic example of the growth-defense trade-off.[9]

Parameter Plant Species JA/MeJA Concentration Observed Effect Reference Category
Root Growth Arabidopsis thaliana1-50 µMInhibition of primary root elongation.Growth Inhibition[13]
Seed Germination Arabidopsis thaliana10-100 µMDelayed or inhibited germination.Developmental Regulation[16]
Leaf Senescence Various50 µMPromotion of chlorophyll (B73375) degradation and cell death.Senescence[3]
Tuber Formation Solanum tuberosumExogenous ApplicationInduction and promotion of tuberization.Developmental Regulation[3]
Pollen Viability Arabidopsis thaliana(in coi1 mutants)Reduced viability and male sterility.Reproduction[17]
Trichome Formation Solanum lycopersicumEndogenous increaseIncreased density of glandular trichomes.Defense/Morphology[18]
Stomatal Aperture Various10-50 µMInduction of stomatal closure.Stress Response[1]
Biomass Accumulation Various> 25 µMGeneral reduction in fresh and dry weight.Growth Inhibition[3]

Crosstalk with Other Phytohormones

JA does not act in isolation; its signaling pathway is intricately connected with those of other plant hormones, leading to synergistic or antagonistic interactions that fine-tune the plant's response to developmental and environmental cues.[19][20]

  • Auxin (IAA): Antagonistic in root growth but synergistic in the regulation of flower development.[5]

  • Gibberellins (GA): Generally antagonistic. JA signaling (via JAZ proteins) can repress GA-mediated growth processes, prioritizing defense over growth.[6]

  • Salicylic (B10762653) Acid (SA): Predominantly antagonistic. This is a key axis in plant immunity, where JA-mediated defense against necrotrophic pathogens and insects is often suppressed by SA-mediated defense against biotrophic pathogens, and vice versa.[21]

  • Ethylene (ET): Largely synergistic, especially in defense against necrotrophic pathogens and response to wounding.[5]

  • Abscisic Acid (ABA): Mostly synergistic, particularly in regulating responses to abiotic stress like drought through stomatal closure.[22]

Hormonal_Crosstalk JA Jasmonic Acid SA Salicylic Acid JA->SA Antagonistic GA Gibberellin JA->GA Antagonistic Auxin Auxin JA->Auxin Context-Dependent ET Ethylene JA->ET Synergistic ABA Abscisic Acid JA->ABA Synergistic

Caption: Interactions between Jasmonic Acid and other major phytohormones.

Experimental Protocols

This protocol describes a standard method for treating plants with JA to study its physiological or molecular effects. Methyl Jasmonate (MeJA) is often used as it is more volatile and readily absorbed.

  • Preparation of Stock Solution:

    • Prepare a 1 M stock solution of Methyl Jasmonate (MeJA) in 100% ethanol (B145695). Store at -20°C in a sealed container.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 50 µM, 100 µM) in sterile deionized water containing a surfactant.

    • A common working solution consists of the desired MeJA concentration in water with 0.01-0.1% (v/v) Tween-20 or Triton X-100 to ensure even application on leaf surfaces.

    • Prepare a mock/control solution containing the same concentration of ethanol and surfactant but without MeJA.[23]

  • Plant Treatment:

    • Use healthy, uniformly grown plants (e.g., Arabidopsis thaliana at the 4-6 leaf stage).

    • Apply the working solution as a fine mist using a sprayer until the leaves are thoroughly wetted (run-off is not necessary). Apply the control solution to a separate batch of plants.

    • To treat roots, plants can be grown hydroponically or on agar (B569324) plates, and JA can be added directly to the liquid or solid medium.

  • Incubation and Sampling:

    • Place the treated and control plants back into their growth chamber under standard conditions.

    • Harvest tissue for analysis at specified time points after treatment (e.g., 1h, 6h, 24h), as gene expression and metabolic changes are time-dependent.[23]

    • For morphological analysis (e.g., root length), measurements can be taken over several days.

    • Immediately flash-freeze harvested tissue in liquid nitrogen and store at -80°C for subsequent molecular analysis (RNA, protein, or metabolite extraction).

This protocol provides a general workflow for the extraction and quantification of JA and JA-Ile from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[24][25]

  • Sample Preparation and Extraction:

    • Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Add a known amount of a labeled internal standard (e.g., d2-JA, d6-JA-Ile) to each sample for accurate quantification.[26]

    • Homogenize the sample using a bead beater or tissue lyser for 2-5 minutes.

    • Incubate on a shaker at 4°C for 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Collect the supernatant from the previous step.

    • Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds like chlorophyll.

    • Wash the cartridge with a weak solvent (e.g., water or 10% methanol).

    • Elute the jasmonates with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).

    • Inject the sample into an LC-MS/MS system equipped with a reverse-phase C18 column.

    • Separate the compounds using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Detect and quantify JA and JA-Ile using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the endogenous compounds and the labeled internal standards.[24]

  • Data Analysis:

    • Calculate the concentration of endogenous JA/JA-Ile by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve prepared with known concentrations of unlabeled standards.

Experimental_Workflow start Plant Cultivation (Uniform Conditions) treatment_split Experimental Groups start->treatment_split control Control Group (Mock Treatment) treatment_split->control Group 1 ja_treat JA Treatment Group (e.g., Foliar Spray) treatment_split->ja_treat Group 2 incubation Incubation (Defined Time Course) control->incubation ja_treat->incubation data_collection Data & Sample Collection incubation->data_collection morpho Morphological Measurements data_collection->morpho harvest Tissue Harvesting (Flash Freeze) data_collection->harvest results Data Interpretation & Results morpho->results analysis Sample Analysis harvest->analysis quant Hormone Quantification (LC-MS/MS) analysis->quant gene_exp Gene Expression (qRT-PCR / RNA-Seq) analysis->gene_exp metabolite Metabolite Profiling analysis->metabolite quant->results gene_exp->results metabolite->results

Caption: A generalized workflow for studying the effects of jasmonic acid.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantification of (+/-)-Jasmonic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This document provides a detailed protocol for the quantification of this compound (JA) in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for applications in plant biology, agricultural science, and drug discovery where accurate measurement of this key phytohormone is critical.

Introduction

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play crucial roles in regulating plant growth, development, and responses to biotic and abiotic stresses.[1][2] Accurate quantification of JA is essential for understanding its physiological functions and for developing strategies to enhance plant resilience and productivity. LC-MS/MS has become the method of choice for phytohormone analysis due to its high sensitivity, selectivity, and throughput.[3] This application note details a validated LC-MS/MS method for the reliable quantification of (+/-)-JA in various plant matrices.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for accurate quantification. The following sections outline the key steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and to concentrate the analyte of interest. A common approach involves a one-step extraction followed by solid-phase extraction (SPE) for cleanup.[4][5]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Cold methanol (B129727) (100%)

  • Internal Standard (IS): Dihydrojasmonic acid (dh-JA) or isotopically labeled JA (e.g., d6-JA)

  • Sep-pak C18 Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Vacuum manifold for SPE

Protocol:

  • Freeze fresh plant tissue (approximately 50-100 mg) in liquid nitrogen immediately after collection to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of cold 100% methanol containing the internal standard (e.g., 10 ng/mL dh-JA).

  • Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Condition a Sep-pak C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the jasmonic acid with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of jasmonic acid.

Table 1: Liquid Chromatography Parameters

ParameterValue
Instrument UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Jasmonic Acid (Quantifier) 209.159.01550
Jasmonic Acid (Qualifier) 209.1149.11050
dh-JA (Internal Standard) 211.159.01550

Quantitative Data Summary

The performance of the method should be validated to ensure accuracy and reliability. The following tables summarize typical quantitative performance data.

Table 4: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL[4]
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Jasmonic Acid Signaling Pathway

The biosynthesis and signaling of jasmonic acid involve a complex network of enzymes and regulatory proteins. In response to stimuli, JA is synthesized and conjugated to isoleucine to form the bioactive compound JA-Ile.[1][6] JA-Ile then binds to its receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate JA-responsive genes.[2][7]

Jasmonic_Acid_Signaling_Pathway Stimuli Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stimuli->Linolenic_Acid Induces JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC) Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile Conjugates SCF_COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->SCF_COI1_JAZ Promotes binding COI1 COI1 COI1->SCF_COI1_JAZ JAZ JAZ Repressor JAZ->SCF_COI1_JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome Targets for degradation Proteasome->JAZ Degrades Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression Activates Response Plant Defense & Development Gene_Expression->Response

Caption: Jasmonic acid signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantification of jasmonic acid is a multi-step process designed to ensure accurate and reproducible results.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plant Tissue) Extraction 2. Extraction (Cold Methanol + IS) Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE Cleanup) Extraction->Purification Analysis 4. LC-MS/MS Analysis Purification->Analysis Data_Processing 5. Data Processing (Quantification) Analysis->Data_Processing Results 6. Results (JA Concentration) Data_Processing->Results

Caption: Experimental workflow for JA quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plant tissues. The detailed protocol and validated performance data offer a solid foundation for researchers in various fields to accurately measure this important phytohormone. The provided diagrams of the signaling pathway and experimental workflow serve as useful visual aids for understanding the broader context and practical execution of this analytical method.

References

Application Notes: Extraction and Quantification of Jasmonic Acid from Leaf Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based phytohormones that play a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1] As key signaling molecules, the precise and reliable quantification of jasmonic acid in plant tissues is essential for researchers in plant physiology, pathology, and drug development to elucidate its complex functions. These application notes provide a detailed protocol for the efficient extraction, purification, and quantification of jasmonic acid from leaf samples, primarily utilizing solid-phase extraction (SPE) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Jasmonate Signaling Pathway Overview

The signaling cascade of jasmonates is initiated by the conversion of jasmonic acid (JA) to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] This molecule then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][3] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, which in turn releases transcription factors such as MYC2.[1][4] These transcription factors then activate the expression of a wide array of JA-responsive genes, initiating various physiological and defense responses.[1]

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_activation Signal Activation cluster_perception_degradation Signal Perception & Repressor Degradation cluster_response Transcriptional Response Stress Stress Stimuli Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome->MYC2 releases JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Defense_Responses Defense & Developmental Responses JA_Genes->Defense_Responses

Core components of the jasmonate signaling cascade.

Experimental Protocols

The following protocol outlines a robust method for the extraction and purification of jasmonic acid from leaf tissue, adapted from several established methodologies.[2][5][6]

Materials and Reagents

ItemSpecifications
Solvents Methanol (B129727) (MeOH), Ethyl Acetate (B1210297), Acetonitrile (B52724) (ACN), Acetic Acid (AcOH), Ultrapure Water
Solid-Phase Extraction C18 SPE cartridges
Internal Standards Deuterated or hydrogenated jasmonic acid analogs (e.g., d5-JA)[7][8]
Equipment Homogenizer, Centrifuge, Vacuum Manifold, SpeedVac or Nitrogen Evaporator, GC-MS or LC-MS/MS System
Glassware/Plasticware Microcentrifuge tubes, Autosampler vials with inserts

Extraction and Purification Workflow

Extraction_Workflow Start 1. Sample Collection & Freezing Homogenization 2. Homogenization (in Liquid Nitrogen) Start->Homogenization Extraction 3. Solvent Extraction (e.g., 80% MeOH with 1% AcOH) Homogenization->Extraction Centrifugation 4. Centrifugation (14,000 x g, 15 min, 4°C) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection (Crude Extract) Centrifugation->Supernatant_Collection Evaporation1 6. Solvent Evaporation (SpeedVac) Supernatant_Collection->Evaporation1 Reconstitution 7. Reconstitution (1% AcOH) Evaporation1->Reconstitution SPE_Loading 9. Sample Loading onto SPE Cartridge Reconstitution->SPE_Loading SPE_Conditioning 8. SPE Cartridge Conditioning (100% MeOH, then Ultrapure Water) SPE_Conditioning->SPE_Loading SPE_Wash 10. Cartridge Wash (e.g., 40% Methanol) SPE_Loading->SPE_Wash SPE_Elution 11. Elution of Jasmonates (e.g., 60% Methanol or 80% ACN with 1% AcOH) SPE_Wash->SPE_Elution Evaporation2 12. Final Evaporation (SpeedVac) SPE_Elution->Evaporation2 Final_Sample 13. Reconstitution for Analysis (in appropriate solvent for LC-MS or GC-MS) Evaporation2->Final_Sample Analysis 14. Quantification (LC-MS/MS or GC-MS) Final_Sample->Analysis

Workflow for jasmonic acid extraction and analysis.

Step-by-Step Protocol

  • Sample Preparation:

    • Harvest fresh leaf tissue (0.5 g to 1.0 g) and immediately freeze in liquid nitrogen to quench metabolic activity.[2][5][6]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% acetonitrile with 1% acetic acid or a methanol/ethyl acetate mixture).[1][2][6]

    • Include an internal standard at a known concentration to correct for sample loss during preparation.[7]

    • Vortex the mixture thoroughly and incubate at 4°C for at least 30 minutes.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Carefully transfer the supernatant, which contains the crude extract, to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% methanol, followed by 1 mL of ultrapure water.[1][2]

    • Sample Loading: Load the crude extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge to remove interfering compounds. A sequential wash with different methanol concentrations can be employed. For instance, a wash with 40% methanol can remove compounds like indole-3-acetic acid and abscisic acid, while jasmonic acid is retained.[2][5]

    • Elution: Elute the retained jasmonates with a suitable solvent, such as 60% methanol or 80% acetonitrile with 1% acetic acid.[1][2][5]

  • Final Sample Preparation and Analysis:

    • Evaporate the eluate to dryness using a SpeedVac or a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for the analytical instrument (e.g., 100 µL of methanol).

    • For GC-MS analysis, derivatization with diazomethane (B1218177) may be necessary.[2]

    • Analyze the sample using LC-MS/MS or GC-MS. Quantification is achieved by comparing the peak area of the endogenous jasmonic acid to that of the internal standard.[7]

Quantitative Data Summary

The following tables summarize quantitative data from published studies, providing an indication of expected yields and method performance.

Table 1: Jasmonic Acid Content in Leaf Tissue

Plant SpeciesCompoundConcentration (µg/g fresh weight)Analytical Method
Hybrid PoplarJasmonic Acid2.6LC-MS/MS[7]
Hybrid PoplarMethyl Jasmonate1.3LC-MS/MS[7]

Table 2: Method Performance Metrics

ParameterJasmonic AcidMethyl JasmonateReference
Detection Limit (ng/mL) 0.030.075[9]
Average Recovery Rate (%) 92.4894.30[9]

References

Application Notes and Protocols for the Chemical Synthesis of Deuterated Jasmonic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of deuterated jasmonic acid (JA) standards. These isotopically labeled standards are essential for accurate quantification of endogenous JA in biological samples using mass spectrometry-based methods, such as in metabolic studies, pharmacokinetics, and research on plant signaling pathways.

Data Presentation

The following table summarizes the quantitative data for the synthesis of two distinct deuterated jasmonic acid standards.

Deuterated StandardStarting MaterialKey Synthesis StepsOverall YieldIsotopic PurityReference
(±)-(10-²H, 11-²H₂,12-²H₃)Jasmonic Acid (d₆-JA)(±)-Methyl JasmonateOzonolysis, Wittig Reaction, Saponification43%Not specified[1]
(±)-2-(2,3-²H₂)Jasmonic Acid (d₂-JA)2-(2-pentynyl)-2-cyclopentenoneMichael Addition, Hydrolysis & Decarboxylation, Catalytic Semi-deuteriogenation~60% (for deuteriogenation step)Contains 1.4% non-deuterated and 9.2% mono-deuterated species[2]

Experimental Protocols

Detailed methodologies for the synthesis of d₆-JA and d₂-JA are provided below.

Protocol 1: Synthesis of (±)-(10-²H, 11-²H₂,12-²H₃)Jasmonic Acid (d₆-JA)

This protocol is adapted from the method described by Miersch (1991)[1].

Step 1: Ozonolysis of (±)-Methyl Jasmonate

  • Dissolve (±)-methyl jasmonate (5 g, 22 mmol) in 100 ml of dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to -15 °C and bubble ozone gas through the mixture until the solution turns pale.

  • Flush the solution with nitrogen gas to remove excess ozone.

  • Slowly add the solution to a stirred suspension of zinc powder (7 g) in acetic acid (20 ml) at approximately 20 °C.

  • Filter the mixture and wash the filtrate with water and sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude aldehyde.

  • Purify the aldehyde by column chromatography on silica (B1680970) gel using a solvent mixture of n-hexane:ethyl acetate (B1210297):acetic acid (30:65:5).

Step 2: Wittig Reaction with Deuterated Phosphonium (B103445) Salt

  • Prepare (1-²H₂,2-²H₂,3-³H₃)propyltriphenylphosphonium iodide from triphenylphosphine (B44618) and (1-²H₂,2-²H₂,3-³H₃)iodopropane.

  • Suspend the phosphonium salt (2.1 g) in 15 ml of dry tetrahydrofuran (B95107) (THF) and cool to -30 °C.

  • Slowly add 1.7 ml of 1.6 M butyllithium (B86547) in n-hexane to form the ylide (deep yellow solution).

  • Add the aldehyde (0.44 g) in 15 ml of dry THF to the ylide solution at -30 °C and stir for 15 minutes.

  • Quench the reaction by pouring the mixture into 5 N HCl and extract with ether.

  • Wash the ether extract with sodium bicarbonate solution and dry with sodium sulfate.

  • Evaporate the ether and purify the residue by column chromatography on silica gel with a gradient of ethyl acetate in n-hexane to yield deuterated methyl jasmonate.

Step 3: Saponification to d₆-Jasmonic Acid

  • Dissolve the purified deuterated methyl jasmonate in methanol (B129727) (2 ml).

  • Add 1 N sodium hydroxide (B78521) (5 ml) and heat the mixture at 60 °C for 2 hours.

  • After cooling, acidify the solution and extract the free acid.

  • Further purify the product by column chromatography to obtain (±)-(10-²H, 11-²H₂,12-²H₃)jasmonic acid.

Protocol 2: Synthesis of (±)-2-(2,3-²H₂)Jasmonic Acid (d₂-JA)

This protocol is based on the work of Seto et al. (1996)[2].

Step 1: Michael Addition

  • Prepare a solution of sodium methoxide (B1231860) in methanol from sodium metal (750 mg) and dry methanol (15 ml).

  • To a solution of dimethyl malonate (30 ml) in dry methanol (15 ml), slowly add the sodium methoxide solution at room temperature under a nitrogen atmosphere.

  • Allow the reaction temperature to warm to 40 °C and then slowly add 2-(2-pentynyl)cyclopent-2-enone (30 g).

  • Stir the mixture for 1.5 hours, then gradually cool to -10 °C and continue stirring for 1 hour.

  • Work up the reaction to obtain the Michael adduct.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the Michael adduct with potassium hydroxide in aqueous methanol.

  • Acidify the reaction mixture and heat to induce decarboxylation to yield the acetylenic precursor of jasmonic acid.

Step 3: Catalytic Semi-Deuteriogenation

  • Dissolve the acetylenic precursor in pyridine.

  • Add a 5% Palladium on barium sulfate (Pd-BaSO₄) catalyst.

  • Stir the mixture under an atmosphere of deuterium (B1214612) gas (D₂) at room temperature and atmospheric pressure until the theoretical amount of gas is absorbed.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the product by column chromatography and then by high-performance liquid chromatography (HPLC) to obtain (±)-2-(2,3-²H₂)jasmonic acid.

Mandatory Visualization

Chemical Synthesis Workflow

G cluster_d6 Synthesis of d6-Jasmonic Acid cluster_d2 Synthesis of d2-Jasmonic Acid d6_start (±)-Methyl Jasmonate d6_step1 Ozonolysis d6_start->d6_step1 d6_intermediate Aldehyde Intermediate d6_step1->d6_intermediate d6_step2 Wittig Reaction (with deuterated phosphonium salt) d6_intermediate->d6_step2 d6_ester Deuterated Methyl Jasmonate d6_step2->d6_ester d6_step3 Saponification d6_ester->d6_step3 d6_end (±)-(10-²H, 11-²H₂,12-²H₃)Jasmonic Acid d6_step3->d6_end d2_start 2-(2-pentynyl)-2-cyclopentenone d2_step1 Michael Addition (with dimethyl malonate) d2_start->d2_step1 d2_intermediate Michael Adduct d2_step1->d2_intermediate d2_step2 Hydrolysis & Decarboxylation d2_intermediate->d2_step2 d2_precursor Acetylenic Precursor d2_step2->d2_precursor d2_step3 Catalytic Semi-Deuteriogenation (with D2 gas) d2_precursor->d2_step3 d2_end (±)-2-(2,3-²H₂)Jasmonic Acid d2_step3->d2_end

Caption: Workflow for the chemical synthesis of d₆- and d₂-jasmonic acid.

Jasmonic Acid Signaling Pathway

JA_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC Allene_Oxide->AOC OPDA 12-oxo-PDA AOC->OPDA OPR3 OPR3 & β-oxidation OPDA->OPR3 JA Jasmonic Acid (JA) OPR3->JA JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response Activates Stress Biotic/Abiotic Stress Stress->Linolenic_Acid Triggers

Caption: Overview of the jasmonic acid biosynthesis and signaling pathway.

References

Application Notes and Protocols for Jasmonic Acid Treatment of Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived plant hormones that play critical roles in regulating a wide range of physiological and developmental processes in plants. These include growth inhibition, senescence, and, most notably, defense responses against biotic and abiotic stresses.[1][2][3] In the model organism Arabidopsis thaliana, the JA signaling pathway is a central hub for orchestrating defense mechanisms against necrotrophic pathogens and herbivorous insects.[2] Understanding and manipulating this pathway is crucial for developing strategies to enhance plant resilience and for identifying novel therapeutic targets.

These application notes provide detailed protocols for the treatment of Arabidopsis thaliana with jasmonic acid, methods for assessing the physiological and molecular responses, and an overview of the underlying signaling pathway.

Data Presentation: Quantitative Parameters for Jasmonic Acid Treatment

A summary of commonly used quantitative data for jasmonic acid treatment experiments in Arabidopsis thaliana is presented below. These values are starting points and may require optimization depending on the specific research question and experimental setup.

ParameterValueNotesSource
Compound Methyl Jasmonate (MeJA)A more volatile and cell-permeable ester of jasmonic acid, commonly used for exogenous application.[4]
Concentration Range (in vitro) 10 - 50 µMTypical concentrations used in agar-based assays for observing root growth inhibition. A dose-response curve is recommended.[4]
Concentration (in vivo) 30 µMUsed for treating soil-grown plants to observe senescence or defense responses.[5]
Treatment Duration (Root Assay) 7 - 14 daysFor observing significant differences in primary root length.[4]
Treatment Duration (Gene Expression) 30 min - 6 hoursFor analyzing early transcriptional responses to JA treatment.
Treatment Duration (Senescence) 4 - 12 daysFor observing chlorophyll (B73375) loss and induction of senescence-associated genes.[5]
Growth Temperature 21-24°CStandard growth temperature for Arabidopsis thaliana.[6]
Humidity 50-70%Maintained to prevent stress from desiccation.[6]
Photoperiod 12h light / 12h dark or 16h light / 8h darkCommon light cycles for controlled environment growth.[7]
Light Intensity ~200 µmol m⁻² s⁻¹Typical light intensity for optimal growth.[6]

Experimental Protocols

Protocol 1: In Vitro Jasmonic Acid Root Growth Inhibition Assay

This protocol details a common method to assess the sensitivity of Arabidopsis thaliana seedlings to jasmonic acid by measuring the inhibition of primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or mutants of interest)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol)

  • Petri dishes (square, 100 x 100 x 15 mm, with grid recommended)[4]

  • Sterilization supplies (e.g., 70% ethanol (B145695), bleach)

  • Micropipettes and sterile tips

  • Growth chamber

Methodology:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

    • Incubate for 10 minutes with occasional mixing.

    • Wash the seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Media:

    • Prepare half-strength MS medium containing 1% (w/v) sucrose and 1% (w/v) agar.[4]

    • Adjust the pH to 5.7.

    • Autoclave the medium.

    • Allow the medium to cool to approximately 55°C in a water bath.

    • Add MeJA from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM).[4] Ensure the ethanol concentration in the control (0 µM MeJA) is equivalent to that in the MeJA-containing media.

    • Pour the media into petri dishes and allow them to solidify.

  • Plating and Growth:

    • Using a sterile toothpick or pipette tip, place individual sterilized and stratified seeds in a line on the surface of the agar.

    • Seal the plates with breathable tape (e.g., Parafilm).[4]

    • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.[4]

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.

Protocol 2: Jasmonic Acid Treatment of Soil-Grown Plants for Gene Expression Analysis

This protocol describes the application of MeJA to mature plants to investigate the induction of JA-responsive genes.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old, grown in soil)

  • Methyl Jasmonate (MeJA)

  • Ethanol

  • Spray bottle or syringe for infiltration

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Plant Growth:

    • Grow Arabidopsis thaliana plants in a suitable soil mix (e.g., Pro-Mix FPX) in a growth chamber with controlled temperature, humidity, and light conditions.[6]

  • MeJA Treatment:

    • Prepare a MeJA solution (e.g., 50 µM) in water with a small amount of ethanol (e.g., 0.1%) to aid in solubilization. Prepare a mock solution with the same concentration of ethanol as a control.

    • Spray Application: Evenly spray the rosettes of the plants with the MeJA or mock solution until the leaves are thoroughly wetted.

    • Syringe Infiltration: For a more uniform application, infiltrate the underside of several leaves with the MeJA or mock solution using a needleless syringe.[8]

  • Sample Collection:

    • At desired time points after treatment (e.g., 0, 1, 3, 6, 24 hours), harvest the treated leaves by cutting them at the petiole.

    • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Store samples at -80°C until RNA extraction.

  • Gene Expression Analysis:

    • Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of JA-responsive marker genes (e.g., PDF1.2, VSP2) and a housekeeping gene for normalization (e.g., ACTIN2).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualization of Pathways and Workflows

Jasmonic Acid Signaling Pathway in Arabidopsis thaliana

The canonical jasmonic acid signaling pathway is initiated by the bioactive form of the hormone, jasmonoyl-isoleucine (JA-Ile).[9] In the absence of JA-Ile, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2.[9] Upon stress, JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[9] This binding promotes the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors to activate the expression of JA-responsive genes, leading to various physiological responses.

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_nucleus Nucleus cluster_no_signal No JA-Ile cluster_signal With JA-Ile Stress Stress (e.g., Wounding, Pathogen) JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds JA_Ile->COI1 JAZ JAZ Proteins MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive Represses JAZ->MYC2_inactive JAZ_deg JAZ Degradation (26S Proteasome) JAZ->JAZ_deg JAZ->JAZ_deg JA_Genes_off JA-Responsive Genes (Repressed) MYC2_inactive->JA_Genes_off MYC2_inactive->JA_Genes_off MYC2_active MYC2 (Active) COI1->JAZ Targets for Ubiquitination JAZ_deg->MYC2_active De-repression JA_Genes_on JA-Responsive Genes (Activated) MYC2_active->JA_Genes_on MYC2_active->JA_Genes_on JA_Response Physiological Responses (e.g., Defense, Senescence) JA_Genes_on->JA_Response Leads to

Caption: Jasmonic Acid Signaling Pathway in Arabidopsis thaliana.

Experimental Workflow for JA Root Growth Inhibition Assay

The following diagram illustrates the key steps in performing a jasmonic acid root growth inhibition assay in Arabidopsis thaliana.

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization stratification Stratification (4°C, 2-3 days) seed_sterilization->stratification plating Plate Seeds on Media stratification->plating media_prep Prepare MS Agar Plates with MeJA (0, 10, 50 µM) media_prep->plating growth Vertical Incubation (22°C, 16h light/8h dark) plating->growth data_collection Image Plates and Measure Root Length (Day 7-10) growth->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Application Notes and Protocols for Gene Expression Analysis Following Exogenous Jasmonic Acid Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play critical roles in regulating plant growth, development, and defense responses.[1][2] They are key signaling molecules in the plant's immune system, typically synthesized in response to insect herbivory and infection by necrotrophic pathogens.[2] The application of exogenous jasmonic acid or its volatile ester, methyl jasmonate (MeJA), can mimic these stress responses, inducing a significant reprogramming of the plant's transcriptome.[2][3] This makes jasmonates invaluable tools for researchers studying plant defense mechanisms, secondary metabolite biosynthesis, and for professionals in drug development seeking to identify and produce novel bioactive compounds.[3][4]

This document provides a comprehensive overview of the methodologies and protocols for analyzing gene expression changes in plants following treatment with exogenous jasmonic acid, with a focus on RNA sequencing (RNA-Seq) and subsequent data validation.

Jasmonic Acid Signaling Pathway

The perception of jasmonic acid initiates a well-characterized signaling cascade, leading to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1][2] In the absence of JA, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2.[1][2] Upon stress or exogenous application, JA is converted to its bioactive form, JA-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the SCFCOI1 ubiquitin E3 ligase complex.[5][6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, thereby releasing the transcription factors to activate the expression of JA-responsive genes.[5][7]

Jasmonic_Acid_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JA_Ile JA-Isoleucine (Bioactive JA) COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for ubiquitination MYC2 MYC2/3/4 (TFs) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription JA_ex Exogenous JA/MeJA JA Jasmonic Acid JA_ex->JA JA_bio JA Biosynthesis JA_bio->JA JA->JA_Ile conjugation with Isoleucine JAR1 JAR1 Stress Biotic/Abiotic Stress Stress->JA_bio

Caption: Simplified Jasmonic Acid Signaling Pathway.

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing gene expression changes after exogenous jasmonic acid application involves several key stages, from plant treatment to bioinformatic analysis and validation.

Experimental_Workflow Treatment Plant Material Treatment (e.g., MeJA spray or in medium) Sampling Time-Course Sampling (e.g., 0, 2, 6, 12, 24 hours) Treatment->Sampling RNA_Extraction Total RNA Extraction and QC Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation (e.g., mRNA purification, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_QC Raw Data Quality Control (e.g., FastQC, Trimmomatic) Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment (GO, KEGG Pathways) DEG_Analysis->Functional_Analysis Validation qPCR Validation of Key DEGs DEG_Analysis->Validation

Caption: Gene Expression Analysis Workflow.

Experimental Protocols

Protocol 1: Exogenous Jasmonic Acid Treatment

This protocol describes the application of Methyl Jasmonate (MeJA) to plant material. The concentration and duration of treatment may need to be optimized for specific plant species and experimental goals.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings, rosemary suspension cells).[4]

  • Methyl Jasmonate (MeJA) stock solution (e.g., in ethanol (B145695) or DMSO).

  • Sterile water or appropriate buffer.

  • Spray bottle (for foliar application) or sterile flasks (for cell culture).

  • Growth chamber or incubator with controlled conditions.

Procedure:

  • Preparation of MeJA solution: Prepare a working solution of MeJA at the desired concentration (e.g., 10 µM, 50 µM, 100 µM) by diluting the stock solution in sterile water or culture medium.[4] Include a mock control solution containing the same concentration of the solvent (e.g., ethanol) used for the MeJA stock.

  • Application:

    • For seedlings/plants: Uniformly spray the aerial parts of the plants with the MeJA working solution or the mock solution until runoff.

    • For cell cultures: Add the sterilized MeJA working solution to the liquid culture medium to achieve the final desired concentration.[4]

  • Incubation: Place the treated plants or cell cultures back into the growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).[8]

  • Time-Course Sampling: Harvest tissue samples at various time points after treatment (e.g., 0h, 2h, 6h, 12h, 24h).[9] Flash-freeze the samples in liquid nitrogen immediately and store them at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Materials:

  • Frozen plant tissue samples.

  • RNA extraction kit (e.g., Plant RNA Purification Reagent, RNeasy Plant Mini Kit).[8][10]

  • RNase-free water, tubes, and pipette tips.

  • Spectrophotometer (e.g., NanoDrop).

  • Bioanalyzer (e.g., Agilent 2100).

Procedure:

  • Homogenization: Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • RNA Extraction: Extract total RNA from the homogenized tissue following the manufacturer's protocol of the chosen RNA extraction kit.[8][10]

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • Quality Control:

    • Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. Samples with a RIN value > 7 are generally recommended for RNA-Seq library preparation.[8]

Protocol 3: RNA-Seq Library Preparation and Sequencing

Materials:

  • High-quality total RNA.

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina, TruSeq Stranded mRNA LT Sample Prep Kit).[11]

  • High-throughput sequencer (e.g., Illumina NovaSeq 6000).[10][11]

Procedure:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first- and second-strand cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library by PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform.[11]

Protocol 4: Bioinformatic Analysis of RNA-Seq Data

Procedure:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove adapters and low-quality reads.[12]

  • Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between MeJA-treated and control samples.[13] A common threshold for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1.

  • Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify over-represented biological processes, molecular functions, and metabolic pathways.

Protocol 5: qPCR Validation

Materials:

  • Total RNA from the same samples used for RNA-Seq.

  • cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase).[7]

  • Gene-specific primers for target and reference genes.

  • SYBR Green qPCR Master Mix.[14]

  • Real-Time PCR system.[14][15]

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.[7]

  • Primer Design: Design primers for a selection of DEGs and at least one stable reference gene (e.g., ACTIN, UBIQUITIN).

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and SYBR Green Master Mix.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to the reference gene.[14][15]

  • Correlation Analysis: Compare the qPCR results with the RNA-Seq data to validate the sequencing results. A high correlation coefficient (e.g., r² > 0.8) indicates good concordance between the two methods.[9][16]

Data Presentation: Differentially Expressed Genes

The application of exogenous jasmonic acid leads to the differential expression of a wide range of genes. Below are tables summarizing examples of genes commonly found to be up- or downregulated following JA treatment.

Table 1: Examples of Upregulated Genes After Jasmonic Acid Treatment

Gene Name/FamilyFunctionExample OrganismReference
Transcription Factors
MYC2Master regulator of JA signalingArabidopsis thaliana[4]
ERF (Ethylene Response Factor)Integration of JA and ethylene (B1197577) signalingArtemisia annua[14]
MYBRegulation of secondary metabolismArabidopsis thaliana[13]
JA Biosynthesis
LOX2 (Lipoxygenase 2)Key enzyme in JA biosynthesisArabidopsis thaliana[16][17]
AOS (Allene Oxide Synthase)Enzyme in JA biosynthesis pathwaySolanum lycopersicum[18]
OPR3 (OPDA Reductase 3)Enzyme in JA biosynthesis pathwayArabidopsis thaliana[17]
Defense and Stress Response
JAZ (Jasmonate ZIM-domain)Repressors of JA signaling (feedback regulation)Arabidopsis thaliana[17]
VSP2 (Vegetative Storage Protein 2)Wound and defense response markerArabidopsis thaliana[1][7]
PDF1.2 (Plant Defensin 1.2)Antifungal defense proteinArabidopsis thaliana[1][7]
PR (Pathogenesis-Related) genesBroad-spectrum defense proteinsArabidopsis thaliana[7]

Table 2: Examples of Downregulated Genes After Jasmonic Acid Treatment

Gene Name/FamilyFunctionExample OrganismReference
Growth and Development
Genes related to PhotosynthesisDownregulation to reallocate resources to defenseVarious[17]
Genes related to Primary MetabolismGrowth-defense tradeoffVarious[17]
Hormone Crosstalk
SA-responsive genesAntagonistic interaction between JA and Salicylic Acid pathwaysGlycine max[19]

Conclusion

The use of exogenous jasmonic acid is a powerful technique to investigate plant defense responses and identify genes involved in the biosynthesis of valuable secondary metabolites. The combination of controlled plant treatment with high-throughput RNA sequencing provides a comprehensive view of the transcriptional landscape regulated by jasmonate signaling. The protocols and data presented here offer a robust framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at understanding and leveraging the complex gene regulatory networks governed by jasmonic acid.

References

Application Notes and Protocols: Enhancing Secondary Metabolite Production Using Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms.[1] One of their most significant roles in the context of biotechnology and drug development is their ability to act as potent elicitors, inducing the production of a wide array of secondary metabolites.[2][3] These metabolites are often of high value due to their pharmaceutical, nutraceutical, and cosmetic properties. This document provides detailed application notes and experimental protocols for utilizing jasmonic acid to induce secondary metabolite production in plant cell cultures and whole plants.

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in its defense against herbivores, pathogens, and abiotic stresses.[4][5] The application of exogenous jasmonic acid mimics these stress signals, triggering the plant's defense pathways and leading to the accumulation of these valuable compounds.[6][7]

Jasmonic Acid Signaling Pathway

The induction of secondary metabolite biosynthesis by jasmonic acid is mediated by a complex signaling cascade. Understanding this pathway is crucial for optimizing elicitation strategies. The core components of the JA signaling pathway involve the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and various transcription factors (TFs) like MYC2.

In the absence of a stress signal, JAZ proteins bind to and repress the activity of transcription factors that regulate the expression of JA-responsive genes. Upon perception of a stress signal, jasmonic acid is synthesized and converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to the COI1 subunit of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of genes involved in secondary metabolite biosynthesis.

Jasmonic_Acid_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Proteasome 26S Proteasome JAZ->Proteasome JA_Responsive_Genes JA-Responsive Genes TF->JA_Responsive_Genes activates Secondary_Metabolites Secondary Metabolite Production JA_Responsive_Genes->Secondary_Metabolites

A simplified diagram of the Jasmonic Acid signaling pathway.

Quantitative Data on Jasmonic Acid-Induced Secondary Metabolite Production

The effectiveness of jasmonic acid as an elicitor varies depending on the plant species, the specific secondary metabolite, the concentration of JA used, and the duration of the treatment. The following tables summarize quantitative data from various studies.

Table 1: Effect of Methyl Jasmonate (MeJA) on Phenolic Compound Production in Sweet Basil (Ocimum basilicum L.) [8]

MeJA Concentration (mM)Treatment Duration (days)Total Phenolic Content (mg GAE/g FW)Rosmarinic Acid (mg/g FW)Caffeic Acid (mg/g FW)
0 (Control)22.11.020.21
0.122.61.50.28
0.523.51.70.35

Table 2: Effect of Methyl Jasmonate (MeJA) on Terpenoid Production in Sweet Basil (Ocimum basilicum L.) [8]

MeJA Concentration (mM)Treatment Duration (days)Eugenol (mg/g FW)Linalool (mg/g FW)
0 (Control)40.480.58
0.540.750.83

Table 3: Effect of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on Apigenin (B1666066) and Apigetrin (B1665589) Production in Justicia gendarussa Cell Suspension Cultures [9][10]

ElicitorConcentration (µM)Treatment Duration (days)Apigenin (µg/g DW)Apigetrin (µg/g DW)
Control--29.69122.42
JA100673.93114.68
MeJA2002123.98342.87

Experimental Protocols

Protocol 1: Preparation of Jasmonic Acid Stock Solution

This protocol outlines the preparation of a stock solution of jasmonic acid for use in plant cell culture elicitation experiments.

Materials:

  • (±)-Jasmonic acid (e.g., Sigma-Aldrich J2500)[11]

  • Ethanol (70% v/v) or Methanol[11]

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 10 mL)

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Weighing: Accurately weigh a desired amount of jasmonic acid powder in a sterile microcentrifuge tube or on sterile weighing paper. For example, to prepare a 10 mM stock solution, weigh 2.103 mg of jasmonic acid (MW = 210.27 g/mol ) for a final volume of 1 mL.

  • Dissolving: Dissolve the weighed jasmonic acid in a small volume of a suitable solvent. Jasmonic acid is soluble in methanol (B129727) (up to 50 mg/mL) and ethanol. For example, dissolve 250 mg of JA in 70% (v/v) ethanol.[11]

  • Dilution: Transfer the dissolved jasmonic acid to a sterile volumetric flask. Rinse the weighing container with the solvent to ensure all the jasmonic acid is transferred. Bring the solution to the final desired volume with sterile distilled water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.[11]

  • Storage: Store the stock solution at 2-8°C in the dark. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Elicitation of Secondary Metabolites in Plant Cell Suspension Culture

This protocol provides a general procedure for inducing secondary metabolite production in a plant cell suspension culture using jasmonic acid.

Materials:

  • Established plant cell suspension culture (in the exponential growth phase)

  • Liquid culture medium (e.g., Murashige and Skoog medium supplemented with appropriate plant growth regulators)

  • Jasmonic acid stock solution (prepared as in Protocol 1)

  • Sterile flasks for cell culture

  • Orbital shaker with controlled temperature and light conditions

  • Sterile pipettes

Procedure:

  • Subculture: Subculture the plant cell suspension into fresh liquid medium at a specific inoculum density (e.g., 10% v/v).

  • Incubation: Incubate the cultures on an orbital shaker (e.g., 120 rpm) at a controlled temperature (e.g., 25 ± 2°C) under a specific photoperiod (e.g., 16 h light/8 h dark) or in complete darkness, depending on the specific cell line.

  • Elicitation: After a predetermined period of growth (e.g., when the cells are in the mid-exponential phase), add the sterile jasmonic acid stock solution to the culture flasks to achieve the desired final concentration (e.g., 50, 100, 200 µM). A control culture should be treated with an equivalent volume of the solvent used to prepare the stock solution.

  • Post-Elicitation Incubation: Continue to incubate the elicited cultures under the same conditions for a specific duration (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the plant species and the target metabolite.

  • Harvesting: After the elicitation period, harvest the cells by filtration or centrifugation. The culture medium can also be collected for the analysis of secreted secondary metabolites.

  • Sample Preparation: Wash the harvested cells with distilled water and then freeze-dry or oven-dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried biomass into a fine powder for subsequent extraction and analysis.

Experimental_Workflow Start Start: Established Plant Cell Suspension Culture Subculture Subculture into Fresh Medium Start->Subculture Incubation Incubate to Exponential Phase Subculture->Incubation Elicitation Add Jasmonic Acid (Elicitation) Incubation->Elicitation Post_Incubation Incubate for Defined Period Elicitation->Post_Incubation Harvest Harvest Cells and Medium Post_Incubation->Harvest Drying Dry Cell Biomass Harvest->Drying Extraction Extract Secondary Metabolites Drying->Extraction Analysis Quantify using HPLC/GC-MS Extraction->Analysis End End: Data Analysis Analysis->End

A generalized workflow for jasmonic acid elicitation.
Protocol 3: Extraction and Quantification of Secondary Metabolites by HPLC

This protocol provides a general guideline for the extraction and quantification of secondary metabolites from plant material using High-Performance Liquid Chromatography (HPLC). The specific extraction solvent and HPLC conditions will need to be optimized for the target metabolite.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol, ethyl acetate)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

  • HPLC system with a suitable detector (e.g., UV-Vis, Diode Array Detector)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (HPLC grade)

  • Standard compounds of the target secondary metabolites

Procedure:

  • Extraction:

    • Weigh a precise amount of the dried plant powder (e.g., 100 mg) into a centrifuge tube.

    • Add a specific volume of the extraction solvent (e.g., 10 mL of methanol).

    • Vortex the mixture thoroughly.

    • Sonication in an ultrasonic bath (e.g., for 30 minutes) can improve extraction efficiency.

    • Centrifuge the mixture (e.g., at 5000 rpm for 10 minutes) to pellet the solid material.

    • Carefully collect the supernatant. Repeat the extraction process on the pellet 2-3 times and pool the supernatants.

  • Sample Preparation for HPLC:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of the target secondary metabolite at various concentrations.

    • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength. These parameters must be optimized based on the chemical properties of the target metabolite.

    • Inject a known volume of the filtered sample and the standard solutions into the HPLC system.

    • Identify the peak corresponding to the target metabolite in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of the secondary metabolite in the sample by comparing the peak area with the calibration curve. The concentration is typically expressed as mg/g of dry weight (DW) of the plant material.[12]

Conclusion

Jasmonic acid and its derivatives are powerful tools for enhancing the production of valuable secondary metabolites in plants and plant cell cultures. The protocols and data presented in this document provide a foundation for researchers to design and execute experiments to optimize the elicitation process for their specific systems and target compounds. By understanding the underlying signaling pathways and carefully controlling experimental parameters, it is possible to significantly increase the yield of desired secondary metabolites, thereby facilitating research and development in the fields of pharmaceuticals, natural products, and biotechnology.

References

Application Notes and Protocols: Jasmonic Acid in Plant Cell Culture for Elicitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms.[1][2] In the realm of plant biotechnology, jasmonates, particularly methyl jasmonate (MeJA), have emerged as highly effective elicitors for stimulating the production of valuable secondary metabolites in plant cell cultures.[1][3][4] These secondary metabolites are a rich source of pharmaceuticals, food additives, flavors, and cosmetics.[1][3] Elicitation with jasmonic acid triggers a cascade of defense responses within the plant cells, leading to the upregulation of biosynthetic pathways and the accumulation of desired compounds.[3][5] This document provides detailed application notes and experimental protocols for the use of jasmonic acid as an elicitor in plant cell culture.

Mechanism of Action: The Jasmonic Acid Signaling Pathway

The elicitation process initiated by jasmonic acid involves a well-defined signaling pathway that leads to the activation of defense-related genes and the subsequent synthesis of secondary metabolites.[3][5] Upon perception of an elicitor or stress signal, endogenous levels of jasmonic acid rapidly and transiently increase.[5] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF-type E3 ubiquitin ligase complex (SCFCOI1).[6][7] This binding event targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation via the 26S proteasome.[2][6][8] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those involved in the biosynthesis of secondary metabolites.[2][6]

Jasmonic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal (e.g., Elicitor) alpha_Linolenic_Acid α-Linolenic Acid Stress_Signal->alpha_Linolenic_Acid JA_Biosynthesis JA Biosynthesis alpha_Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub_Proteasome 26S Proteasome JAZ->Ub_Proteasome degradation JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Secondary_Metabolites Secondary Metabolite Biosynthesis JA_Responsive_Genes->Secondary_Metabolites

Diagram 1: Jasmonic Acid Signaling Pathway.

Applications in Plant Cell Culture

The application of jasmonic acid and methyl jasmonate as elicitors has been successfully demonstrated in a wide variety of plant cell culture systems, including callus, suspension, and hairy root cultures, to enhance the production of diverse secondary metabolites.[1]

Table 1: Examples of Jasmonic Acid and Methyl Jasmonate Elicitation in Plant Cell Cultures

Plant SpeciesCulture TypeElicitor (Concentration)Secondary MetaboliteFold IncreaseReference
Justicia gendarussaCell SuspensionMeJA (200 µM)Apigenin (B1666066)Not specified, but highest accumulation[9][10]
Justicia gendarussaCell SuspensionMeJA (200 µM)Apigetrin (B1665589)Not specified, but highest accumulation[9][10]
Justicia gendarussaCell SuspensionJA (100 µM)ApigeninSignificant increase[9][10]
Justicia gendarussaCell SuspensionJA (100 µM)ApigetrinSignificant increase[9][10]
Hypericum perforatumCallus CultureJA (250 µM)HypericinEnhanced production[11]
Hypericum perforatumShoot CultureJA (250 µM)PseudohypericinEnhanced production[11]
Pelargonium graveolensCell SuspensionJA (50 µM)Total Phenolic Compounds~3-fold[12]
Pelargonium graveolensCell SuspensionJA (50 µM)Total Flavonoid Content~1.5-fold[12]
Gynema sylvestreCell SuspensionMeJAGymnemic AcidNot specified, max of 135.41 mg/g DW[13]
Catharanthus roseusCell CultureMeJA (100 µM) + Cyclodextrins (50 mM)Ajmalicine & CatharanthineEnhanced productivity[13]
Vitis viniferaCell SuspensionMeJA + UV-CStilbenesHighly induced[13]
Adhatoda vasicaCell CultureMeJA (20 µM)Vasicine3.7-fold[13]
Artemisia absinthiumSuspension CultureMeJA (1.0 mg/L)Total Phenolic & Flavonoid ContentEnhanced accumulation[13]
Zephyranthes candidaRegenerated Plants (Bulb)MeJA (100 µM)Lycorine39.08% increase[14]

Experimental Protocols

The following protocols provide a general framework for the application of jasmonic acid as an elicitor in plant cell suspension cultures. Optimization of parameters such as elicitor concentration, timing of addition, and duration of exposure is crucial for maximizing secondary metabolite production and should be determined empirically for each specific plant cell line and target compound.[15][16]

Protocol 1: Preparation of Jasmonic Acid/Methyl Jasmonate Stock Solution
  • Materials:

    • Jasmonic acid (JA) or Methyl Jasmonate (MeJA)

    • Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, purified water

    • Sterile 0.22 µm syringe filter

    • Sterile vials or tubes

  • Procedure:

    • Weigh the required amount of JA or MeJA powder in a sterile container.

    • Dissolve the powder in a small volume of a suitable solvent (e.g., ethanol or DMSO). MeJA is a volatile oil and can often be dissolved directly in the solvent.

    • Once fully dissolved, bring the solution to the final desired stock concentration (e.g., 100 mM) with sterile, purified water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Elicitation of Plant Cell Suspension Cultures
  • Materials:

    • Established plant cell suspension culture in the exponential growth phase

    • Sterile JA or MeJA stock solution (from Protocol 1)

    • Sterile pipettes

    • Incubator shaker

    • Sterile flasks for cell culture

  • Procedure:

    • Grow the plant cell suspension culture to the mid-to-late exponential phase. The optimal growth stage for elicitation should be determined experimentally.

    • Prepare a range of final elicitor concentrations to be tested (e.g., 10, 50, 100, 200 µM).

    • Aseptically add the calculated volume of the sterile JA or MeJA stock solution to the cell suspension cultures to achieve the desired final concentrations.

    • Include a control culture treated with the same volume of the solvent used to prepare the stock solution.

    • Incubate the treated and control cultures under the same conditions as the original culture (e.g., temperature, light, and agitation).

    • Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal harvest time.

    • Separate the cells from the medium by filtration or centrifugation.

    • Freeze the cell biomass and the medium at -80°C until further analysis.

Experimental_Workflow Start Start: Establish Plant Cell Suspension Culture Growth Grow Culture to Exponential Phase Start->Growth Elicitation Add Jasmonic Acid Elicitor (Varying Concentrations) Growth->Elicitation Incubation Incubate under Controlled Conditions Elicitation->Incubation Harvesting Harvest Cells and Medium (Time Course) Incubation->Harvesting Separation Separate Biomass and Supernatant Harvesting->Separation Analysis Analyze Secondary Metabolites (e.g., HPLC, LC-MS/MS) Separation->Analysis Optimization Optimize Elicitor Concentration and Harvest Time Analysis->Optimization

References

Agricultural Applications of Jasmonic Acid for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived plant hormones that play a critical role in regulating plant growth, development, and, most notably, defense responses against a wide range of biotic and abiotic stresses.[1][2] As a key signaling molecule, JA orchestrates the activation of complex defense mechanisms, making it a promising natural compound for the development of novel crop protection strategies. Exogenous application of jasmonic acid has been shown to enhance plant resistance to various pathogens and herbivores, offering a potential alternative or supplement to conventional pesticides.[3][4] This document provides detailed application notes and protocols for the use of jasmonic acid in agricultural research and crop protection.

Mechanism of Action: The Jasmonic Acid Signaling Pathway

The induction of plant defense responses by jasmonic acid is mediated through a well-characterized signaling pathway. Upon perception of stress signals, such as herbivore attack or pathogen infection, JA levels rise in the plant tissues.[5] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, a complex formed by CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins.[1][6] This binding event targets the JAZ repressor proteins for degradation via the 26S proteasome pathway. The degradation of JAZ proteins releases transcription factors, primarily MYC2, which then activate the expression of a suite of defense-related genes.[1][7] These genes encode for various protective compounds and proteins, including proteinase inhibitors, polyphenol oxidases, and enzymes involved in the biosynthesis of secondary metabolites with anti-herbivore and anti-microbial properties.[8]

Jasmonic_Acid_Signaling_Pathway stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack) ja_biosynthesis JA Biosynthesis stress->ja_biosynthesis ja_ile JA-Ile (Bioactive form) ja_biosynthesis->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to coi1 COI1 jaz JAZ Repressor proteasome 26S Proteasome jaz->proteasome degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses scf_coi1->jaz targets for degradation defense_genes Defense Gene Expression myc2->defense_genes activates defense_response Plant Defense Response (e.g., Secondary Metabolites, Proteinase Inhibitors) defense_genes->defense_response

Core components of the jasmonic acid signaling pathway.

Quantitative Data on Efficacy

The application of jasmonic acid has demonstrated significant efficacy in protecting various crops against a range of pests and diseases. The following tables summarize quantitative data from selected studies.

Table 1: Efficacy of Jasmonic Acid against Insect Pests

CropPestJA ConcentrationApplication MethodEfficacyReference
Wheat (Triticum aestivum)Aphids0.1 mMFoliar Spray60-73% reduction in aphid population 24h after spray.[9][9]
Wheat (Triticum aestivum)Aphids1 mMFoliar SprayHigher efficacy than 0.1 mM.[9][9]
Wheat (Triticum aestivum)Thrips & Wheat Blossom MidgesNot specifiedFoliar Spray (2 applications)Significant reduction in pest numbers compared to control.[10][10]
Rice (Oryza sativa)Rice Water Weevil (Lissorhoptrus oryzophilus)Not specifiedSeed TreatmentInduced resistance to larval RWW.[2][2]
Tomato, Sweet Pepper, MaizeCaterpillars, Aphids, Spider MitesNot specifiedSeed TreatmentReduced feeding and pest population/reproductive rates.[11][11]

Table 2: Efficacy of Jasmonic Acid against Pathogens

CropPathogenJA ConcentrationApplication MethodEfficacyReference
Chilli (Capsicum annuum)Viruses0.5 mMFoliar Spray (2 applications)Reduced disease incidence and severity.[12][12]
Date PalmFusarium oxysporum f. sp. albedinisNot specifiedExogenous ApplicationInduced resistance through increased polyphenoloxidase and peroxidase production.[6][6]

Table 3: Effects of Jasmonic Acid on Crop Growth and Yield

CropTreatmentEffect on GrowthEffect on YieldReference
Wheat (Triticum aestivum)0.1 mM & 1 mM JA Foliar SprayImproved shoot and root length (21-24%) after aphid stress.[9]Enhanced yield in sprayed plots compared to control.[10][9][10]
Chilli (Capsicum annuum)0.5 mM JA Foliar Spray (2 applications)Increased leaf, stem, and root dry weight by 208.6%, 365.3%, and 360.0% respectively compared to control.[3]Improved yielding characters.[12][3][12]
Rice (Oryza sativa)Methyl Jasmonate Seed TreatmentDelayed emergence and heading, reduced biomass.[2]No significant reduction in yield per plant.[2][2]
Maize (Zea mays)1, 2.5, 5, 10 mmol·L⁻¹ JA Foliar SprayInduced defense responses in both leaves and roots.[1]Not Reported[1]

Experimental Protocols

The following protocols provide detailed methodologies for the application of jasmonic acid and the evaluation of its efficacy.

Protocol 1: Foliar Spray Application

Objective: To induce systemic resistance in plants against foliar pests and pathogens.

Materials:

  • Jasmonic acid (or Methyl Jasmonate)

  • Ethanol (B145695) (or other suitable solvent)

  • Distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottles or a backpack sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of jasmonic acid (e.g., 100 mM) by dissolving a known weight of JA in a small volume of ethanol. Store the stock solution at -20°C for long-term storage.

  • Preparation of Working Solution: Dilute the stock solution with distilled water to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1 mM). Add a surfactant (e.g., 0.01-0.05% v/v Tween-20) to the working solution to ensure even coverage on the leaf surface.

  • Application:

    • For small-scale experiments, use a handheld spray bottle to apply the solution to the plant foliage until runoff.

    • For larger field trials, use a calibrated backpack sprayer to ensure uniform application.

    • Apply the treatment during the early morning or late evening to minimize evaporation and potential phytotoxicity from direct sunlight.

    • Include a control group of plants sprayed with a solution containing the same concentration of solvent and surfactant but without jasmonic acid.

  • Timing and Frequency: The timing and frequency of application will depend on the crop, target pest/pathogen, and environmental conditions. Applications can be prophylactic (before pest/pathogen arrival) or curative. Multiple applications may be necessary for sustained protection.[3][10]

Protocol 2: Seed Treatment

Objective: To prime seeds for enhanced defense responses upon germination.

Materials:

  • Jasmonic acid

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Seeds of the target crop

  • Shallow tray or beaker

  • Fume hood

  • Filter paper

Procedure:

  • Preparation of Treatment Solution: Dissolve jasmonic acid in a minimal amount of a volatile solvent like acetone or ethanol to the desired concentration. The concentration will need to be optimized for each crop species.

  • Seed Coating:

    • Place the seeds in a single layer in a shallow tray or beaker.

    • Add the jasmonic acid solution to the seeds, ensuring even coating. Use enough solution to wet the seeds without causing them to clump together excessively.

    • Gently agitate the seeds to ensure uniform distribution of the solution.

  • Drying: Allow the solvent to evaporate completely from the seeds in a fume hood. This may take several hours. The seeds should be completely dry before planting.

  • Planting: Plant the treated seeds as you would untreated seeds. Include a control group of seeds treated with the solvent only.

Protocol 3: Efficacy Evaluation

Objective: To quantify the protective effects of jasmonic acid treatment.

Experimental Design:

  • Use a randomized complete block design with multiple replications for field trials to account for environmental variability.

  • Include the following treatments:

    • Untreated control

    • Solvent/surfactant control

    • One or more concentrations of jasmonic acid

    • (Optional) A positive control with a standard commercial pesticide.

Data Collection:

  • Pest Infestation:

    • Count the number of insect pests (e.g., aphids, caterpillars) per plant or per leaf at regular intervals after treatment and pest introduction.[9]

    • Measure the amount of feeding damage using a rating scale or by quantifying the leaf area consumed.

  • Disease Severity:

    • Assess disease severity using a standardized disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms).[12]

    • Calculate the disease incidence (% of infected plants).

  • Plant Growth and Yield:

    • Measure plant height, shoot and root biomass (fresh and dry weight).[3][9]

    • At harvest, measure yield parameters such as fruit number, fruit weight, or grain yield.[12]

  • Biochemical Assays:

    • Measure the activity of defense-related enzymes such as polyphenol oxidase (PPO) and peroxidase (POD).

    • Quantify the levels of secondary metabolites known to be involved in defense.

Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting research on the application of jasmonic acid for crop protection.

Experimental_Workflow start Start: Define Research Question lit_review Literature Review: - Optimal JA concentration - Application method - Target crop/pest start->lit_review exp_design Experimental Design: - Treatments (JA conc., controls) - Replication - Randomization lit_review->exp_design prep Preparation: - Prepare JA solutions - Procure plant material - Set up experimental units exp_design->prep application JA Application: - Foliar Spray - Seed Treatment - Soil Drench prep->application infestation Pest/Pathogen Inoculation application->infestation data_collection Data Collection: - Pest/disease assessment - Plant growth parameters - Yield measurement infestation->data_collection analysis Data Analysis: - Statistical tests (ANOVA) - Interpretation of results data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

A generalized workflow for jasmonic acid application experiments.

Conclusion

Jasmonic acid represents a valuable tool in the development of sustainable agricultural practices. Its ability to induce a plant's own defense mechanisms offers a powerful and environmentally friendly approach to crop protection. The protocols and data presented here provide a foundation for researchers and professionals to explore and optimize the use of jasmonic acid in various agricultural systems. Further research is warranted to elucidate the optimal application strategies for different crop-pest/pathogen combinations and to fully understand the long-term ecological implications of its use.

References

Application Notes and Protocols: Jasmonic Acid Seed Treatment for Enhanced Pest Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived plant hormones that play a critical role in regulating plant defense responses against a wide range of pests, including herbivorous insects and necrotrophic pathogens.[1][2][3] Seed treatment with jasmonic acid is an emerging and environmentally benign approach to prime a plant's defense system, leading to a long-lasting increase in resistance to various pests.[4][5] This method offers a promising alternative to conventional pesticides by enhancing the plant's innate defense mechanisms.[4]

These application notes provide a comprehensive overview of the use of jasmonic acid as a seed treatment to bolster pest resistance. Included are detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of the underlying signaling pathways and experimental workflows.

Principle of Action: The Jasmonate Signaling Pathway

Herbivore attack or wounding triggers the biosynthesis of jasmonic acid, which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[6] JA-Ile binds to its receptor, COI1, an F-box protein, forming a complex with JAZ (Jasmonate ZIM-domain) repressor proteins.[6][7] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[6][7] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes.[1][6] These genes encode for the production of various defense compounds, including proteinase inhibitors, polyphenol oxidases, and secondary metabolites like nicotine (B1678760) and volatile organic compounds (VOCs), which can deter herbivores and attract their natural enemies.[8][9][10][11]

Jasmonic_Acid_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis JA Biosynthesis Herbivore_Attack->JA_Biosynthesis triggers JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ forms complex with Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation by JAZ->Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome->JAZ degrades Defense_Genes Activation of Defense Genes MYC2->Defense_Genes activates Defense_Compounds Production of Defense Compounds (e.g., Proteinase Inhibitors, VOCs, Nicotine) Defense_Genes->Defense_Compounds leads to Pest_Resistance Enhanced Pest Resistance Defense_Compounds->Pest_Resistance results in

Quantitative Data Summary

The following tables summarize the quantitative effects of jasmonic acid seed treatment on pest resistance and plant parameters from various studies.

Table 1: Effect of Jasmonic Acid Seed Treatment on Pest Abundance and Plant Damage

Plant SpeciesPest SpeciesJA/MeJA ConcentrationPest Reduction / Damage DecreaseReference
Rice (Oryza sativa)Rice water weevil (Lissorhoptrus oryzophilus)2.5 mM MeJA~25% reduction in first instar weevils[10][11]
Rice (Oryza sativa)Rice water weevil (Lissorhoptrus oryzophilus)Not specifiedDelayed and reduced emergence of weevils[12][13]
Tomato (Solanum lycopersicum)Noctuidae caterpillars, flea beetles, aphids, thripsFoliar spray (various doses)Decreased abundance of all four herbivores[9]
Nicotiana attenuataHerbivores (general)Root treatment33% of control plants lost >40% leaf area vs. 1% of MeJA-treated plants[8]
Tomato (Solanum lycopersicum)Root-knot nematode (Meloidogyne incognita)100 nM JA (seed soaking)Reduced nematode infection[14]

Table 2: Effect of Jasmonic Acid Seed Treatment on Plant Defense Compounds and Growth

Plant SpeciesParameter MeasuredJA/MeJA ConcentrationObserved EffectReference
Rice (Oryza sativa)Seedling emergence2.5 mM MeJAReduced by 48%[10]
Rice (Oryza sativa)Seed germination2.5 mM JA & MeJASignificantly reduced[10]
Rice (Oryza sativa)Filled grain mass2.5 mM MeJAReduced by 31%[15]
Nicotiana attenuataNicotine concentrationRoot treatmentIncreased from 0.74% to 0.97% dry mass[8]
Tomato (Solanum lycopersicum)Proteinase inhibitors & polyphenol oxidaseFoliar sprayIncreased activities[9]
Brassica junceaAntioxidative enzymes (SOD, CAT, POD)100 nM JATriggered activities[16]
Tomato (Solanum lycopersicum)Antioxidative enzymes (SOD, POD, CAT, etc.)100 nM JA (seed soaking)Enhanced activities[14]

Experimental Protocols

Protocol 1: General Jasmonic Acid Seed Treatment

This protocol provides a general method for treating seeds with jasmonic acid to prime them for enhanced pest resistance.[4][16][17]

Materials:

  • Seeds of the desired plant species

  • Jasmonic acid (JA) or Methyl jasmonate (MeJA)

  • Ethanol (B145695) (for dissolving JA/MeJA)

  • Sterile distilled water

  • Sterile flasks or beakers

  • Shaker or magnetic stirrer

  • Filter paper or paper towels

  • Germination trays or pots

  • Growth medium (soil, vermiculite, etc.)

Procedure:

  • Prepare JA/MeJA Stock Solution:

    • Dissolve a known amount of JA or MeJA in a small volume of ethanol.

    • Dilute the stock solution with sterile distilled water to achieve the desired final concentration (e.g., 0.1 µM to 2.5 mM). The optimal concentration can be species-dependent and may require optimization.[10][16] A control solution with the same concentration of ethanol should also be prepared.

  • Seed Sterilization (Optional but Recommended):

    • Surface sterilize seeds by rinsing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Seed Soaking:

    • Place the seeds in a sterile flask or beaker.

    • Add the JA/MeJA solution, ensuring all seeds are fully submerged.

    • Incubate the seeds in the solution for a specified duration (e.g., 6-24 hours) at room temperature, with gentle agitation on a shaker or with a magnetic stirrer.[17]

  • Washing and Drying:

    • After soaking, decant the JA/MeJA solution.

    • Rinse the seeds with sterile distilled water 2-3 times to remove any excess solution.

    • Air-dry the seeds on sterile filter paper or paper towels in a laminar flow hood until they are no longer wet.

  • Sowing:

    • Sow the treated and control seeds in germination trays or pots containing the appropriate growth medium.

    • Maintain the plants under controlled environmental conditions (temperature, light, humidity).

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_experimentation Experimentation & Analysis A Prepare JA/MeJA Solution C Seed Soaking in JA/MeJA A->C B Seed Sterilization B->C D Washing and Drying C->D E Sowing and Plant Growth D->E F Pest Infestation E->F G Data Collection (Pest abundance, plant damage, biomass, defense compounds) F->G H Statistical Analysis and Interpretation G->H

Protocol 2: Assessment of Pest Resistance

This protocol outlines a method to evaluate the efficacy of JA seed treatment in conferring pest resistance.

Materials:

  • Plants grown from JA-treated and control seeds

  • Pest insects or pathogens of interest

  • Cages or enclosed environment to contain pests

  • Tools for data collection (e.g., calipers, leaf area meter, microscope)

Procedure:

  • Plant Growth:

    • Grow JA-treated and control plants to a suitable developmental stage for pest infestation (e.g., 2-4 true leaves).

  • Pest Infestation:

    • Introduce a known number of pests to each plant. The method of infestation will depend on the pest (e.g., placing larvae on leaves, releasing adult insects into a cage).

    • Ensure that the experimental setup is designed to prevent pest movement between treated and control plants.

  • Data Collection:

    • After a predetermined period, assess the level of pest infestation and plant damage.

    • For chewing insects: Measure the leaf area consumed.

    • For sucking insects (e.g., aphids): Count the number of individuals per plant or leaf.

    • For pathogens: Evaluate disease symptoms and severity.

    • For root feeders: Assess root damage and count the number of larvae.[18]

  • Biochemical Assays (Optional):

    • Collect leaf or root tissue from treated and control plants (both with and without pest infestation) to quantify the levels of defense-related compounds (e.g., proteinase inhibitors, phenolics, specific secondary metabolites).

  • Statistical Analysis:

    • Compare the data from JA-treated and control plants using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the treatment effect.

Considerations and Potential Drawbacks

While JA seed treatment is a promising strategy, it is important to consider potential trade-offs. Exogenous application of jasmonates can sometimes have negative effects on plant growth and yield.[10][11][15] For example, studies in rice have shown that MeJA seed treatment can reduce seedling emergence, plant height, and grain mass.[10][12][15] Therefore, it is crucial to optimize the concentration of JA and the treatment duration for each plant species and cultivar to maximize pest resistance while minimizing negative impacts on agronomic traits.

Conclusion

Jasmonic acid seed treatment represents a valuable tool for researchers and professionals in plant science and drug development. By priming the plant's natural defense mechanisms, this approach can lead to enhanced and long-lasting resistance against a variety of pests. The protocols and data presented here provide a foundation for further research and application of this innovative pest management strategy. Careful optimization of treatment conditions is essential to harness the full potential of jasmonic acid in promoting plant health and resilience.

References

Application Notes and Protocols for Inhibitors of the Jasmonic Acid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The jasmonic acid (JA) signaling pathway is a critical regulatory network in plants, orchestrating responses to a wide array of biotic and abiotic stresses, as well as controlling various aspects of growth and development.[1][2] Key components of this pathway include the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[1][3] The bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors. This degradation releases MYC2 and other transcription factors, which then activate the expression of JA-responsive genes.[4][5]

Given its central role in plant physiology, the JA signaling pathway presents a promising target for the development of chemical probes to dissect its function and for the creation of novel agrochemicals to modulate plant growth and defense. This document provides an overview of known inhibitors of the JA signaling pathway, their mechanisms of action, quantitative data, and detailed protocols for their evaluation.

Inhibitors of the Jasmonic Acid Signaling Pathway

Inhibitors of the JA pathway can be broadly categorized based on their point of intervention: biosynthesis inhibitors and signaling antagonists.

  • Biosynthesis Inhibitors: These compounds block the enzymatic steps involved in the production of JA and its bioactive conjugate, JA-Ile.

    • Sodium diethyldithiocarbamate (B1195824) (DIECA): This compound is known to inhibit the JA biosynthesis pathway.[6] It is thought to act by shunting the precursor 13(S)-hydroperoxylinolenic acid towards a different metabolic fate, thereby reducing the pool available for JA synthesis.[6]

    • Salicylhydroxamic acid (SHAM): SHAM is another inhibitor reported to affect the JA signaling pathway, although its precise mechanism in this context is less clear than its well-established role as an alternative oxidase inhibitor.[4]

  • Signaling Antagonists: These molecules interfere with the core signaling components, typically by preventing the perception of JA-Ile.

    • Coronatine-O-methyloxime (COR-MO): This derivative of the bacterial phytotoxin coronatine was rationally designed to act as a competitive antagonist.[7] It spatially blocks the interaction between the COI1-JAZ co-receptor complex, thereby preventing the degradation of JAZ proteins and subsequent activation of JA responses.[7]

    • Lyn3: Identified through virtual screening, lyn3 is a small-molecule isoquinoline (B145761) compound that functions as a novel inhibitor of the JA signaling pathway.[4] It is believed to act as a JA antagonist by interfering with the COI1-JAZ co-receptor.[4]

    • J4: This compound was identified in a chemical screen and acts as an antagonist of both JA and auxin signaling.[8] It directly interferes with the formation of the COI1-JAZ complex induced by JA.[8]

Quantitative Data for JA Signaling Inhibitors

The following table summarizes the available quantitative data for inhibitors of the jasmonic acid signaling pathway. Comprehensive Ki values are not widely reported in the literature for all compounds.

InhibitorTargetMechanism of ActionIC50KiReference(s)
J4COI1-JAZ InteractionAntagonist17.66 µMNot Reported[8]
Lyn3COI1-JAZ InteractionAntagonistNot ReportedNot Reported[4]
Coronatine-O-methyloxime (COR-MO)COI1-JAZ InteractionCompetitive AntagonistNot ReportedNot Reported[7]
Sodium diethyldithiocarbamate (DIECA)JA BiosynthesisInhibition of JA synthesisNot ReportedNot Reported[6]
Salicylhydroxamic acid (SHAM)JA Biosynthesis/SignalingNot fully elucidatedNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: In Planta Evaluation of JA Signaling Inhibitors using Root Growth Inhibition Assay

This protocol details a common in planta method to assess the activity of JA signaling inhibitors by measuring their ability to counteract JA-induced root growth inhibition.[9][10][11]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Square Petri dishes (100 x 100 x 15 mm)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • Methyl jasmonate (MeJA) or Jasmonic acid (JA) stock solution

  • Inhibitor stock solution

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber

Methodology:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 10% bleach with a drop of Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare 1/2 strength MS medium with 1% sucrose and 1% agar. Adjust pH to 5.7.

    • Autoclave the medium.

    • Allow the medium to cool to approximately 55°C.

    • Aliquot the medium into sterile containers and add MeJA (final concentration typically 10-50 µM) and/or the inhibitor at various concentrations. A control plate with only the solvent (e.g., DMSO) should also be prepared.

    • Pour the media into square Petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates.

    • Seal the plates with breathable tape (e.g., Parafilm).

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, photograph the plates.

    • Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of seedlings grown on media with JA alone to those grown on media with JA plus the inhibitor to determine the inhibitory effect.

Protocol 2: Quantification of JA-responsive Gene Expression using qRT-PCR

This protocol describes how to measure the effect of an inhibitor on the expression of JA-responsive genes using quantitative reverse transcription PCR (qRT-PCR).[12][13]

Materials:

  • Arabidopsis thaliana seedlings (or other plant material)

  • MeJA or JA solution

  • Inhibitor solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for JA-responsive genes (e.g., VSP2, PDF1.2, LOX2, AOS) and a reference gene (e.g., ACTIN2)

  • Sterile, RNase-free water, tubes, and pipette tips

Methodology:

  • Plant Treatment:

    • Grow seedlings in liquid culture or on agar plates for 10-14 days.

    • Treat the seedlings with MeJA (e.g., 50 µM) or a mock solution. For inhibitor treatment, pre-incubate seedlings with the inhibitor for a specified time before adding MeJA.

    • Harvest the tissue at various time points after treatment (e.g., 1, 3, 6, 24 hours), flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Primer Design and Validation:

    • Design primers for the target JA-responsive genes and a stable reference gene. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

    • Validate primer efficiency by performing a standard curve analysis with a dilution series of cDNA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and RNase-free water.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the inhibitor-treated samples to the control samples.

Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stress Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis activates JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 promotes binding JAZ JAZ SCF_COI1->JAZ binds Degradation 26S Proteasome Degradation SCF_COI1->Degradation targets JAZ for MYC2 MYC2/TFs JAZ->MYC2 represses JAZ->Degradation JA_Genes JA-responsive Genes MYC2->JA_Genes activates DIECA DIECA/SHAM DIECA->JA_Biosynthesis inhibit COR_MO COR-MO/Lyn3/J4 COR_MO->SCF_COI1 antagonize

Caption: The Jasmonic Acid Signaling Pathway and points of inhibition.

Experimental_Workflow Start Start: Chemical Library or Rational Design Primary_Screening Primary Screening: Root Growth Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification: Compounds that reverse JA-induced root growth inhibition Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Validation Secondary Validation: qRT-PCR of JA-responsive genes Hit_Identification->Secondary_Validation Active Secondary_Validation->Hit_Identification Not Confirmed Confirmed_Hit Confirmed Hit: Inhibits JA-responsive gene expression Secondary_Validation->Confirmed_Hit Mechanism_of_Action Mechanism of Action Studies: - In vitro binding assays - Biosynthesis pathway analysis Confirmed_Hit->Mechanism_of_Action Confirmed Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

Screening for Novel Jasmonic Acid-Responsive Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening and identifying novel genes responsive to jasmonic acid (JA), a critical phytohormone involved in plant development and defense signaling. Understanding the genetic response to JA is pivotal for developing robust crops and for potential therapeutic applications.

Introduction

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a central role in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2][3][4] The JA signaling pathway is a key mediator of plant defense against insect herbivores and necrotrophic pathogens.[4] The discovery of novel JA-responsive genes is crucial for a deeper understanding of these physiological processes and for the development of new strategies in agriculture and medicine.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as the receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[1][5] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors.[1][4] Upon stress, JA-Ile accumulation leads to the COI1-dependent degradation of JAZ repressors, thereby liberating transcription factors such as MYC2 to activate the expression of downstream JA-responsive genes.[1][4][5]

This guide outlines several established methodologies for screening novel JA-responsive genes, from high-throughput genetic screens to genome-wide transcriptomic analyses.

Key Methodologies for Screening

Several powerful techniques can be employed to identify genes that are transcriptionally regulated by jasmonic acid. The choice of method often depends on the specific research question, available resources, and the desired scale of the screen.

High-Throughput Genetic Screens

Genetic screens are a powerful approach to identify new components in a signaling pathway. By creating a reporter system where a reporter gene (e.g., GUS) is driven by a JA-responsive promoter element, mutants with altered responses to JA can be isolated.[6]

Microarray and cDNA Macroarray Analysis

Microarray and cDNA macroarray technologies allow for the parallel analysis of the expression of thousands of genes.[7][8][9] By comparing the transcriptomes of JA-treated and untreated plants, researchers can identify genes that are up- or down-regulated in response to the hormone.

RNA-Sequencing (RNA-Seq)

RNA-Seq has become the state-of-the-art method for transcriptome profiling, offering higher sensitivity and a wider dynamic range than microarrays. This technique provides a comprehensive view of the transcriptional landscape in response to JA treatment.[10][11]

Promoter Analysis and Yeast One-Hybrid (Y1H) Screening

Once a set of co-regulated JA-responsive genes is identified, their promoter regions can be analyzed to find conserved cis-regulatory elements.[12] The Yeast One-Hybrid (Y1H) system can then be used to identify transcription factors that bind to these elements.

Data Presentation

Table 1: Summary of Genes Differentially Regulated by Methyl Jasmonate (MeJA) in Arabidopsis thaliana
Time Post-TreatmentNumber of Up-regulated GenesNumber of Down-regulated GenesTotal Differentially Expressed GenesFold Change CutoffReference
1, 3, 6, 12, 24 hours40141> 3-fold[8][9]
Not Specified7463137> 2-fold[7]
0.5, 3, 24 hours134, 1008, 987 (at each time point)Not specified>1000p < 0.01[11]
Table 2: Examples of Identified Jasmonate-Responsive Genes and their Functions
GeneFunctionOrganismReference
LOX2, AOS, OPR3Jasmonate biosynthesisArabidopsis thaliana[8][9]
VSP1, VSP2, PDF1.2Defense responseArabidopsis thaliana[13]
JAZ familyRepressors of JA signalingArabidopsis thaliana[1]
MYC2Transcription factor, master regulatorArabidopsis thaliana[1][5]
PR1.1, PR3Pathogenesis-related proteinsWheat[2]

Experimental Protocols

Protocol 1: High-Throughput Genetic Screen Using a GUS Reporter Line

This protocol is adapted from a method for isolating mutants with altered stress responses.[6]

1. Generation of a Reporter Line: a. Synthesize a construct containing a JA-responsive promoter element (e.g., the as-1 element) fused to a reporter gene such as β-glucuronidase (GUS). b. Transform Arabidopsis thaliana plants with this construct via Agrobacterium tumefaciens-mediated floral dip transformation. c. Select transgenic plants and establish a homozygous reporter line that shows a robust and reproducible GUS induction upon JA treatment.

2. Mutagenesis: a. Mutagenize seeds of the reporter line using a chemical mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS) or by T-DNA insertion.

3. Screening for Mutants: a. Grow the M2 generation of mutagenized seeds in 96-well plates. b. Treat the seedlings with a solution of methyl jasmonate (MeJA) (e.g., 50 µM). c. After an appropriate incubation time (e.g., 24 hours), perform a GUS staining assay. d. Identify mutants that show an altered GUS expression pattern (e.g., no induction, constitutive expression, or hyper-induction) compared to the wild-type reporter line.

4. Characterization of Mutants: a. Isolate the identified mutants and confirm the phenotype in subsequent generations. b. For T-DNA insertion mutants, identify the insertion site to pinpoint the mutated gene. For EMS mutants, mapping and sequencing are required to identify the causal mutation.

Protocol 2: Transcriptome Analysis using RNA-Seq

This protocol outlines the general steps for identifying JA-responsive genes via RNA-Seq.[10][11]

1. Plant Growth and Treatment: a. Grow plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C). b. Treat the plants with a solution of MeJA (e.g., 100 µM) or a mock solution (control). c. Harvest tissue samples at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).[11]

2. RNA Extraction and Library Preparation: a. Extract total RNA from the harvested samples using a suitable kit or protocol. b. Assess RNA quality and quantity. c. Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).

3. Sequencing and Data Analysis: a. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). b. Perform quality control on the raw sequencing reads. c. Align the reads to the reference genome. d. Quantify gene expression levels. e. Identify differentially expressed genes between MeJA-treated and control samples using appropriate statistical methods (e.g., DESeq2, edgeR).

Protocol 3: Yeast One-Hybrid (Y1H) Screening

This protocol is for identifying transcription factors that bind to a specific JA-responsive cis-element.[14]

1. Bait Strain Construction: a. Synthesize a DNA fragment containing multiple copies of the putative JA-responsive cis-element. b. Clone this fragment upstream of a reporter gene (e.g., HIS3 or LacZ) in a Y1H bait vector. c. Integrate the bait construct into the yeast genome to create a stable bait strain.

2. Prey Library Screening: a. Prepare a cDNA library from JA-treated plant tissue, cloned into a Y1H prey vector that expresses the cDNAs as fusion proteins with a transcriptional activation domain (AD). b. Transform the yeast bait strain with the prey library. c. Plate the transformed yeast on a selective medium lacking histidine and containing 3-amino-1,2,4-triazole (3-AT) to select for positive interactions.

3. Identification and Validation of Interactors: a. Isolate plasmids from the positive yeast colonies. b. Sequence the prey plasmids to identify the interacting transcription factor. c. Validate the interaction using in vitro methods (e.g., electrophoretic mobility shift assay - EMSA) or in vivo methods (e.g., chromatin immunoprecipitation - ChIP).

Mandatory Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Core Signaling Cascade Stress Wounding, Herbivory, Pathogens JA_Ile JA-Ile (Active Form) Stress->JA_Ile Induces COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JARE JA-Responsive Element (in Promoter) MYC2->JARE Binds to JRGs Jasmonate-Responsive Genes JARE->JRGs Activates transcription of Experimental_Workflow start Start: Plant Material treatment Jasmonate Treatment (e.g., MeJA) start->treatment control Mock Treatment (Control) start->control harvest Tissue Harvest (Time Course) treatment->harvest control->harvest rna_extraction RNA Extraction and QC harvest->rna_extraction analysis Transcriptomic Analysis (e.g., RNA-Seq) rna_extraction->analysis degs Identification of Differentially Expressed Genes analysis->degs validation Gene Validation (qRT-PCR) degs->validation functional Functional Characterization of Novel Genes validation->functional

References

Application of Jasmonic Acid in Post-Harvest Physiology: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are plant hormones that play a crucial role in regulating a wide array of physiological processes, including fruit ripening, senescence, and responses to biotic and abiotic stresses.[1][2] In post-harvest management, the exogenous application of these compounds has emerged as a promising strategy to enhance the shelf-life and maintain the quality of various fruits and vegetables. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals interested in the post-harvest applications of jasmonic acid.

Jasmonates are involved in the induction of defense mechanisms against pathogens and can mitigate the adverse effects of environmental stresses such as chilling injury.[2][3] Their application can influence the biosynthesis of ethylene (B1197577), a key hormone in the ripening of climacteric fruits, and modulate the accumulation of phytochemicals like anthocyanins and phenolic compounds, which contribute to the nutritional and sensory quality of produce.[1][4]

Data Presentation: Efficacy of Jasmonic Acid in Post-Harvest Management

The following tables summarize the quantitative data from various studies on the application of jasmonic acid and methyl jasmonate in post-harvest physiology.

Table 1: Effect of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on Disease Resistance and Quality of Fruits

CropCultivarCompound & ConcentrationApplication MethodStorage ConditionsKey Effects
Grapes'Thompson Seedless'MeJA (1, 5, 10 mM)Pre-harvest spray (2 days before harvest)15°C for 6 daysEnhanced total phenols, flavonoids, and antioxidant activity.[5]
Grapes'Crimson Seedless'JA (5, 10 mM)Post-harvest dip (5 minutes)Cold storageReduced weight loss, decay, and rachis browning.[6]
GrapesTable GrapesMeJA (10 µmol/L)Post-harvest treatmentNot specifiedReduced gray mold incidence and enhanced activities of defense-related enzymes.[7]
Strawberry'Fragaria chiloensis'MeJAPre-harvest applicationPost-harvest storageInduced expression of defense-related genes against gray mold.[8]
StrawberryNot specifiedMeJANot specifiedNot specifiedIncreased expression of genes related to fruit softening.[9]
SugarbeetNot specifiedJA (10 µM)Post-harvest treatment2 and 60 days post-treatmentReduced rot caused by Botrytis cinerea, Penicillium claviforme, and Phoma betae.[10]
Kiwifruit'Actinidia arguta'MeJAPost-harvest treatmentNot specifiedReduced gray mold incidence, enhanced antioxidant enzyme activities.[11]

Table 2: Effect of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on Chilling Injury and Ripening

CropCultivarCompound & ConcentrationApplication MethodStorage ConditionsKey Effects
Avocado'Fuerte', 'Hass'MeJA (2.5 µM)Post-harvest dip (30 seconds)2°C for 4-10 weeksSignificantly reduced chilling injury symptoms.[12]
Avocado'Etinger'MeJA (10 µM)Post-harvest dip (30 seconds) or gassing (24 hours)2°C for 4-10 weeksAlleviated chilling injury.[12]
Grapefruit'Marsh seedless'MeJA (10 µM)Post-harvest dip (30 seconds)2°C for 4-10 weeksReduced chilling injury.[12]
Bell Pepper'Maor'MeJA (25 µM)Post-harvest dip (30 seconds)2°C for 4-10 weeksReduced chilling injury symptoms.[12]
PeachNot specifiedJAPost-harvest dip (30 seconds)4°C for 35 daysReduced internal flesh browning and enhanced chilling tolerance.[13]
PeachNot specifiedMeJA (10 µM)Post-harvest treatment20°CReduced ethylene production and maintained fruit quality.[14]
Mango'Tommy Atkins'MeJA (10⁻⁴ M)Vapor exposure (24 hours)7°C for 21 days, then 20°C for 5 daysReduced chilling injury and maintained overall quality.[15]
Orange'Citrus sinensis'MeJA (1, 1.5 mg/L)Pre-storage treatment2°C for 1.5 monthsReduced chilling injury symptoms.[16]
AppleNot specifiedn-Propyl dihydrojasmonate (PDJ)Pre-harvest applicationLow-temperature storageDecreased low-temperature injuries like splitting and spotting.[4]

Experimental Protocols

Protocol 1: Post-Harvest Dipping Application of Jasmonic Acid/Methyl Jasmonate

This protocol is a general guideline for applying JA or MeJA to fruits and vegetables via dipping to mitigate chilling injury and reduce decay.

Materials:

  • Jasmonic Acid (JA) or Methyl Jasmonate (MeJA)

  • Ethanol (B145695) (for dissolving JA/MeJA)

  • Distilled water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Treatment containers

  • Freshly harvested produce

  • Drying racks

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of JA or MeJA by dissolving a known amount in a small volume of ethanol.

    • Prepare the final treatment solution by diluting the stock solution with distilled water to the desired concentration (e.g., 2.5 µM for avocado, 10 µM for grapefruit).[12] Include a control solution with the same concentration of ethanol and distilled water but without JA/MeJA.

  • Treatment Application:

    • Randomly divide the produce into treatment and control groups.

    • Immerse the produce in the respective treatment or control solution for a specified duration (e.g., 30 seconds for avocado and grapefruit).[12] Ensure complete coverage of the produce surface.

  • Post-Treatment Handling:

    • Carefully remove the produce from the solutions and allow them to air-dry on drying racks at ambient temperature.

  • Storage and Evaluation:

    • Once dry, place the produce in appropriate storage containers.

    • Store under desired post-harvest conditions (e.g., 2°C for chilling injury studies).[12]

    • Periodically evaluate the produce for quality parameters such as firmness, color, weight loss, incidence of decay, and chilling injury symptoms.

Protocol 2: Post-Harvest Vapor Application of Methyl Jasmonate

This protocol describes the application of MeJA as a vapor to induce resistance against chilling injury and maintain quality.

Materials:

  • Methyl Jasmonate (MeJA)

  • Filter paper or cotton balls

  • Airtight containers or chambers

  • Freshly harvested produce

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Treatment Chambers:

    • Place the produce inside airtight containers or chambers. Ensure there is adequate air circulation.

  • MeJA Application:

    • Calculate the amount of MeJA required to achieve the desired concentration in the chamber (e.g., 10⁻⁴ M for mango).[15]

    • Apply the calculated volume of liquid MeJA onto a piece of filter paper or a cotton ball.

    • Place the filter paper/cotton ball inside the chamber, ensuring it does not come into direct contact with the produce.

  • Vapor Treatment:

    • Seal the chambers and maintain them at a specific temperature for a defined period (e.g., 25°C for 24 hours for mango).[15]

    • For the control group, use a chamber with a filter paper/cotton ball without MeJA.

  • Post-Treatment and Storage:

    • After the treatment period, ventilate the chambers to remove the MeJA vapor.

    • Transfer the produce to the desired storage conditions (e.g., 7°C for mango).[15]

  • Evaluation:

    • Monitor the produce regularly for quality attributes, including chilling injury, color, firmness, and soluble solids content.

Signaling Pathways and Experimental Workflows

Jasmonic Acid Signaling Pathway in Plant Defense

The perception of stress signals, such as pathogen attack or wounding, initiates the biosynthesis of jasmonic acid. JA is then converted to its bioactive form, JA-isoleucine (JA-Ile), which binds to the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, leading to the synthesis of defense compounds and the induction of resistance.[17][18]

jasmonic_acid_signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Defense_Genes JA-Responsive Genes MYC2->Defense_Genes activates Defense_Response Defense Response (e.g., secondary metabolites, pathogenesis-related proteins) Defense_Genes->Defense_Response

Caption: Jasmonic acid signaling pathway in response to stress.

General Experimental Workflow for Post-Harvest Jasmonic Acid Application

The workflow for evaluating the efficacy of JA or MeJA in post-harvest applications typically involves several key stages, from produce selection to data analysis.

experimental_workflow Harvest 1. Harvest & Selection (Uniform size, color, no defects) Treatment 2. Treatment Application (Dipping, Gassing, or Spraying) - Jasmonic Acid/MeJA - Control Harvest->Treatment Storage 3. Post-Harvest Storage (Controlled temperature and humidity) Treatment->Storage Evaluation 4. Periodic Quality Evaluation - Physical (firmness, color, weight loss) - Chemical (TSS, TA, phenolics) - Biological (decay, chilling injury) Storage->Evaluation Data_Analysis 5. Data Analysis (Statistical comparison of treatment and control groups) Evaluation->Data_Analysis Conclusion 6. Conclusion & Reporting Data_Analysis->Conclusion

Caption: A general workflow for post-harvest JA/MeJA experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jasmonic Acid Concentration for Plant Stress Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing jasmonic acid (JA) in plant stress assays.

Troubleshooting Guide

This guide addresses common issues encountered during the application of jasmonic acid in plant stress experiments.

Problem Potential Cause Recommended Solution
Inconsistent or No Plant Response Suboptimal JA Concentration: The concentration may be too low to elicit a response or too high, causing phytotoxicity that masks the desired stress response.Refer to the Table of Recommended Jasmonic Acid Concentrations below. Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and stress assay.
Improper JA Solution Preparation or Storage: JA can be unstable, especially in aqueous solutions. Degradation can lead to reduced activity.Prepare fresh JA solutions for each experiment. If a stock solution is used, store it at -20°C in an appropriate solvent like ethanol (B145695) or DMSO and minimize freeze-thaw cycles.[1] Aqueous solutions should not be stored for more than a day.[1][2]
Ineffective Application Method: The method of application (e.g., spray, root drench, in-gel) may not be optimal for your plant or experimental setup.For systemic responses, ensure thorough coverage with foliar spray or consistent uptake through root drenching. For localized responses, direct application may be necessary.
Phytotoxicity Observed (e.g., leaf yellowing, necrosis, stunted growth) High JA Concentration: Exogenous application of JA at high concentrations can lead to growth inhibition and senescence.[3]Reduce the JA concentration. Start with the lower end of the recommended concentration range for your plant species and stress type.
Solvent Toxicity: The solvent used to dissolve JA (e.g., ethanol, DMSO) may be toxic to the plants at the final concentration used.Ensure the final concentration of the solvent in the working solution is below the toxicity threshold for your plant species. Always include a solvent-only control in your experimental design.
Contamination of Media or Plants Non-sterile Technique: Introduction of microbial contaminants during solution preparation or application.Filter-sterilize JA solutions before adding them to sterile growth media. Use aseptic techniques during all manipulations.
Variability Between Replicates Uneven Application: Inconsistent application of JA solution across different plants or plates.Ensure uniform spraying for foliar applications or equal volumes for root drenching. For in-plate assays, ensure homogeneous mixing of JA into the media.
Environmental Inconsistency: Variations in light, temperature, or humidity across the experimental setup.Maintain consistent environmental conditions for all replicates. Randomize the placement of treatment groups to minimize the impact of micro-environmental variations.

Frequently Asked Questions (FAQs)

1. How should I prepare a jasmonic acid stock solution?

Jasmonic acid is soluble in organic solvents such as methanol, ethanol, and DMSO.[1] To prepare a stock solution, dissolve JA in the chosen solvent to a desired concentration (e.g., 50 mM in ethanol). Store the stock solution at -20°C for long-term stability.[1]

2. What is the stability of jasmonic acid in solution?

Jasmonic acid is relatively stable when stored in an organic solvent at -20°C, with a reported stability of at least four years for methyl jasmonate.[1] However, aqueous solutions of JA are less stable and it is recommended to prepare them fresh for each experiment or store for no longer than one day.[1][2]

3. What is the difference between jasmonic acid and methyl jasmonate (MeJA)?

Methyl jasmonate (MeJA) is the methyl ester of jasmonic acid. It is more volatile than JA and is often used in experiments where airborne signaling is being investigated.[4] Both compounds are potent inducers of the JA signaling pathway.

4. Can I autoclave my media with jasmonic acid?

No, you should not autoclave media containing jasmonic acid. JA is heat-labile and will degrade. Prepare a stock solution of JA, filter-sterilize it, and add it to the autoclaved and cooled media (around 55°C).[5]

5. What are the typical concentration ranges for jasmonic acid in plant stress assays?

The optimal concentration of JA varies significantly depending on the plant species, the type of stress being investigated, and the application method. Refer to the table below for general guidelines. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Data Presentation

Table 1: Recommended Starting Concentrations of Jasmonic Acid for Plant Stress Assays

Plant SpeciesStress TypeApplication MethodConcentration RangeReference
Arabidopsis thalianaRoot Growth InhibitionIn-gel (agar plates)10 - 50 µM[5]
Arabidopsis thalianaSalt StressIn-gel (agar plates)2.5 µM (MeJA)
Arabidopsis thalianaHerbivory DefenseFoliar Spray0.1 - 1 mM
Tomato (Solanum lycopersicum)Fruit QualityFoliar Spray0.1 - 10 mM
Tomato (Solanum lycopersicum)Salt StressFoliar Spray20 - 40 µM
Maize (Zea mays)Alkaline StressSeed Priming10 µM[6]
Soybean (Glycine max)DehydrationNot specifiedEndogenous levels increased 5-fold[7]
Peanut (Arachis hypogaea)Drought StressFoliar Spray with MeJANot specified

Experimental Protocols

Protocol 1: Preparation of Jasmonic Acid Working Solution
  • Prepare Stock Solution: Dissolve jasmonic acid in 100% ethanol to a concentration of 50 mM. For example, dissolve 10.51 mg of JA (MW: 210.27 g/mol ) in 1 mL of ethanol. Store at -20°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your working solution. For example, to make 100 mL of a 50 µM working solution, you would need 100 µL of the 50 mM stock solution.

  • Prepare Working Solution: Add the calculated volume of the JA stock solution to your final volume of sterile water or buffer. If using a solvent that could have physiological effects, prepare a solvent control with the same final concentration of the solvent.

Protocol 2: Jasmonic Acid Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is adapted from the Kunkel Lab, Washington University.[5]

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar (B569324) plates. After autoclaving and cooling the media to approximately 55°C, add the desired concentration of filter-sterilized MeJA (e.g., 0, 10, and 50 µM).[5] Pour the plates.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and place them on the surface of the agar plates.

  • Incubation: Place the plates vertically to allow the roots to grow down along the agar surface.[5] Incubate under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 10 days), measure the primary root length of the seedlings.[5]

Protocol 3: Foliar Application of Jasmonic Acid for Stress Assays
  • Plant Growth: Grow plants to the desired developmental stage under controlled environmental conditions.

  • Prepare Working Solution: Prepare the desired concentration of JA in water with a small amount of a surfactant (e.g., 0.01% Tween-20) to ensure even coverage. Also, prepare a mock solution (water + surfactant) and a solvent control (water + surfactant + solvent).

  • Application: Evenly spray the leaves of the plants with the working solution, mock, or solvent control until runoff.

  • Stress Induction: At a specified time after JA application, induce the desired stress (e.g., expose to high salinity, drought, or pathogen).

  • Sample Collection and Analysis: Collect tissue samples at various time points after stress induction for physiological, biochemical, or molecular analysis.

Mandatory Visualization

jasmonic_acid_signaling_pathway stress Biotic/Abiotic Stress membrane Plasma Membrane alpha_linolenic_acid α-Linolenic Acid stress->alpha_linolenic_acid stimulates opda 12-oxo-PDA alpha_linolenic_acid->opda biosynthesis ja Jasmonic Acid (JA) opda->ja biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) ja->ja_ile conjugation scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to coi1 COI1 jaz JAZ Repressor scf_coi1->jaz targets for degradation myc2 MYC2/TFs jaz->myc2 represses ja_responsive_genes JA-Responsive Genes myc2->ja_responsive_genes activates transcription stress_response Stress Response ja_responsive_genes->stress_response leads to

Caption: Jasmonic acid signaling pathway in response to stress.

experimental_workflow start Start: Define Experimental Question plant_prep 1. Plant Material Preparation (Growth to desired stage) start->plant_prep ja_prep 2. Jasmonic Acid Solution Preparation (Stock and working solutions) plant_prep->ja_prep dose_response 3. Dose-Response Experiment (Optional but Recommended) ja_prep->dose_response application 4. Jasmonic Acid Application (Foliar spray, root drench, etc.) dose_response->application Optimal concentration determined controls Include Mock and Solvent Controls application->controls stress_induction 5. Stress Induction (e.g., Salinity, Drought, Pathogen) application->stress_induction sampling 6. Sample Collection (Time-course) stress_induction->sampling analysis 7. Data Analysis (Physiological, Biochemical, Molecular) sampling->analysis end End: Interpretation of Results analysis->end

Caption: Generalized experimental workflow for a plant stress assay using jasmonic acid.

References

stability and proper storage conditions for (+/-)-Jasmonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for (+/-)-Jasmonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] Some suppliers recommend storage at 2 - 8°C for the solid form.[4]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: If dissolved in an organic solvent such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF), the solution should be stored at -20°C for optimal stability, which can be maintained for at least two years.[1][3] Aqueous solutions of jasmonic acid are not recommended for storage for more than one day.[1][2]

Q3: What is the appearance of this compound?

A3: this compound is a clear, colorless to very light yellow oily liquid that adheres to the surface of the vial.[5]

Q4: Is this compound stable at room temperature?

A4: While short-term shipping may occur at room temperature, long-term storage at room temperature is not recommended as it can lead to degradation.[3] For optimal stability, it should be stored at -20°C.[1][2][3]

Q5: What solvents can I use to dissolve this compound?

A5: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1][2] It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of Jasmonic acid due to improper storage.Ensure the stock solution is stored at -20°C and that aqueous solutions are freshly prepared before each experiment.[1][2]
Contamination of the stock solution.Use sterile techniques when handling the compound and its solutions.
Precipitate forms in aqueous solution Low solubility of Jasmonic acid in aqueous buffers.The solubility in PBS (pH 7.2) is approximately 3 mg/ml.[1] Do not exceed this concentration. If a higher concentration is needed, consider using a co-solvent, but be mindful of its potential effects on the experiment.
Change in color of the solution Potential degradation or contamination.Discard the solution and prepare a fresh one from a properly stored stock.
No biological activity observed Inactive compound due to degradation.Verify the storage conditions and age of the stock solution. If in doubt, use a fresh vial of Jasmonic acid.
Incorrect solvent or pH for the experiment.Ensure the final concentration of the organic solvent is not inhibitory to the biological system and that the pH of the aqueous solution is appropriate.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Source
Neat Oil / Solid-20°C≥ 2 years[1][3]
2 - 8°CNot specified[4]
Solution in Ethanol-20°C≥ 2 years[1]
Solution in DMSO / DMF-20°CNot specified[1][2]
Aqueous Solution (e.g., PBS)Not Recommended for StorageNot stable for more than one day[1][2]

Table 2: Solubility of this compound

Solvent Approximate Solubility Source
Dimethyl formamide (DMF)~25 mg/ml[1]
Dimethyl sulfoxide (B87167) (DMSO)~16 mg/ml[1]
Ethanol~30 mg/ml[2]
PBS (pH 7.2)~3 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Under a sterile hood, dissolve the neat oil in an appropriate organic solvent such as ethanol, DMSO, or DMF. For example, to prepare a 10 mg/ml stock solution, add 1 ml of solvent to 10 mg of Jasmonic acid.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed vial at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw the stock solution at room temperature.

  • To minimize the effects of the organic solvent, evaporate the solvent from a required aliquot of the stock solution under a gentle stream of nitrogen gas.[1]

  • Immediately dissolve the resulting neat oil in the desired aqueous buffer (e.g., PBS, pH 7.2).[1]

  • Alternatively, for experiments where a small amount of organic solvent is tolerable, perform serial dilutions of the stock solution into the aqueous buffer.

  • Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]

  • Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[1][2]

Visualizations

TroubleshootingWorkflow Troubleshooting Jasmonic Acid Experiments start Experiment Yields Unexpected Results check_storage Verify Storage Conditions (-20°C for stock) start->check_storage storage_ok Storage Correct? check_storage->storage_ok improper_storage Action: Discard Old Stock Prepare Fresh Solution storage_ok->improper_storage No check_prep Review Solution Preparation storage_ok->check_prep Yes improper_storage->start prep_ok Aqueous Solution Freshly Prepared? check_prep->prep_ok old_aqueous Action: Prepare Fresh Aqueous Solution Daily prep_ok->old_aqueous No check_solubility Check for Precipitate prep_ok->check_solubility Yes old_aqueous->start solubility_ok No Precipitate? check_solubility->solubility_ok precipitate Action: Lower Concentration or Use Co-solvent solubility_ok->precipitate No check_activity Assess Biological Activity solubility_ok->check_activity Yes precipitate->start activity_ok Activity Observed? check_activity->activity_ok no_activity Action: Source New Compound Verify Experimental Setup activity_ok->no_activity No end Proceed with Confidence activity_ok->end Yes no_activity->start

Caption: Troubleshooting workflow for experiments involving this compound.

JasmonateSignaling Simplified Jasmonate Signaling Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_activation Activation & Signaling cluster_response Cellular Response stress Wounding, Pathogens linolenic Linolenic Acid stress->linolenic ja Jasmonic Acid (JA) linolenic->ja Octadecanoid Pathway ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja->ja_ile Conjugation scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Binds to jaz JAZ Repressor Proteins scf_coi1->jaz Promotes Ubiquitination and Degradation of myc2 MYC2 (Transcription Factor) jaz->myc2 Represses response_genes Jasmonate-Responsive Genes myc2->response_genes Activates Transcription defense Defense Gene Expression (e.g., Proteinase Inhibitors) response_genes->defense

Caption: A simplified overview of the jasmonate signaling pathway in plants.

References

Technical Support Center: Enhancing Jasmonic Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jasmonic acid (JA) detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Which is the most sensitive method for detecting jasmonic acid?

A1: Currently, methods based on chromatography coupled with mass spectrometry, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are generally considered the most sensitive for the quantification of jasmonic acid, often reaching detection limits in the femtomole to attomole range.[1] High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag also offers excellent sensitivity.

Q2: I am working with very small tissue samples. Which detection method is most suitable?

A2: For researchers working with limited sample material (less than 50 mg of fresh weight), UPLC-MS/MS is a highly recommended method due to its exceptional sensitivity, allowing for the successful determination of phytohormones in small tissue samples.[1]

Q3: Can I detect both jasmonic acid (JA) and its methylated form, methyl jasmonate (MeJA), simultaneously?

A3: Yes, several methods allow for the simultaneous detection of JA and MeJA. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be optimized to quantify both compounds in a single run.[2][3] Additionally, specific monoclonal antibody-based ELISA methods have been developed for the simultaneous detection of JA and MeJA.[4][5]

Q4: Is derivatization always necessary for GC-MS analysis of jasmonic acid?

A4: Yes, due to the low volatility of jasmonic acid, derivatization is a required step to increase its volatility and thermal stability for successful analysis by GC-MS.[6] Common derivatization techniques include methylation to form methyl jasmonate.

Troubleshooting Guides

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q: I am observing low signal intensity and poor sensitivity in my LC-MS/MS analysis. What are the possible causes and solutions?

A:

  • Cause: Inefficient extraction of JA from the plant matrix.

    • Solution: Ensure the use of a suitable extraction solvent, such as 80% methanol (B129727), and that the extraction is performed at a cold temperature (e.g., 4°C) to minimize degradation.[7] Consider re-extracting the plant material to ensure complete recovery. The use of an internal standard, such as dihydrojasmonic acid (dh-JA), can help to correct for losses during sample preparation.[8]

  • Cause: Matrix effects from co-eluting compounds in the plant extract are suppressing the ionization of JA.

    • Solution: Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[1][2] A two-phase extraction can also help to reduce matrix components.[9] Isotope-labeled internal standards are crucial for correcting matrix effects.[1][9]

  • Cause: Suboptimal mobile phase composition.

    • Solution: Optimize the mobile phase to enhance chromatographic separation and mass spectrometry sensitivity. For example, the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[1]

Q: My retention times are shifting between runs. What could be the issue?

A:

  • Cause: Changes in the mobile phase composition.

    • Solution: Ensure the mobile phase is freshly prepared and properly mixed. Degas the solvents to prevent bubble formation, which can affect the flow rate.

  • Cause: Column degradation or contamination.

    • Solution: Use a guard column to protect the analytical column from contaminants in the sample. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, the column may need to be replaced.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am seeing multiple or broad peaks for jasmonic acid in my GC-MS chromatogram. Why is this happening?

A:

  • Cause: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration, to ensure complete conversion of JA to its more volatile derivative.

  • Cause: Presence of isomers.

    • Solution: Jasmonic acid has stereoisomers that may be separated by the GC column, leading to multiple peaks. Ensure your chromatography is optimized to either separate or co-elute these isomers consistently for accurate quantification.

Q: My recovery of jasmonic acid is low. What are the likely causes?

A:

  • Cause: Loss of analyte during sample preparation.

    • Solution: The extraction and purification steps can lead to sample loss. Using an internal standard, like dihydrojasmonate (DHJA), is essential for accurate quantification by correcting for these losses.[3]

  • Cause: Adsorption of the analyte to surfaces.

    • Solution: Ensure all glassware and vials are properly silanized to prevent the adsorption of acidic compounds like JA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: I am getting a high background signal in my ELISA. What can I do to reduce it?

A:

  • Cause: Insufficient blocking.

    • Solution: Ensure that the blocking buffer is incubated for the recommended time and temperature to effectively block non-specific binding sites on the microplate wells.

  • Cause: The antibody concentration is too high.

    • Solution: Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background.

  • Cause: Inadequate washing.

    • Solution: Increase the number of washing steps and ensure that the wells are completely emptied between each wash to remove any unbound reagents.

Q: I am observing no or a very weak signal. What are the possible reasons?

A:

  • Cause: The concentration of JA in the sample is below the detection limit of the assay.

    • Solution: Concentrate the sample before performing the ELISA. Ensure that the chosen ELISA kit has a detection range appropriate for the expected JA concentrations in your samples.

  • Cause: Degradation of reagents.

    • Solution: Check the expiration dates of all kit components and ensure they have been stored correctly. Avoid repeated freeze-thaw cycles of antibodies and standards.

  • Cause: Cross-reactivity with other molecules in the sample.

    • Solution: While monoclonal antibodies offer high specificity, some cross-reactivity with structurally similar phytohormones can occur. Confirm the specificity of the antibody used in your ELISA kit.

Quantitative Data Comparison

The following table summarizes the performance of various sensitive jasmonic acid detection methods.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery RateReference
UPLC-MS/MS 25 amol (for JA-Ile) - 2.5 fmol (for 12-OH-JA)10⁻¹⁷ - 10⁻¹⁵ molNot explicitly stated88% or more[1]
LC-MS/MS 0.03 ng/mL (for JA)Not explicitly statedNot explicitly stated92.48% (for JA)[2]
GC-MS 0.08 µg·mL⁻¹0.27 µg·mL⁻¹0.27-5.40 µg·mL⁻¹73.8% - 103.0%[3]
GC-MS (Vapor-phase extraction) ~500 fgNot explicitly stated5-1000 ng90% - 100%[10]
HPLC-Fluorescence (BODIPY-aminozide) 2.29 fmol per injectionNot explicitly statedNot explicitly stated95% - 104%Not explicitly stated
HPLC-Fluorescence (ADAM reagent) 2.9 ng/mLNot explicitly statedNot explicitly statedNot explicitly stated[8]
ELISA (Monoclonal antibody) 0.20 ng/mL (for MeJA)Not explicitly statedNot explicitly statedNot explicitly stated[4][5]
HPLC-Electrochemical Detection 5.0 x 10⁻⁸ mol L⁻¹Not explicitly stated1.0 x 10⁻⁷ - 2.0 x 10⁻⁵ mol L⁻¹Not explicitly stated[11]

Experimental Protocols

UPLC-MS/MS Method for Phytohormone Analysis

This protocol is adapted from a high-throughput method for the analysis of jasmonates, abscisic acid, and salicylic (B10762653) acid in plant tissues.[1]

a. Sample Extraction:

  • Homogenize 20-50 mg of fresh plant material in a mortar under liquid nitrogen.

  • Transfer the powdered tissue to a 2 mL tube.

  • Add 500 µL of methanol containing an appropriate internal standard (e.g., ²H₆-JA).

  • Extract using a bead mill for 30 seconds at 6.5 m/s².

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for further purification.

b. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the sample extraction step.

  • Wash the cartridge with 1 mL of water.

  • Elute the phytohormones with 1 mL of methanol.

  • The eluate can be directly analyzed or concentrated under a stream of nitrogen and reconstituted in a smaller volume for higher sensitivity.

c. UPLC-MS/MS Analysis:

  • Column: Use a C18 reversed-phase column suitable for UPLC.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for jasmonic acid and the internal standard should be used.

GC-MS Method with Derivatization

This protocol is based on a method for the simultaneous determination of several phytohormones, including jasmonic acid.[3]

a. Sample Preparation:

  • Weigh 1.0 g of frozen plant tissue powder into a centrifuge tube.

  • Add 10 µL of internal standard (e.g., dihydrojasmonate) and 10 mL of cooled 80% methanol (pH adjusted to 2.5-3.0).

  • Homogenize and let it stand overnight at 4°C.

  • Add 10 mL of ethyl acetate, vortex, and centrifuge.

  • Collect the supernatant for cleanup.

b. Derivatization (Methylation):

  • While the cited protocol uses direct analysis after cleanup, a common derivatization for GC-MS involves methylation. After extraction and cleanup, the dried extract can be reconstituted in a solution of methanol and a catalyst (e.g., acetyl chloride) and heated to convert jasmonic acid to methyl jasmonate.

c. GC-MS Analysis:

  • Column: A DB-5MS or similar non-polar column is suitable.

  • Injection: Use a splitless injection mode for higher sensitivity.

  • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the analytes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for methyl jasmonate and the internal standard.

Monoclonal Antibody-Based ELISA

This protocol is a general guideline for a competitive ELISA for jasmonate detection.[4][5]

  • Coating: Coat the wells of a microplate with a jasmonic acid-protein conjugate (e.g., JA-BSA) and incubate.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., BSA or casein solution) to block any remaining non-specific binding sites.

  • Competition: Add the standards and samples to the wells, followed by the addition of a specific monoclonal antibody against jasmonate. Incubate to allow competition between the free JA in the sample/standard and the coated JA-conjugate for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate and then wash.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of jasmonic acid in the sample.

Visualizations

Jasmonic Acid Biosynthesis and Signaling Pathway

Jasmonic_Acid_Pathway cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA Linolenic_Acid->OPDA LOX, AOS, AOC (Chloroplast) JA Jasmonic Acid OPDA->JA OPR3, β-oxidation (Peroxisome) JA_Ile JA-Isoleucine (Active form) JA->JA_Ile JAR1 JA_Responsive_Genes JA-Responsive Genes COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses MYC2->JA_Responsive_Genes Activates

Caption: A simplified diagram of the jasmonic acid biosynthesis and signaling pathway.

General Experimental Workflow for LC-MS/MS Detection of Jasmonic Acid

LCMS_Workflow Plant_Tissue 1. Plant Tissue Sampling (<50mg fresh weight) Homogenization 2. Homogenization (in liquid nitrogen) Plant_Tissue->Homogenization Extraction 3. Extraction (e.g., 80% Methanol + Internal Standard) Homogenization->Extraction Purification 4. Purification/Cleanup (e.g., Solid-Phase Extraction) Extraction->Purification Analysis 5. LC-MS/MS Analysis (UPLC separation, MRM detection) Purification->Analysis Data_Processing 6. Data Processing (Quantification against standard curve) Analysis->Data_Processing

Caption: A general workflow for the sensitive detection of jasmonic acid using LC-MS/MS.

References

Technical Support Center: Jasmonic Acid Solvent Selection and Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution of jasmonic acid. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation of jasmonic acid solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving jasmonic acid?

A1: Jasmonic acid is readily soluble in a variety of organic solvents. The most commonly used include ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] For aqueous applications, it can be dissolved in phosphate-buffered saline (PBS), although its solubility is significantly lower than in organic solvents.[1][2]

Q2: I need to prepare an aqueous solution of jasmonic acid. What is the best approach?

A2: To prepare an aqueous solution, it is recommended to first create a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO.[1][2] This stock solution can then be diluted into your aqueous buffer (e.g., PBS) to the desired final concentration. This method helps to avoid issues with the low solubility of jasmonic acid in water.[1][2] Ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects in your experiments.[1]

Q3: What is the recommended storage condition for jasmonic acid solutions?

A3: Stock solutions of jasmonic acid in organic solvents such as ethanol are stable for at least two years when stored at -20°C.[2] However, it is not recommended to store aqueous solutions for more than one day due to potential instability.[1][2]

Q4: Can I dissolve jasmonic acid directly in an aqueous buffer?

A4: Yes, it is possible to prepare an organic solvent-free aqueous solution. If your jasmonic acid is supplied in an organic solvent, you can evaporate the solvent under a gentle stream of nitrogen and then directly dissolve the resulting neat oil in an aqueous buffer.[1][2] However, be aware that the solubility in aqueous buffers is limited.[1][2]

Troubleshooting Guide

Issue: My jasmonic acid is not dissolving completely.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in the chosen solvent.

  • Solution: Refer to the solubility data table below to ensure you are working within the solubility limits. If you are using an aqueous buffer, the solubility is significantly lower. Consider preparing a more concentrated stock solution in an organic solvent first, and then diluting it into your aqueous medium.

Issue: A precipitate formed after diluting my organic stock solution into an aqueous buffer.

  • Possible Cause: The solubility of jasmonic acid is much lower in the aqueous buffer, and the addition of the stock solution caused it to precipitate out.

  • Solution: Try diluting the stock solution more slowly while vortexing or stirring the aqueous buffer vigorously.[3] Alternatively, you may need to use a higher final volume of the aqueous buffer to ensure the final concentration of jasmonic acid is below its solubility limit in that medium. Warming the solution slightly may also help, but be cautious about the stability of jasmonic acid at higher temperatures.

Issue: I am concerned about the effect of the organic solvent on my biological experiment.

  • Possible Cause: Organic solvents like DMSO and ethanol can have physiological effects, even at low concentrations.[1]

  • Solution: Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as your jasmonic acid-treated samples. This will allow you to differentiate the effects of the solvent from the effects of jasmonic acid. If possible, aim to keep the final solvent concentration below 0.1%.

Data Presentation

Table 1: Solubility of Jasmonic Acid in Common Laboratory Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)~25[1][2]
Ethanol>30[4]
Methanol50
Dimethyl Sulfoxide (DMSO)~16[1][2]
Phosphate-Buffered Saline (PBS), pH 7.2~3[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Objective: To prepare a 50 mg/mL stock solution of jasmonic acid in ethanol.

  • Materials:

    • Jasmonic acid (solid or oil)

    • Anhydrous ethanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of jasmonic acid. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg of jasmonic acid.

    • Transfer the jasmonic acid to a sterile vial.

    • Add the appropriate volume of anhydrous ethanol. For a 50 mg/mL solution, add 1 mL of ethanol.

    • Cap the vial securely and vortex until the jasmonic acid is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C.[2]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Objective: To prepare a 100 µM working solution of jasmonic acid in PBS from a 50 mg/mL ethanol stock solution.

  • Materials:

    • 50 mg/mL jasmonic acid stock solution in ethanol (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the volume of the stock solution needed. The molecular weight of jasmonic acid is approximately 210.27 g/mol .

      • 50 mg/mL = 50,000 µg/mL

      • Molarity of stock = (50,000 µg/mL) / (210.27 µg/µmol) = 237.8 µmol/mL = 237.8 mM

      • Using M1V1 = M2V2: (237.8 mM)(V1) = (0.1 mM)(desired final volume)

      • For a 10 mL final volume: V1 = (0.1 mM * 10 mL) / 237.8 mM ≈ 0.0042 mL or 4.2 µL

    • Add the desired final volume of PBS (e.g., 10 mL) to a sterile conical tube.

    • While vortexing the PBS, slowly add the calculated volume of the jasmonic acid stock solution (4.2 µL).

    • Continue to vortex for a few seconds to ensure the solution is well-mixed.

    • Use the working solution immediately as aqueous solutions are not recommended for long-term storage.[1][2]

Visualizations

JasmonicAcidSignalingPathway Jasmonic Acid Signaling Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response Stress Wounding, Pathogens, Herbivores, etc. LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid initiates OPDA 12-oxo-phytodienoic acid (OPDA) LinolenicAcid->OPDA via LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA via OPR3, β-oxidation JAIle JA-Isoleucine (JA-Ile) (Bioactive form) JA->JAIle conjugated by JAR1 COI1 COI1 JAIle->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome targeted for degradation GeneExpression Expression of JA-responsive genes MYC2->GeneExpression activates Defense Defense Responses, Growth Regulation, etc. GeneExpression->Defense

Caption: A diagram of the jasmonic acid signaling pathway.

ExperimentalWorkflow Solvent Selection Workflow Start Start: Need to dissolve Jasmonic Acid CheckApplication Aqueous or Non-aqueous application? Start->CheckApplication OrganicSolvent Select Organic Solvent (Ethanol, DMSO, etc.) CheckApplication->OrganicSolvent Non-aqueous AqueousPrep Prepare concentrated stock in water-miscible organic solvent (e.g., Ethanol) CheckApplication->AqueousPrep Aqueous Dissolve Dissolve JA to desired concentration OrganicSolvent->Dissolve Dilute Dilute stock into aqueous buffer AqueousPrep->Dilute CheckSolventEffect Consider solvent effect on experiment Dissolve->CheckSolventEffect Dilute->CheckSolventEffect FinalSolution Final Working Solution CheckSolventEffect->FinalSolution No/Controlled VehicleControl Include vehicle control CheckSolventEffect->VehicleControl Yes VehicleControl->FinalSolution

Caption: Workflow for selecting a solvent for jasmonic acid.

TroubleshootingLogic Troubleshooting Dissolution Issues Start Issue: Jasmonic Acid dissolution problem ProblemType What is the issue? Start->ProblemType IncompleteDissolution Incomplete Dissolution ProblemType->IncompleteDissolution Doesn't dissolve Precipitation Precipitation upon dilution ProblemType->Precipitation Forms precipitate CheckConcentration Is concentration below solubility limit? IncompleteDissolution->CheckConcentration DilutionTechnique How was it diluted? Precipitation->DilutionTechnique ReduceConcentration Reduce concentration or use a better solvent CheckConcentration->ReduceConcentration No Success Problem Resolved CheckConcentration->Success Yes ReduceConcentration->Success SlowDilution Dilute slowly while vigorously stirring DilutionTechnique->SlowDilution Quickly IncreaseVolume Increase final buffer volume DilutionTechnique->IncreaseVolume Slowly SlowDilution->Success IncreaseVolume->Success

Caption: A logic diagram for troubleshooting jasmonic acid dissolution.

References

identifying and avoiding degradation of jasmonic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of jasmonic acid (JA).

Frequently Asked Questions (FAQs)

Q1: What are the main causes of jasmonic acid degradation during analysis?

A1: Jasmonic acid is susceptible to degradation from several factors throughout the analytical workflow. Key causes include:

  • pH Instability: Exposure to strong alkaline or acidic conditions can lead to epimerization and other chemical modifications. It is best to maintain a slightly acidic to neutral pH during extraction.[1][2]

  • Thermal Stress: High temperatures, particularly during sample evaporation and GC-MS analysis, can cause thermal decomposition.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[1]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that alter the structure of jasmonic acid.[1][2]

  • Enzymatic Activity: If not properly quenched, endogenous plant enzymes can continue to metabolize JA after sample collection.

Q2: How can I prevent JA degradation during sample collection and storage?

A2: Proper sample handling from the outset is critical. Immediately freeze plant tissues in liquid nitrogen upon collection to halt enzymatic activity.[3][4] Store samples at -80°C for long-term stability.[3][4] Use of preservation reagents like DNA/RNA Shield™ can also stabilize nucleic acids and potentially other molecules at ambient temperatures for short periods, though their effect on JA should be validated.[5] When working with extracts, protect them from light by using amber vials or wrapping containers in aluminum foil and minimize exposure to high temperatures.[1][2]

Q3: What is the most suitable analytical method for JA quantification, GC-MS or LC-MS/MS?

A3: Both GC-MS and LC-MS/MS are powerful techniques for JA quantification, and the choice often depends on available instrumentation and specific research needs.

  • LC-MS/MS is often preferred due to its high sensitivity and specificity, and it analyzes JA in its native form without the need for derivatization.[6][7] This avoids potential degradation or side reactions associated with derivatization steps.

  • GC-MS is also a highly sensitive and reliable method but requires a derivatization step to make JA volatile and thermally stable.[8][9][10] Common derivatization methods include methylation to form methyl jasmonate (MeJA).[9][10]

Q4: Why is an internal standard crucial for accurate JA quantification?

A4: Phytohormone analysis is prone to variability during the multi-step extraction and purification process. An internal standard, ideally a stable isotope-labeled version of jasmonic acid (e.g., ²H₆-JA), is added at the beginning of the extraction.[3][7] This allows for the correction of any sample loss that occurs during preparation, leading to more accurate and reliable quantification.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Recommendation
No/Low JA Peak Inefficient extraction.Optimize extraction solvent. A common choice is methanol (B129727) or a mixture of methanol:isopropanol:acetic acid.[3][4] Ensure complete cell lysis by thorough grinding of tissue in liquid nitrogen.
Degradation during sample preparation.Keep samples on ice or at 4°C throughout the extraction process.[3] Avoid exposure to direct light and extreme pH.
Poor recovery from Solid Phase Extraction (SPE).Ensure the SPE cartridge is appropriate (C18 is common) and conditioned correctly.[6] Optimize the elution solvent; methanol is often effective.[6][11]
Ion suppression/enhancement (Matrix Effect).Dilute the sample extract. Improve sample cleanup with a more rigorous SPE protocol. Use a stable isotope-labeled internal standard to compensate for matrix effects.[12]
Incorrect MS parameters.Optimize ion source parameters (e.g., temperature, gas flows) and MS/MS transitions (precursor/product ions) for JA.[12]
Peak Tailing or Fronting Poor chromatographic conditions.Adjust the mobile phase composition and gradient. Ensure the pH of the mobile phase is compatible with the analyte and column.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[13][14]
Inconsistent Retention Times Inadequate column equilibration.Increase the equilibration time between injections to at least 10 column volumes.[12]
Fluctuations in mobile phase composition or flow rate.Check for leaks in the LC system. Ensure solvents are properly degassed.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[12]
GC-MS Analysis
Problem Potential Cause Troubleshooting Recommendation
No/Low JA Derivative Peak Incomplete derivatization.Ensure the derivatization reagent (e.g., diazomethane, methyl chloroformate) is fresh and the reaction conditions (temperature, time) are optimal.
Thermal degradation in the injector.Optimize the injector temperature. Use a deactivated liner to minimize active sites that can cause degradation.[15][16]
Inefficient extraction or purification.Refer to the corresponding sections in the LC-MS/MS troubleshooting guide.
Sample loss during evaporation.Evaporate the solvent under a gentle stream of nitrogen at a low temperature. Avoid complete dryness.
Broad or Tailing Peaks Active sites in the GC system.Use a deactivated liner and column. Trim the first few centimeters of the column if it has become active.[16]
Suboptimal GC conditions.Optimize the oven temperature program and carrier gas flow rate.[16]
Co-elution with interfering compounds.Improve sample cleanup to remove matrix components. Adjust the temperature program for better separation.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a concentrated sample. Clean the syringe and injector port.[17]
Contamination in the carrier gas or system.Use high-purity gas and install traps to remove impurities. Check for system leaks.

Quantitative Data Summary

The following tables summarize typical performance metrics for JA analysis using LC-MS/MS and GC-MS as reported in the literature.

Table 1: LC-MS/MS Method Performance

Parameter Value Reference
Detection Limit (JA)0.03 ng/mL[6]
Detection Limit (MeJA)0.075 ng/mL[6]
Average Recovery (JA)92.48%[6]
Average Recovery (MeJA)94.30%[6]
Linearity Range0.14 – 27.33 µg/L[7]

Table 2: GC-MS Method Performance

Parameter Value Reference
Detection Limit500 fg[6][9]
Linearity Range5 - 1000 ng[9]
Recovery Rate (as MeJA)90 - 100%[9]
Correlation Coefficient> 0.999[6][9]

Experimental Protocols

Protocol 1: Jasmonic Acid Extraction for LC-MS/MS Analysis

This protocol is a synthesis of methodologies described in the literature.[3][4][7]

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen. Do not allow the sample to thaw.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of cold extraction solvent (e.g., methanol or a 20:79:1 mixture of methanol:isopropanol:acetic acid).

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ²H₆-JA).

    • Vortex thoroughly and incubate on a rocking platform at 4°C for at least 30 minutes (or overnight for some protocols).

  • Purification:

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For further purification, perform Solid Phase Extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the supernatant.

      • Wash the cartridge with a weak solvent to remove impurities.

      • Elute JA with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Derivatization of Jasmonic Acid for GC-MS Analysis

This protocol is based on the methyl chloroformate derivatization method, which is rapid and effective.[8]

  • Extraction:

    • Perform sample homogenization and extraction as described in Protocol 1, steps 1 and 2. A sodium hydroxide (B78521) solution (1% w/v) can also be used for initial suspension.[8]

  • Derivatization:

    • To the extract, add methanol and pyridine, and vortex to mix.

    • Add methyl chloroformate and vortex vigorously for 30 seconds. Repeat this step.

    • Add chloroform (B151607) and mix, followed by the addition of a 50 mM sodium bicarbonate solution.

  • Phase Separation:

    • Vortex the mixture and then centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic (chloroform) phase containing the derivatized JA.

  • Final Preparation:

    • The chloroform extract can be directly injected into the GC-MS or dried down and reconstituted in a suitable solvent if concentration is needed.

Visualizations

Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_nucleus Nucleus Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid (in plastid) Stress->Linolenic_Acid induces HPOT 13-HPOT Linolenic_Acid->HPOT O₂ LOX LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS AOS OPDA OPDA (moves to peroxisome) Allene_Oxide->OPDA AOC AOC JA_Biosynthesis β-oxidation OPDA->JA_Biosynthesis OPR3 OPR3 JA Jasmonic Acid (JA) (moves to cytoplasm) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (active form) JA->JA_Ile + Isoleucine JAR1 JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_Response JA-Responsive Gene Expression MYC2->JA_Response activates

Caption: Overview of the Jasmonic Acid biosynthesis and signaling pathway.

Experimental Workflow for JA Analysis

JA_Analysis_Workflow Start Start: Plant Tissue Collection Freeze Flash Freeze in Liquid Nitrogen Start->Freeze Store Store at -80°C Freeze->Store Homogenize Homogenize Frozen Tissue Freeze->Homogenize Store->Homogenize Extract Extract with Cold Solvent + Internal Standard Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Purify Purify with Solid Phase Extraction (SPE) Centrifuge->Purify Evaporate Evaporate and Reconstitute Purify->Evaporate Analysis_Choice Analytical Method? Evaporate->Analysis_Choice LCMS LC-MS/MS Analysis Analysis_Choice->LCMS LC-MS Derivatize Derivatize JA Analysis_Choice->Derivatize GC-MS End End: Data Analysis LCMS->End GCMS GC-MS Analysis Derivatize->GCMS GCMS->End

Caption: General experimental workflow for the quantification of jasmonic acid.

Troubleshooting Logic for Low JA Signal

Troubleshooting_Low_Signal Start Problem: No or Low JA Signal Check_Standard Is the Internal Standard (IS) peak also low/absent? Start->Check_Standard IS_Low YES Check_Standard->IS_Low Yes IS_OK NO Check_Standard->IS_OK No Extraction_Issue Potential System-Wide Issue: Extraction or Instrument Failure IS_Low->Extraction_Issue Check_Extraction Review Extraction Protocol: - Complete cell lysis? - Correct solvent volume? - Proper incubation? Extraction_Issue->Check_Extraction Check_SPE Review SPE Protocol: - Correct cartridge conditioning? - Sample breakthrough? - Inefficient elution? Extraction_Issue->Check_SPE Check_Instrument Check Instrument Performance: - Run system suitability test. - Check for leaks. - Verify MS sensitivity. Extraction_Issue->Check_Instrument JA_Specific_Issue Potential JA-Specific Issue: Degradation or Matrix Effects IS_OK->JA_Specific_Issue Check_Degradation Review Sample Handling: - Kept cold and dark? - Avoided extreme pH? - Prompt analysis after extraction? JA_Specific_Issue->Check_Degradation Check_Matrix Investigate Matrix Effects: - Dilute sample extract. - Improve sample cleanup. - Check for co-eluting interferences. JA_Specific_Issue->Check_Matrix Check_Deriv For GC-MS: Check Derivatization: - Reagent quality? - Reaction conditions correct? JA_Specific_Issue->Check_Deriv

Caption: Decision tree for troubleshooting a low or absent jasmonic acid signal.

References

Technical Support Center: Optimizing Jasmonic Acid-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for jasmonic acid (JA)-induced responses in plants.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining the optimal incubation time for jasmonic acid treatment?

A1: A good starting point is to perform a time-course experiment. Based on published studies, significant transcriptional changes can be observed as early as 30 minutes to 1 hour after treatment, with responses evolving over several hours to days.[1][2] A common range to investigate is between 1 and 24 hours, with specific time points such as 0, 1, 3, 6, 12, and 24 hours. For rapid responses, earlier time points (e.g., 5, 15, 30 minutes) may be necessary.[3]

Q2: How does the optimal incubation time vary depending on the biological process being studied?

A2: The optimal incubation time is highly dependent on the specific biological process. Early responses, such as the expression of transcription factors and JA biosynthesis genes, are typically induced within the first few hours.[1] Later responses, including the production of defensive secondary metabolites and phenotypic changes, may require longer incubation times, from several hours to days.[1][2] For example, the induction of defense protein-related genes in Zea mays can extend up to 48 hours.[2]

Q3: Does the concentration of jasmonic acid affect the optimal incubation time?

A3: Yes, the concentration of JA can influence the kinetics of the response. Higher concentrations may lead to a faster and more robust induction of target genes, but they can also induce stress responses that may not be relevant to the process being studied.[2][4] It is recommended to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time for your specific experimental system.

Q4: What are the differences in response times when using jasmonic acid versus methyl jasmonate (MeJA)?

A4: Methyl jasmonate (MeJA) is a more volatile ester of jasmonic acid and is readily converted to JA in planta.[1] While both compounds induce the JA signaling pathway, MeJA is often used for experiments involving airborne application.[4] The response times are generally comparable, as the key signaling events are triggered by the bioactive form, JA-isoleucine (JA-Ile).[5][6]

Troubleshooting Guide

Q: My results are inconsistent across experiments. What could be the cause?

A: Inconsistent results in JA-induced experiments can stem from several factors:

  • Plant Age and Developmental Stage: The responsiveness to JA can vary significantly with the age and developmental stage of the plant material.[4] Ensure that you are using plants of a consistent age and developmental stage for all experiments.

  • Application Method: The method of JA application (e.g., spraying, watering, in-plate) can affect the uptake and distribution of the hormone. Standardize your application method to ensure even and reproducible treatment.

  • Environmental Conditions: Light intensity, temperature, and humidity can all influence JA signaling.[7] Maintain consistent environmental conditions throughout your experiments.

  • Diurnal Rhythm: The circadian clock can regulate JA biosynthesis and signaling.[8] Performing experiments at the same time of day can help to minimize variability.

Q: I am not observing a response to my jasmonic acid treatment. What should I check?

A: If you are not seeing a response, consider the following:

  • Bioactivity of JA: Ensure that your JA stock solution is fresh and has been stored correctly, as it can degrade over time.

  • Concentration and Incubation Time: The concentration of JA may be too low, or the incubation time may be too short to induce a detectable response. Refer to the data tables below for typical effective concentrations and response times. Consider performing a dose-response and a wider time-course experiment.

  • Target Gene/Phenotype: The specific gene or phenotype you are measuring may not be responsive to JA in your experimental system. Verify from the literature that your target is indeed regulated by JA.

  • Plant Material: The plant species or ecotype you are using may have altered JA sensitivity.

Q: I am observing a high level of cell death or stress in my control samples. Why might this be?

A: High background stress can mask the specific effects of JA treatment.

  • Solvent Effects: If you are dissolving JA in a solvent like ethanol (B145695) or DMSO, ensure that the final concentration of the solvent in your control and treatment groups is low and non-toxic to your plant material.

  • Mechanical Stress: The method of application itself (e.g., spraying, injection) can induce a wound response, which activates the JA pathway.[3] Include a mock-treated control (application of solvent only) to account for any mechanical stress.

Quantitative Data Summary

Table 1: Time-Course of Jasmonic Acid-Induced Gene Expression in Arabidopsis thaliana

Time After TreatmentGene CategoryFold Change (Approx.)Reference
1 hourTranscription FactorsUp-regulated[1]
1 hourJA Biosynthesis EnzymesUp-regulated[1]
2 - 4 hoursSecondary Metabolite BiosynthesisUp-regulated[1]
4 - 48 hoursPlant Defensin (PDF1.2)Peak expression[9]
1 - 4 hoursTranscriptional RepressorsDown-regulated[1]

Table 2: Time-Course of Jasmonic Acid-Induced Responses in Zea mays

Time After Treatment (hours)ResponseObservationReference
3 - 6Gene Expression (Bx9, PAL)Induced[2]
3 - 6DIMBOA & Total PhenolicsIncreased content[2]
Up to 24Gene Expression (PR-2a)Dramatically induced[2]
Up to 48Gene Expression (MPI)Dramatically induced[2]
After 24 - 48Root Defense ResponseIndirect induction[2]

Experimental Protocols

Protocol: Time-Course Analysis of Jasmonic Acid-Induced Gene Expression in Arabidopsis thaliana Seedlings

  • Plant Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Grow the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C) for 10-14 days.

  • Jasmonic Acid Treatment:

    • Prepare a stock solution of jasmonic acid (e.g., 50 mM in ethanol).

    • Prepare the final treatment solution by diluting the stock solution in sterile water to the desired final concentration (e.g., 50 µM). Include the same final concentration of ethanol in the mock control solution.

    • Transfer seedlings to a liquid MS medium.

    • Add the jasmonic acid solution or mock solution to the liquid medium.

  • Time-Course Sampling:

    • Harvest whole seedlings at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Immediately freeze the harvested tissue in liquid nitrogen to prevent RNA degradation.

    • Store samples at -80°C until RNA extraction.

  • Gene Expression Analysis:

    • Extract total RNA from the frozen tissue using a standard protocol or commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes. Use a housekeeping gene (e.g., ACTIN2) for normalization.

Visualizations

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis JA Biosynthesis cluster_signaling JA Signaling Stress Wounding, Herbivory, Pathogens Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes ubiquitination and degradation MYC2 MYC2/TFs JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates transcription Defense_Responses Defense Responses, Growth Inhibition JA_Responsive_Genes->Defense_Responses

Caption: Jasmonic acid signaling pathway.

Experimental_Workflow start Start plant_growth Plant Growth (e.g., Arabidopsis seedlings) start->plant_growth treatment Jasmonic Acid Treatment (and Mock Control) plant_growth->treatment time_course Time-Course Sampling (e.g., 0, 1, 3, 6, 12, 24h) treatment->time_course harvesting Harvest and Freeze Tissue time_course->harvesting analysis Molecular/Phenotypic Analysis (e.g., qRT-PCR, Metabolomics) harvesting->analysis data_interpretation Data Interpretation analysis->data_interpretation end End data_interpretation->end

Caption: Experimental workflow for time-course analysis.

References

Technical Support Center: Jasmonic Acid Signaling Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying jasmonic acid (JA) signaling crosstalk. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific problems you may encounter during your research into jasmonic acid signaling and its interaction with other hormone pathways.

Issue 1: Inconsistent qRT-PCR Results for JA-Responsive Genes

Q: My qRT-PCR results for JA-responsive marker genes (e.g., VSP2, PDF1.2) are highly variable between replicates, especially when co-treating with salicylic (B10762653) acid (SA). What could be the cause?

A: Inconsistent qRT-PCR results in JA/SA crosstalk studies can stem from several factors, ranging from sample preparation to the biological interaction itself.

Potential Causes & Troubleshooting Steps:

  • RNA Quality and Integrity:

    • Problem: Poor quality RNA with low integrity (RIN < 7) can lead to inefficient reverse transcription and variable results.

    • Solution: Always check RNA integrity using a Bioanalyzer or similar system. Ensure your extraction method minimizes RNA degradation.[1]

  • Primer Design and Efficiency:

    • Problem: Primers may not be specific or efficient, leading to off-target amplification or primer-dimers, especially when analyzing complex transcriptional changes in crosstalk.[1][2]

    • Solution: Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve; it should be between 90-110%.

  • Biological Crosstalk Dynamics:

    • Problem: The antagonistic or synergistic relationship between JA and SA is highly dependent on concentration and timing.[3] Your time points or hormone concentrations might be on a transitional cusp, leading to high biological variability.

    • Solution: Perform a time-course and dose-response experiment to identify optimal and stable points of gene expression for your specific conditions.

  • Reference Gene Stability:

    • Problem: The expression of commonly used housekeeping genes can be affected by hormone treatments.

    • Solution: Validate the stability of your chosen reference gene(s) under all experimental conditions (JA, SA, and co-treatment) using software like NormFinder or BestKeeper. It is often recommended to use multiple validated reference genes for normalization.[4]

Issue 2: Failure to Detect Protein-Protein Interactions with JAZ Repressors

Q: I am trying to confirm an interaction between a JAZ protein and a novel transcription factor using co-immunoprecipitation (Co-IP) in plant tissues, but I cannot detect the interaction. What am I doing wrong?

A: Detecting interactions with JAZ proteins can be challenging due to their transient nature and the specific conditions required for their interaction with other proteins.

Potential Causes & Troubleshooting Steps:

  • Transient and Weak Interactions:

    • Problem: Many protein-protein interactions in signaling pathways are transient and may be weak, making them difficult to capture.

    • Solution: Consider using an in vivo cross-linking agent like formaldehyde (B43269) before protein extraction to stabilize the interaction. Optimize washing steps with less stringent buffers to avoid disrupting the complex.

  • Hormone-Dependent Interactions:

    • Problem: The interaction of JAZ proteins with many of their partners is dependent on the presence or absence of JA-Ile.[5][6]

    • Solution: If the interaction is stabilized by JA, include JA or coronatine (B1215496) (a stable JA analog) in your lysis and wash buffers. Conversely, if JA promotes the degradation of the JAZ protein, ensure your experimental setup accounts for this (e.g., use of proteasome inhibitors like MG132).

  • Incorrect Lysis Buffer:

    • Problem: The lysis buffer may be too stringent, disrupting the protein-protein interaction.[7]

    • Solution: Avoid harsh detergents like SDS. A recommended starting point is a Tris-buffered saline with a mild non-ionic detergent (e.g., 1% NP-40 or Triton X-100) and protease inhibitors.[7]

  • Low Protein Abundance:

    • Problem: The bait or prey protein may be expressed at very low levels in the tissue, making detection difficult.

    • Solution: Use a transient expression system like Nicotiana benthamiana to overexpress tagged versions of your proteins of interest.[8] This increases the protein concentration and facilitates detection.

Issue 3: High Background or False Positives in Yeast Two-Hybrid (Y2H) Screens

Q: My Y2H screen with a JA signaling component as bait is giving me a high number of putative interactors, and I suspect many are false positives. How can I increase the stringency?

A: High background in Y2H is a common issue. Several factors can contribute to this, and optimizing the screening conditions is crucial.

Potential Causes & Troubleshooting Steps:

  • Auto-activation by the Bait Protein:

    • Problem: The bait protein itself may be able to activate the reporter genes without an interacting prey protein.

    • Solution: Before screening, transform the yeast with your bait plasmid alone and plate on selective media. If growth occurs, your bait is auto-activating. You may need to use a different bait construct (e.g., a truncated version lacking the activation domain) or a more stringent reporter system.

  • Non-Specific Interactions:

    • Problem: Overexpression of proteins in yeast can lead to non-specific, "sticky" interactions.[9]

    • Solution: Increase the concentration of the competitive inhibitor 3-AT (3-amino-1,2,4-triazole) in your selection media. This will suppress the growth of yeast with weaker interactions, thereby increasing stringency. Also, re-testing positive interactions by swapping the bait and prey vectors can help eliminate false positives.

  • Need for In Planta Validation:

    • Problem: Y2H is an in vivo system, but it's a heterologous system (yeast). Interactions observed in yeast may not occur in plants.[10]

    • Solution: It is essential to validate putative interactions from a Y2H screen using an independent, in planta method such as Co-IP or Bimolecular Fluorescence Complementation (BiFC).[9][10]

Issue 4: Difficulty in Quantifying Endogenous Phytohormone Levels

Q: I am using LC-MS/MS to quantify JA and SA levels in plant tissue, but I am getting inconsistent results and poor sensitivity. What are the common pitfalls?

A: Accurate phytohormone quantification by LC-MS/MS requires careful optimization of extraction and analysis protocols due to their low abundance and potential for matrix effects.[11]

Potential Causes & Troubleshooting Steps:

  • Inefficient Extraction:

    • Problem: The chosen extraction solvent may not be optimal for simultaneously extracting both JA (a lipid-derived molecule) and SA (a phenolic compound).

    • Solution: A commonly used and effective extraction solvent is a methanol/water/formic acid mixture. Ensure thorough homogenization of the tissue, preferably by freeze-drying and grinding to a fine powder.[12]

  • Matrix Effects:

    • Problem: Other compounds in the plant extract can co-elute with the hormones of interest and suppress or enhance their ionization in the mass spectrometer, leading to inaccurate quantification.

    • Solution: The use of stable isotope-labeled internal standards for each hormone is the gold standard for correcting matrix effects.[13] If these are not available, a standard addition method can be used.[13] Solid-phase extraction (SPE) cleanup of the extract can also help to remove interfering compounds.

  • Suboptimal LC-MS/MS Parameters:

    • Problem: Incorrect mass transitions (MRM), collision energies, or chromatographic conditions will lead to poor sensitivity and specificity.

    • Solution: Optimize the MRM parameters for each phytohormone using pure standards. Ensure your chromatographic method provides good separation of the hormones from other isomers and interfering compounds.[11]

Data Presentation

Table 1: Crosstalk between Jasmonic Acid (JA) and Salicylic Acid (SA) on Defense Gene Expression in Arabidopsis thaliana

This table summarizes typical changes in the expression of marker genes in response to JA and SA treatment, illustrating their generally antagonistic relationship.

TreatmentPDF1.2 (JA-responsive) ExpressionPR-1 (SA-responsive) ExpressionCrosstalk Effect
MockBaselineBaseline-
JA (100 µM)Strong Induction (e.g., >100-fold)No significant change or slight repression-
SA (1 mM)No significant changeStrong Induction (e.g., >50-fold)-
JA + SARepressed compared to JA aloneInduced, but may be slightly lower than SA aloneSA antagonizes JA-responsive gene expression.[14][15][16]

Note: Fold changes are illustrative and can vary based on experimental conditions, plant age, and treatment duration.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) from Nicotiana benthamiana

This protocol is adapted for validating protein-protein interactions in a transient expression system.[8]

  • Agroinfiltration:

    • Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying your bait and prey proteins fused to different epitope tags (e.g., HA and c-Myc). Include a strain expressing the p19 silencing suppressor.

    • Allow proteins to express for 2-3 days.

  • Protein Extraction:

    • Harvest infiltrated leaf tissue (~1 g) and freeze in liquid nitrogen.

    • Grind the tissue to a fine powder.

    • Resuspend the powder in 2-3 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% NP-40, and 1x protease inhibitor cocktail).

    • Incubate on a rotator for 30 minutes at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Save a small aliquot as the "input" control.

    • Add antibody against the bait protein's tag (e.g., anti-HA) and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40).

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Analyze the input and eluted fractions by SDS-PAGE and Western blotting, probing with antibodies against both the bait and prey tags.

Visualizations

experimental_workflow_coip cluster_agro Agroinfiltration cluster_extraction Protein Extraction cluster_ip Immunoprecipitation cluster_analysis Analysis agro1 Co-infiltrate N. benthamiana with Agrobacterium strains (Bait-HA, Prey-Myc, p19) agro2 Incubate for 2-3 days for protein expression agro1->agro2 ext1 Harvest and freeze leaf tissue agro2->ext1 ext2 Grind to powder and resuspend in Lysis Buffer ext1->ext2 ext3 Clarify lysate by centrifugation ext2->ext3 ip1 Add anti-HA antibody to lysate (bait capture) ext3->ip1 ip2 Add Protein A/G beads (antibody capture) ip1->ip2 wash Wash beads to remove non-specific binders ip2->wash elute Elute proteins from beads wash->elute wb Western Blot Analysis (Probe for HA and Myc) elute->wb

Caption: Workflow for Co-Immunoprecipitation in N. benthamiana.

ja_sa_crosstalk Simplified JA and SA Signaling Crosstalk cluster_ja JA Pathway cluster_sa SA Pathway JA Jasmonic Acid JAZ JAZ Repressors JA->JAZ degradation MYC2 MYC2/TFs JAZ->MYC2 JA_genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JA_genes SA Salicylic Acid MYC2->SA inhibits biosynthesis SA->MYC2 inhibits NPR1 NPR1 SA->NPR1 activates SA_genes SA-Responsive Genes (e.g., PR-1) NPR1->SA_genes

Caption: Antagonistic Crosstalk Between JA and SA Pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating jasmonic acid (JA)-related gene function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, particularly those arising from functional redundancy among JA-related genes.

Frequently Asked Questions (FAQs)

Q1: My single-gene knockout of a JA-responsive gene shows no discernible phenotype. Why is this happening?

A1: The lack of a phenotype in a single-gene knockout is a classic indicator of functional redundancy . The jasmonate signaling pathway contains multiple gene families where several members perform similar or overlapping functions.[1] For instance, the JASMONATE-ZIM DOMAIN (JAZ) gene family, which acts as repressors of JA signaling, has multiple members. Knocking out a single JAZ gene may not produce a strong phenotype because other JAZ proteins can compensate for its loss.[1] Similarly, transcription factors that activate JA-responsive genes, such as MYC2, also have related family members that can maintain pathway function.

Key gene families in the JA pathway known for redundancy include:

  • JAZ proteins: Transcriptional repressors.

  • MYC transcription factors: Key activators of JA responses.

  • Lipoxygenases (LOX): Involved in the initial steps of JA biosynthesis.[2]

To confirm redundancy, it's crucial to employ techniques that can target multiple genes simultaneously.

Q2: How can I overcome genetic redundancy to uncover the function of my gene of interest?

A2: Overcoming genetic redundancy requires targeting multiple homologous genes at once. The most effective strategies involve creating higher-order mutants or using transient gene silencing techniques.

  • Generating Higher-Order Mutants: The gold standard is to create double, triple, or even higher-order mutants.

    • CRISPR/Cas9 Multiplexing: This is a highly efficient method for simultaneously targeting and knocking out multiple genes.[3][4][5] By designing single guide RNAs (sgRNAs) that target several genes within the same family, researchers can generate stable mutant lines lacking the function of an entire gene clade.[3][5][6]

    • Crossing T-DNA Insertion Lines: A more traditional method involves crossing individual T-DNA knockout lines for each gene of interest. However, this process is time-consuming, especially for genes that are genetically linked.[4]

  • Transient Gene Silencing: When creating stable higher-order mutants is difficult, lethal, or too slow, transient methods are excellent alternatives.

    • Virus-Induced Gene Silencing (VIGS): VIGS uses a modified plant virus to carry a fragment of your target gene.[7][8] The plant's defense mechanism recognizes the viral RNA and degrades both the viral and the endogenous host-gene mRNA, leading to a transient knockdown.[9][10] This is particularly useful for silencing entire gene families by selecting a conserved sequence region.[11]

  • Chemical Genetics: This approach uses small molecules to inhibit the function of specific proteins or protein families. For example, Jarin-1 is a chemical that selectively inhibits the JAR1 enzyme, which is responsible for producing the bioactive form of jasmonate, JA-Ile.[12] This allows for conditional and reversible inactivation of a pathway step.

Q3: What are the best methods for creating higher-order mutants, and what are the key considerations?

A3: CRISPR/Cas9-based multiplexing is currently the most powerful and widely used method for generating higher-order mutants in plants.[4][6]

Key Advantage: It allows for the simultaneous editing of multiple genes in a single generation, drastically reducing the time compared to traditional crossing methods.[4] Recent advancements have enabled the simultaneous knockout of up to 12 genes in Arabidopsis thaliana.[4]

Below is a comparative table of common methods for generating mutants.

MethodPrincipleThroughputStabilityKey AdvantageKey Limitation
CRISPR/Cas9 Multiplexing Targeted DNA double-strand breaks by Cas9 guided by multiple sgRNAs.HighHeritable (stable lines)Can target many genes simultaneously; highly specific.[3][5][6]Requires transformation and tissue culture; potential for off-target effects.
Crossing T-DNA Lines Meiotic recombination of T-DNA insertions.LowHeritable (stable lines)Lines are often readily available from stock centers.Time-consuming; not feasible for tightly linked genes.[4]
Virus-Induced Gene Silencing (VIGS) Post-transcriptional gene silencing initiated by a viral vector.[8]HighTransient (not heritable)Rapid results (2-3 weeks); bypasses need for stable transformation.[9]Silencing can be incomplete and non-uniform; limited to specific host plants.[7]

Troubleshooting Guides

Issue 1: My multiplex CRISPR/Cas9 experiment has low editing efficiency for my target gene family.
  • Possible Cause 1: Suboptimal sgRNA Design. The efficiency of Cas9 cleavage is highly dependent on the sgRNA sequence. When targeting a gene family, mismatches between the sgRNA and some of the target genes can significantly reduce editing efficiency.[5]

    • Troubleshooting Steps:

      • Re-evaluate sgRNA Design: Use sgRNA design tools that specifically account for multi-target efficiency. Prioritize sgRNAs that target highly conserved regions with minimal or no mismatches.

      • Test Multiple sgRNAs: Design and test 2-3 different sgRNAs for your gene family to identify the most efficient one.

      • Use a Polycistronic Construct: Instead of expressing each sgRNA from a separate promoter, use a polycistronic tRNA-gRNA system, which can improve the coordinated expression of multiple gRNAs.[6]

  • Possible Cause 2: Low Cas9 Expression or Activity. The amount of active Cas9 protein in the target cells can be a limiting factor.

    • Troubleshooting Steps:

      • Use a Strong Promoter: Ensure your Cas9 expression cassette is driven by a strong constitutive or germline-specific promoter.

      • Codon Optimization: Verify that the Cas9 gene sequence has been codon-optimized for your specific plant species.

      • Enhanced Cas9 Variants: Consider using enhanced Cas9 variants that have been shown to have higher activity in plants.[4]

Issue 2: My VIGS experiment shows a patchy or inconsistent silencing phenotype.
  • Possible Cause 1: Uneven Virus Spread. The viral vector may not have spread systemically and evenly throughout the plant, leading to patches of silenced and non-silenced tissue.

    • Troubleshooting Steps:

      • Optimize Inoculation Method: The method of inoculation (e.g., leaf injection, vacuum infiltration, rub-inoculation) can greatly impact efficiency.[9][10] Test different methods to find what works best for your plant species.

      • Control Environmental Conditions: Temperature and light are critical for viral replication and spread. For many VIGS systems (like those based on Tobacco Rattle Virus), a temperature of 21-23°C is optimal. Higher temperatures can inhibit viral movement.

      • Inoculate Younger Plants: Inoculate plants at an early developmental stage (e.g., when the first true leaves have just expanded) to ensure the virus spreads into newly developing tissues.

  • Possible Cause 2: The Plant's Antiviral Defense is Overcoming the VIGS Vector. The plant's own RNA silencing machinery is actively trying to suppress the virus.

    • Troubleshooting Steps:

      • Include a Silencing Suppressor: Some VIGS systems are co-inoculated with a viral suppressor of silencing (VSR), such as P19, to enhance the effectiveness and duration of the silencing.

      • Check Insert Stability: Ensure the gene fragment cloned into the VIGS vector is stable and has not been rearranged or deleted during plasmid propagation in bacteria.

Experimental Protocols & Visualizations

Protocol: Multiplex Gene Knockout using CRISPR/Cas9

This protocol provides a generalized workflow for generating higher-order mutants in Arabidopsis thaliana to overcome gene redundancy.

Objective: To simultaneously knock out three members of a JA-related gene family (Gene A, Gene B, Gene C).

Methodology:

  • sgRNA Design and Selection:

    • Identify conserved 20-bp sequences within the exons of Genes A, B, and C that are followed by a Protospacer Adjacent Motif (PAM; e.g., 'NGG' for S. pyogenes Cas9).

    • Use a bioinformatics tool (e.g., CRISPR-P 2.0) to predict on-target efficiency and potential off-target sites.

    • Select two distinct sgRNAs that target all three genes to increase the probability of generating knockouts.

  • Vector Construction:

    • Assemble a multiplex CRISPR/Cas9 vector. A common method is to use a vector system based on Golden Gate cloning, which allows for the seamless assembly of multiple sgRNA expression cassettes into a single binary vector.[6]

    • Each sgRNA should be driven by a separate U6 or U3 small RNA promoter.

    • The vector should also contain a plant-optimized Cas9 gene driven by a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation:

    • Transform the final binary vector into an Agrobacterium tumefaciens strain (e.g., GV3101).

    • Transform Arabidopsis thaliana (Col-0) plants using the floral dip method.

  • Screening and Selection (T1 Generation):

    • Select transformed plants (T1) on a medium containing the appropriate selectable marker (e.g., hygromycin or Basta).

    • Extract genomic DNA from resistant T1 seedlings.

    • Screen for mutations in the target genes using PCR followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay.

  • Generation of Stable, Cas9-Free Mutants (T2/T3 Generations):

    • Allow T1 plants with mutations in all three target genes to self-pollinate.

    • In the T2 generation, screen for plants that have homozygous mutations for all three genes.

    • Use PCR to identify T2 plants that have segregated away the Cas9 transgene. This is crucial to prevent further mutations in subsequent generations.

    • Confirm the absence of the Cas9 transgene and the presence of the desired homozygous mutations in the T3 generation. These plants are now stable, higher-order mutants ready for phenotyping.

Visualizations
Diagram 1: Simplified Jasmonic Acid Signaling Pathway

The core JA signaling pathway involves the degradation of JAZ repressors, which allows MYC transcription factors to activate JA-responsive genes. Functional redundancy is common in both the JAZ and MYC gene families.

JASignaling cluster_perception JA-Ile Perception & JAZ Degradation cluster_transcription Transcriptional Regulation JA_Ile JA-Ile (Bioactive Hormone) COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 binds JAZ JAZ Proteins (Redundant Repressors) COI1->JAZ targets Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2/3/4 (Redundant TFs) JAZ->MYC2 repress JA_Genes JA-Responsive Genes MYC2->JA_Genes activate

Caption: Core JA signaling pathway highlighting redundant JAZ and MYC gene families.

Diagram 2: Experimental Workflow for Generating a Triple Mutant

This workflow illustrates the key steps for creating a stable, Cas9-free triple knockout mutant using multiplex CRISPR/Cas9.

CRISPR_Workflow sgRNA 1. Design & Clone Multiple sgRNAs Transform 2. Agrobacterium-mediated Plant Transformation sgRNA->Transform T1_Screen 3. Select T1 Plants & Screen for Mutations Transform->T1_Screen SelfPollinate 4. Self-pollinate T1 (with desired edits) T1_Screen->SelfPollinate T2_Screen 5. Screen T2 for Homozygous Mutants & Cas9 Absence SelfPollinate->T2_Screen T3_Confirm 6. Confirm Genotype in T3 (Stable Triple Mutant) T2_Screen->T3_Confirm Redundancy_Logic cluster_non_redundant Non-Redundant System cluster_redundant Redundant System A1 Gene A Phenotype1 Phenotype A1->Phenotype1 A1_KO Gene A Knockout NoPhenotype1 Loss of Phenotype A1_KO->NoPhenotype1 B1 Gene B1 Phenotype2 Phenotype B1->Phenotype2 B2 Gene B2 B2->Phenotype2 B1_KO Gene B1 Knockout MaintainedPhenotype Phenotype Maintained B1_KO->MaintainedPhenotype B2_active Gene B2 (Compensates) B2_active->MaintainedPhenotype

References

Technical Support Center: Optimizing Jasmonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with jasmonic acid (JA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your jasmonic acid synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the jasmonic acid biosynthesis pathway?

A1: The biosynthesis of jasmonic acid is a multi-step enzymatic process that occurs in two cellular compartments: the chloroplast and the peroxisome. The key enzymes are:

  • In the Chloroplast:

    • Lipoxygenase (LOX): Initiates the pathway by converting α-linolenic acid into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

    • Allene (B1206475) Oxide Synthase (AOS): Catalyzes the dehydration of 13-HPOT to an unstable allene oxide.[1][2]

    • Allene Oxide Cyclase (AOC): Cyclizes the allene oxide to form (9S,13S)-12-oxophytodienoic acid (OPDA), the first cyclopentanone (B42830) intermediate.[2][3]

  • In the Peroxisome:

    • 12-oxophytodienoate Reductase (OPR3): Reduces OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

    • β-oxidation enzymes: A series of enzymes that shorten the carboxylic acid side chain of OPC-8:0 to yield jasmonic acid.

Q2: What are the common methods for inducing jasmonic acid synthesis in plant tissues?

A2: Jasmonic acid synthesis is naturally induced by various biotic and abiotic stresses. In a laboratory setting, this can be mimicked using elicitors. Common methods include:

  • Mechanical Wounding: Damaging the plant tissue, for example, by cutting or crushing, triggers a rapid increase in JA levels.

  • Elicitor Treatment: Applying chemical elicitors, most commonly methyl jasmonate (MeJA), to the plant tissue or cell culture medium. Other elicitors like salicylic (B10762653) acid and yeast extract can also be used.

  • Abiotic Stress: Exposing plants to stresses such as drought, salinity, or high-intensity light can also elevate endogenous JA levels.[4][5][6]

Q3: How can I extract and quantify jasmonic acid from plant samples?

A3: The standard workflow for JA quantification involves extraction, purification, and analysis using chromatographic techniques.

  • Extraction: Plant tissue is typically frozen in liquid nitrogen and ground to a fine powder. JA is then extracted using organic solvents like methanol (B129727) or a methanol/ethyl acetate (B1210297) mixture.[7][8]

  • Purification: The crude extract is purified to remove interfering compounds. Solid-phase extraction (SPE) with C18 cartridges is a common method.[7][8]

  • Quantification: The purified extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[7][8][9] For GC-MS analysis, derivatization (e.g., methylation) is required to make JA volatile.[7][10]

Q4: What is the role of methyl jasmonate (MeJA) in these experiments?

A4: Methyl jasmonate (MeJA) is the methyl ester of jasmonic acid and is a volatile compound. It is widely used as an exogenous elicitor to induce the JA signaling pathway and, consequently, the production of a wide range of secondary metabolites in plants.[11] Its volatility allows it to be used as an airborne signal to induce responses in neighboring plants or tissues.

Data Presentation

Endogenous Jasmonic Acid Levels in Plants

The following table summarizes the typical endogenous levels of jasmonic acid found in various plant species under normal and stressed conditions. These values can serve as a baseline for comparison in your experiments.

Plant SpeciesConditionTissueJasmonic Acid Concentration (ng/g FW)Citation
Rice (Oryza sativa)NormalLeaves~4.5[6][12]
Rice (Oryza sativa)Drought StressLeaves~6.8[6][12]
Rice (Oryza sativa)Cold StressLeaves~9.0[6][12]
Rice (Oryza sativa)Heat Stress (6h)Leaves~3.8[6][12]
Tomato (Lycopersicon esculentum)Salt Stress-Increased[4]
Arabidopsis thalianaSalt Stress-Increased[4]
Potato (Solanum tuberosum)Salt Stress-Increased[4]
Kinetic Parameters of Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes in the JA biosynthesis pathway can help in identifying potential rate-limiting steps.

EnzymePlant SourceSubstrateKm (µM)Vmax (units)Citation
Lipoxygenase (LOX)Mung BeanLinoleic Acid79.79-[13]
Lipoxygenase (LOX)Mung BeanLinolenic Acid135.5-[13]
Lipoxygenase (LOX)CucumberLinoleic Acid--[14]
Lipoxygenase (LOX)Cucumberα-Linolenic Acid--[14]
12-oxophytodienoate Reductase 3 (OPR3)Arabidopsis thaliana(9S,13S)-12-oxophytodienoic acid3553.7 nkat/mg protein[15]
Allene Oxide Synthase (AOS)Arabidopsis thaliana--kcat/Km = 5.9 x 107 M-1s-1 (with detergent)[16]

Experimental Protocols

Protocol 1: Extraction and Purification of Jasmonic Acid for GC-MS Analysis

This protocol outlines a widely used method for extracting and purifying JA from plant tissues prior to GC-MS analysis.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol

  • Ethyl acetate

  • Phosphate buffer

  • Petroleum ether

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Diazomethane (B1218177) (for derivatization) or other methylating agents like methyl chloroformate.[10]

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze 0.5-1.0 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol. Vortex thoroughly and incubate overnight at 4°C.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Phase Separation: Add an equal volume of ethyl acetate to the supernatant, vortex, and centrifuge to separate the phases. Collect the upper ethyl acetate phase. Repeat this step twice.

  • Evaporation: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Purification:

    • Re-dissolve the dried extract in a small volume of 10% methanol.

    • Condition an SPE C18 cartridge by washing with 5 mL of 100% methanol followed by 5 mL of 10% methanol.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the jasmonic acid with 5 mL of 80% methanol.

  • Derivatization:

    • Dry the eluted fraction under a stream of nitrogen gas.

    • Re-dissolve the residue in a small volume of methanol.

    • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a fume hood. Alternatively, use a safer derivatization agent like methyl chloroformate.[10]

  • Final Preparation: Evaporate the solvent and re-dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Quantification of Jasmonic Acid by HPLC-UV

This protocol provides a method for quantifying JA using HPLC with UV detection, which is a more accessible alternative to mass spectrometry.

Materials:

  • Purified JA extract (from Protocol 1, before derivatization)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • JA standard solution

Procedure:

  • Sample Preparation: Dry the purified JA extract and re-dissolve it in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 60:40 v/v) with 1% (v/v) acetic acid.[17]

    • Flow Rate: 0.8 - 1.0 mL/min.[17]

    • Detection Wavelength: 295 nm.[17][18]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve by injecting known concentrations of the JA standard solution.

    • Inject the prepared sample.

    • Identify the JA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of JA in the sample by comparing the peak area with the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no JA detected after elicitation 1. Ineffective elicitor concentration or exposure time. 2. Plant tissue is not responsive. 3. Degradation of JA during extraction.1. Optimize elicitor concentration and treatment duration. Perform a time-course experiment. 2. Use younger, more metabolically active tissue. Ensure the plant species is known to produce JA in response to the chosen elicitor. 3. Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use fresh solvents.
High background noise in chromatograms 1. Incomplete removal of interfering compounds during purification. 2. Contaminated solvents or glassware. 3. Dirty injector or detector in the GC/HPLC system.1. Optimize the SPE protocol. Consider an additional purification step, such as a different type of SPE cartridge. 2. Use HPLC-grade solvents and thoroughly clean all glassware. 3. Perform routine maintenance on your chromatography system as per the manufacturer's instructions.
Poor peak shape (tailing, fronting, or splitting) in HPLC/GC 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Sample overload. 4. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase composition and pH to optimize peak shape. 3. Dilute the sample and re-inject. 4. Modify the chromatographic conditions (e.g., gradient, temperature) to improve separation.
Inconsistent retention times 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Air bubbles in the pump or column. 4. Column aging.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Degas the mobile phase and prime the pump. 4. Monitor column performance and replace it when it no longer meets specifications.
Low recovery of JA after extraction and purification 1. Incomplete extraction from the plant matrix. 2. Loss of analyte during phase separation or evaporation steps. 3. Inefficient elution from the SPE cartridge.1. Ensure thorough homogenization of the plant tissue. Consider a second extraction of the plant material. 2. Be careful during the collection of the desired phase. Avoid excessive heat during evaporation. 3. Optimize the elution solvent and volume.

Visualizations

Jasmonic Acid Biosynthesis and Signaling Pathway

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic Acid alpha-Linolenic Acid 13-HPOT 13-HPOT alpha-Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS OPDA OPDA Allene Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC-8:0 OPC-8:0 OPDA_p->OPC-8:0 OPR3 Jasmonic Acid_p Jasmonic Acid OPC-8:0->Jasmonic Acid_p β-oxidation (3 cycles) Jasmonic Acid_c Jasmonic Acid Jasmonic Acid_p->Jasmonic Acid_c Transport JA-Ile JA-Isoleucine (Active form) Jasmonic Acid_c->JA-Ile JAR1 JA-Ile_n JA-Ile JA-Ile->JA-Ile_n Transport COI1 COI1 JA-Ile_n->COI1 binds JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates transcription LOX LOX MYC2->LOX Positive Feedback AOS AOS MYC2->AOS AOC AOC MYC2->AOC Experimental_Workflow cluster_induction Induction cluster_analysis Analysis cluster_optimization Optimization Plant Material Plant Material Elicitor Treatment Elicitor Treatment Plant Material->Elicitor Treatment e.g., MeJA Harvesting Harvesting Elicitor Treatment->Harvesting Time-course Extraction Extraction Harvesting->Extraction Purification Purification (SPE) Extraction->Purification Quantification Quantification (GC-MS/HPLC) Purification->Quantification Data Analysis Data Analysis Quantification->Data Analysis Identify Bottlenecks Identify Bottlenecks Data Analysis->Identify Bottlenecks Modify Protocol Modify Protocol Identify Bottlenecks->Modify Protocol e.g., change elicitor conc. Re-evaluate Re-evaluate Modify Protocol->Re-evaluate Re-evaluate->Elicitor Treatment Iterative Process

References

dealing with the volatility of methyl jasmonate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the volatility of methyl jasmonate (MeJA) in experimental settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with methyl jasmonate, offering practical solutions and preventative measures.

Q1: My experimental results are inconsistent when using MeJA. Could its volatility be the cause?

A1: Yes, inconsistency in results is a hallmark of uncontrolled evaporation of a volatile compound like methyl jasmonate. The concentration of MeJA in your media can decrease over time, leading to variable exposure for your cells or tissues. This is particularly problematic in open or poorly sealed vessels.

Q2: How can I minimize the evaporation of MeJA from my cell culture plates or petri dishes?

A2: Minimizing evaporation is crucial for reproducible results. Here are several strategies:

  • Sealing the Vessel: Use appropriate sealing films for your multi-well plates or wrap petri dishes with Parafilm. For long-term experiments, heat sealing is a highly effective option to create an airtight seal.[1][2] Adhesive films, especially those resistant to chemical solvents, are also a good choice for shorter durations.[3]

  • Use of Lids: While standard lids that come with culture plates offer some protection, they are not airtight and may not be sufficient for long-term experiments with a volatile compound like MeJA.[4]

  • Minimize Headspace: The larger the air volume above your media, the more space there is for MeJA to evaporate into. Using smaller vessels or ensuring an adequate volume of media can help reduce the headspace.

  • Work Quickly: When preparing and applying MeJA solutions, work efficiently to minimize the time the stock solutions and media are exposed to the open air.[5]

Q3: I'm conducting a plant-based assay where I need to expose the plant to MeJA vapor. How can I maintain a consistent atmospheric concentration?

A3: For vapor-phase experiments, controlling the atmospheric concentration is key.

  • Sealed Chambers: Conduct your experiments in a sealed glass chamber or desiccator.[6] This will create a closed system where the MeJA vapor can equilibrate.

  • Fumigation Protocol: Apply a known amount of MeJA to a piece of filter paper or cotton ball within the sealed chamber. The MeJA will then volatilize and diffuse throughout the chamber. It is important to calculate the amount of MeJA needed to achieve the desired atmospheric concentration based on the chamber's volume.

  • Headspace Analysis: To verify the concentration of MeJA in the headspace of your experimental setup, you can use techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).[7][8]

Q4: How should I prepare and store my methyl jasmonate stock solutions to maintain their stability?

A4: Proper preparation and storage are essential.

  • Solvent Choice: Methyl jasmonate is commonly dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9][10]

  • Storage: Store your stock solution in a tightly sealed vial at a low temperature, such as 4°C or -20°C, to minimize evaporation. When diluting the stock solution in an aqueous medium, be aware that a precipitate may form; ensure vigorous stirring during this process.[10]

  • Fresh Preparations: For optimal results, it is best to prepare fresh dilutions of MeJA in your experimental medium for each experiment.

Q5: Are there any alternative formulations of MeJA that are less volatile?

A5: Yes, researchers have explored ways to reduce the volatility of MeJA.

  • Microencapsulation: One approach is to use microencapsulated MeJA. This involves entrapping MeJA in a polymer matrix, which allows for a slower, more controlled release and reduces the rate of evaporation.[11]

  • Nanoemulsions: Formulating MeJA into a nanoemulsion can also improve its stability and solubility in aqueous solutions, potentially reducing its volatility.[12]

Quantitative Data on Methyl Jasmonate

The following table summarizes the key physical properties of methyl jasmonate that contribute to its volatility.

PropertyValueSource
Molecular Weight 224.30 g/mol --INVALID-LINK--
Boiling Point 110 °C at 0.2 mmHg--INVALID-LINK--
Vapor Pressure 0.0003 hPa at 25°C--INVALID-LINK--
Solubility in Water 340 mg/L at 25°C--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a Methyl Jasmonate Stock Solution

This protocol describes the preparation of a 100 mM stock solution of methyl jasmonate in ethanol.

  • Materials:

    • Methyl jasmonate (liquid, purity ≥95%)

    • Ethanol (absolute, analytical grade)

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated micropipettes

  • Procedure:

    • In a sterile fume hood, add 1.12 mL of absolute ethanol to a sterile, sealed vial.

    • Carefully add 224.3 mg of methyl jasmonate to the ethanol.

    • Vortex the solution until the methyl jasmonate is completely dissolved.

    • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Application of Methyl Jasmonate to Plant Cell Suspension Cultures

This protocol outlines the steps for treating plant cell suspension cultures with methyl jasmonate.

  • Materials:

    • Plant cell suspension culture at the desired growth phase

    • 100 mM Methyl Jasmonate stock solution (from Protocol 1)

    • Sterile culture flasks

    • Sterile growth medium

    • Calibrated micropipettes

  • Procedure:

    • From your 100 mM stock solution, prepare an intermediate dilution in sterile growth medium. For a final concentration of 100 µM, you will need a 1:1000 dilution.

    • Add the appropriate volume of the diluted MeJA solution to your plant cell suspension cultures to achieve the desired final concentration. For example, add 100 µL of a 100 mM stock to 100 mL of cell culture for a final concentration of 100 µM.

    • As a control, add an equivalent volume of the solvent (e.g., ethanol) to a separate culture flask.

    • Seal the flasks with breathable closures or wrap them with Parafilm to minimize evaporation while allowing for gas exchange.

    • Incubate the cultures under your standard experimental conditions.

Visualizations

Jasmonate_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid triggers JA Biosynthesis JA Biosynthesis Linolenic Acid->JA Biosynthesis substrate for JA JA JA Biosynthesis->JA JAR1 JAR1 JA->JAR1 conjugated by MeJA Methyl Jasmonate (Volatile Signal) JA->MeJA can be converted to JA-Ile JA-Ile JAR1->JA-Ile COI1 COI1 JA-Ile->COI1 binds to JAZ JAZ COI1->JAZ recruits 26S Proteasome 26S Proteasome COI1->26S Proteasome targets JAZ for degradation by MYC2 MYC2 JAZ->MYC2 represses JAZ->26S Proteasome JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates transcription of Defense Response Defense Response JA-responsive genes->Defense Response

Caption: Jasmonate signaling pathway in response to stress.

Experimental_Workflow_MeJA cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare MeJA Stock Prepare MeJA Stock Dilute to Working Concentration Dilute to Working Concentration Prepare MeJA Stock->Dilute to Working Concentration Treat Cells/Tissues Treat Cells/Tissues Dilute to Working Concentration->Treat Cells/Tissues Seal Experimental Vessel Seal Experimental Vessel Treat Cells/Tissues->Seal Experimental Vessel Incubate Incubate Seal Experimental Vessel->Incubate Harvest Samples Harvest Samples Incubate->Harvest Samples Perform Assay Perform Assay Harvest Samples->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

Caption: A generalized workflow for experiments involving methyl jasmonate.

References

Technical Support Center: Jasmonic Acid Solutions for Aseptic Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the sterility of jasmonic acid solutions for aseptic cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing jasmonic acid (JA) solutions?

A1: The recommended method for sterilizing jasmonic acid solutions is filter sterilization .[1][2][3] Many plant growth regulators are heat-labile, meaning they can be degraded by the high temperatures of autoclaving.[1][2][4] To preserve the biological activity of jasmonic acid, it is crucial to use a sterile syringe filter with a pore size of 0.22 µm.[1][3]

Q2: Can I autoclave my jasmonic acid solution?

Q3: What solvent should I use to dissolve jasmonic acid?

A3: Jasmonic acid is often dissolved in a small amount of ethanol (B145695) or DMSO before being diluted to the final concentration with sterile distilled water. Always check the solubility information provided by the supplier of your jasmonic acid. When preparing a stock solution, it is common to use ethanol.[10]

Q4: What is a typical effective concentration of jasmonic acid in plant cell cultures?

A4: The effective concentration of jasmonic acid can vary depending on the plant species, cell line, and the desired biological effect. However, a common concentration range used for elicitation in plant cell suspension cultures is between 10 µM and 100 µM .[11][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How should I store my sterile jasmonic acid stock solution?

A5: Sterile jasmonic acid stock solutions should be stored at 2-8°C in the dark to minimize degradation.[13] For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C is a good practice to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Contamination in the jasmonic acid stock solution after filter sterilization. 1. Non-sterile filter, syringe, or collection tube. 2. Improper aseptic technique during filtration. 3. Contaminated solvent or jasmonic acid powder.1. Use pre-sterilized, individually wrapped syringe filters and sterile consumables. 2. Perform the filtration in a laminar flow hood and use proper aseptic technique.[14][15] 3. Use high-purity solvents and reagents from reputable suppliers.
No biological effect observed after adding jasmonic acid to the culture. 1. Inactive jasmonic acid due to improper storage or degradation. 2. Incorrect concentration of the stock solution. 3. The specific plant cell line is not responsive to jasmonic acid at the concentration used.1. Prepare a fresh stock solution of jasmonic acid. Ensure proper storage conditions (2-8°C, dark). 2. Double-check all calculations for the stock solution and final concentration in the medium. 3. Perform a dose-response experiment with a wider range of concentrations.
Precipitation observed when adding the jasmonic acid stock solution to the culture medium. 1. The solvent used for the stock solution (e.g., ethanol, DMSO) is at too high a concentration in the final medium. 2. The pH of the medium is incompatible with the jasmonic acid solution.1. Ensure the volume of the stock solution added is small relative to the total volume of the medium to avoid solvent toxicity and precipitation. 2. Check the pH of the culture medium after adding the jasmonic acid solution and adjust if necessary.
Inconsistent results between experiments. 1. Degradation of the jasmonic acid stock solution over time. 2. Inaccurate pipetting when adding the stock solution to the medium.1. Prepare fresh stock solutions regularly or use single-use aliquots stored at -20°C. 2. Use calibrated pipettes and ensure accurate and consistent addition of the stock solution to the culture medium.

Data Summary

The following table summarizes the heat stability of various plant growth regulators, providing context for the recommendation to filter-sterilize jasmonic acid.

Plant Growth RegulatorHeat Stability (Autoclavable)Recommended Sterilization Method
Indole-3-acetic acid (IAA)No[4]Filter Sterilization
Indole-3-butyric acid (IBA)No (significant loss)[4]Filter Sterilization
Gibberellic Acid (GA3)No[1][2]Filter Sterilization
Abscisic Acid (ABA)No[1][2]Filter Sterilization
ZeatinNo[1][2]Filter Sterilization
Jasmonic Acid (JA) Not Recommended Filter Sterilization

Experimental Protocol

Protocol: Preparation of a Sterile 1 mM Jasmonic Acid Stock Solution and Addition to Culture Medium

Materials:

  • Jasmonic acid (powder or oil)

  • Absolute ethanol

  • Sterile distilled water

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes (1 mL or 5 mL)

  • Sterile pipette tips

  • Laminar flow hood

  • Vortex mixer

  • Calibrated pipettes

Procedure:

Part 1: Preparation of 1 mM Jasmonic Acid Stock Solution (in a laminar flow hood)

  • Calculate the amount of jasmonic acid needed to prepare the desired volume of a 1 mM stock solution (Molecular Weight of Jasmonic Acid = 210.27 g/mol ). For example, to make 1 mL of a 1 mM stock solution, you will need 0.21027 mg of jasmonic acid.

  • Weigh the required amount of jasmonic acid in a sterile microcentrifuge tube.

  • Add a small volume of absolute ethanol to dissolve the jasmonic acid completely. For 0.21027 mg, start with 100 µL of ethanol and vortex gently.

  • Once fully dissolved, add sterile distilled water to bring the final volume to 1 mL.

  • Vortex the solution gently to ensure it is thoroughly mixed.

  • Attach a sterile 0.22 µm syringe filter to a sterile syringe.

  • Draw the jasmonic acid solution into the syringe.

  • Filter-sterilize the solution by dispensing it through the syringe filter into a new sterile microcentrifuge tube.

  • Label the tube clearly with "1 mM Jasmonic Acid," the date, and your initials.

  • Store the sterile stock solution at 2-8°C in the dark for short-term use or at -20°C for long-term storage.

Part 2: Addition of Sterile Jasmonic Acid to Aseptic Culture Medium

  • Prepare your plant cell culture medium and autoclave it.

  • Allow the autoclaved medium to cool to room temperature inside the laminar flow hood.

  • Thaw your 1 mM jasmonic acid stock solution (if frozen) and bring it to room temperature.

  • Calculate the volume of the 1 mM stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 100 mL of medium with a final concentration of 10 µM jasmonic acid, you would add 1 mL of the 1 mM stock solution.

  • Using a sterile pipette, aseptically add the calculated volume of the sterile jasmonic acid stock solution to the cooled, sterile culture medium.

  • Swirl the medium gently to ensure the jasmonic acid is evenly distributed.

  • Your medium is now ready for use in your aseptic cultures.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation (Aseptic) cluster_sterilization Sterilization cluster_application Application to Culture weigh Weigh Jasmonic Acid dissolve Dissolve in Ethanol weigh->dissolve dilute Dilute with Sterile Water dissolve->dilute mix Vortex dilute->mix filter Filter Sterilize (0.22 µm) mix->filter add_ja Add Sterile JA Stock filter->add_ja Add to cooled medium autoclave_medium Prepare & Autoclave Medium cool_medium Cool Medium autoclave_medium->cool_medium cool_medium->add_ja final_medium Final Sterile Medium add_ja->final_medium

Caption: Experimental workflow for preparing and using sterile jasmonic acid solutions.

jasmonic_acid_pathway cluster_stimulus Stress Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response stress Biotic/Abiotic Stress linolenic_acid α-Linolenic Acid stress->linolenic_acid ja Jasmonic Acid (JA) linolenic_acid->ja ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja->ja_ile coi1 COI1 (Receptor) ja_ile->coi1 jaz JAZ (Repressor) coi1->jaz degrades myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression JA-Responsive Gene Expression myc2->gene_expression defense Defense Responses gene_expression->defense

Caption: Simplified jasmonic acid signaling pathway in plants.[16][17][18][19][20]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (+)-Jasmonic Acid versus (-)-Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jasmonic acid (JA), a lipid-derived plant hormone, plays a pivotal role in regulating a wide array of physiological and developmental processes, most notably in plant defense against pathogens and herbivores.[1] As a chiral molecule, jasmonic acid exists as two enantiomers: (+)-jasmonic acid and (-)-jasmonic acid. While often studied in its racemic form, emerging evidence highlights the stereospecificity of its bioactivity, with the (+)-enantiomer and its derivatives generally exhibiting significantly higher biological activity. This guide provides an objective comparison of the bioactivity of these two enantiomers, supported by experimental data, to aid researchers in their understanding and application of these signaling molecules.

Core Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive form of jasmonic acid, which is not jasmonic acid itself but rather its isoleucine conjugate, (+)-7-iso-jasmonoyl-L-isoleucine ((+)-JA-Ile).[2][3] This perception occurs through the co-receptor complex formed by CORONATINE (B1215496) INSENSITIVE1 (COI1), an F-box protein, and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[4][5] The binding of (+)-JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[5][6] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a multitude of jasmonate-responsive genes involved in defense and development.[4][7]

Jasmonate_Signaling_Pathway JA_Ile JA_Ile COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF_COI1 COI1->SCF_COI1 forms Ubiquitination Ubiquitination SCF_COI1->Ubiquitination targets JAZ JAZ JAZ->SCF_COI1 binds Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation MYC2 MYC2 Degradation->MYC2 releases JA_Genes JA_Genes MYC2->JA_Genes activates Response Response JA_Genes->Response

Caption: The core jasmonate signaling pathway.

Comparative Bioactivity Data

The differential bioactivity of (+)-jasmonic acid and (-)-jasmonic acid is most evident in their ability to influence plant growth and defense responses. The following tables summarize key quantitative data from comparative studies.

Root Growth Inhibition

Jasmonic acid is a known inhibitor of primary root growth. Studies comparing the enantiomers have demonstrated the superior activity of (+)-JA in this process.

CompoundConcentrationPrimary Root Length (% of Control)OrganismReference
(+)-Jasmonic Acid 10 µM~50%Arabidopsis thaliana[8][9]
(-)-Jasmonic Acid 10 µM~75%Arabidopsis thaliana[8][9]
Lateral Root Formation

The formation of lateral roots is also influenced by jasmonic acid, with both enantiomers showing inhibitory effects, albeit with differing potencies.

CompoundConcentrationLateral Root Number (% of Control)OrganismReference
(+)-Jasmonic Acid 10 µM~20%Arabidopsis thaliana[8][9]
(-)-Jasmonic Acid 10 µM~40%Arabidopsis thaliana[8][9]
Binding Affinity to the COI1-JAZ Co-receptor

The bioactivity of jasmonates is intrinsically linked to their binding affinity to the COI1-JAZ co-receptor complex. While direct binding data for the free acid enantiomers is limited, studies on their isoleucine conjugates reveal a clear stereochemical preference. The naturally occurring (+)-7-iso-JA-Ile, which is derived from (+)-jasmonic acid, exhibits a significantly higher affinity for the receptor complex compared to other stereoisomers.

LigandKi (µM) for competing with 3H-coronatine for binding to COI1-JAZ6
(3R,7S)-JA-Ile ((+)-JA-Ile) 1.8
(3R,7R)-JA-Ile 18

This 10-fold difference in binding affinity highlights the stereospecificity of the receptor and provides a molecular basis for the observed differences in bioactivity.[10]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is adapted from methods used to assess the effect of jasmonates on root development.

Objective: To quantify the inhibitory effect of (+)- and (-)-jasmonic acid on primary root growth.

Experimental Workflow:

Root_Growth_Inhibition_Workflow Start Surface-sterilize Arabidopsis seeds Sow Sow seeds on MS agar (B569324) plates containing JA enantiomers Start->Sow Stratify Stratify at 4°C for 2-4 days Sow->Stratify Germinate Germinate and grow vertically under controlled conditions Stratify->Germinate Measure Measure primary root length at a specific time point Germinate->Measure Analyze Analyze data and compare to control Measure->Analyze

Caption: Workflow for the root growth inhibition assay.

Detailed Steps:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution with 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Prepare Murashige and Skoog (MS) agar medium supplemented with the desired concentrations of (+)-jasmonic acid, (-)-jasmonic acid, or a solvent control (e.g., ethanol). Sow the sterilized seeds on the surface of the agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod). Place the plates vertically to allow for downward root growth.

  • Measurement: After a defined period of growth (e.g., 7-10 days), photograph the plates and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the average root length of the control seedlings. Perform statistical analysis to determine the significance of the differences between treatments.

Phytoalexin Induction Assay in Cell Suspension Cultures

This protocol provides a general framework for assessing the induction of phytoalexins by jasmonic acid enantiomers.

Objective: To quantify the production of phytoalexins in plant cell suspension cultures in response to treatment with (+)- and (-)-jasmonic acid.

Experimental Workflow:

Phytoalexin_Induction_Workflow Start Establish and maintain plant cell suspension cultures Treat Treat cultures with JA enantiomers or a solvent control Start->Treat Incubate Incubate for a defined period Treat->Incubate Harvest Harvest cells and medium separately Incubate->Harvest Extract Extract phytoalexins from cells and medium Harvest->Extract Quantify Quantify phytoalexins using HPLC or LC-MS Extract->Quantify

Caption: Workflow for the phytoalexin induction assay.

Detailed Steps:

  • Cell Culture: Maintain plant cell suspension cultures (e.g., rice or Arabidopsis) in a suitable liquid medium on a rotary shaker under controlled light and temperature conditions.

  • Treatment: To aliquots of the cell culture in the exponential growth phase, add sterile-filtered solutions of (+)-jasmonic acid, (-)-jasmonic acid, or a solvent control to achieve the desired final concentrations.

  • Incubation: Continue to incubate the treated cultures under the same conditions for a specific duration (e.g., 24-72 hours).

  • Harvesting: Separate the cells from the culture medium by vacuum filtration or centrifugation.

  • Extraction: Extract phytoalexins from both the cells (e.g., using methanol (B129727) or ethyl acetate) and the culture medium (e.g., by liquid-liquid extraction).

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the specific phytoalexins produced.[11][12] Compare the amounts of phytoalexins in the treated samples to the control samples.

Conclusion

The available evidence strongly indicates that the bioactivity of jasmonic acid is stereospecific, with the (+)-enantiomer and its derivatives, particularly (+)-7-iso-JA-Ile, being the more potent forms in mediating key physiological responses such as root growth inhibition and defense signaling. This stereospecificity is rooted in the higher binding affinity of the (+)-isomers to the COI1-JAZ co-receptor complex. For researchers and professionals in drug development, a clear understanding of these differences is crucial for the design and interpretation of experiments and for the potential development of novel agrochemicals or therapeutic agents that target the jasmonate signaling pathway. Further research focusing on the differential gene expression profiles and a broader range of bioassays in response to the individual enantiomers of jasmonic acid will provide a more complete picture of their distinct biological roles.

References

Jasmonic Acid vs. Methyl Jasmonate: A Comparative Guide to Their Roles in Plant Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are pivotal signaling molecules in plants, orchestrating a wide array of physiological and developmental processes. While often used interchangeably in research, emerging evidence highlights distinct differences in their activity and the subsequent responses they elicit. This guide provides an objective comparison of JA and MeJA, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies and to shed light on the nuances of jasmonate signaling.

At a Glance: Key Differences

FeatureJasmonic Acid (JA)Methyl Jasmonate (MeJA)
Primary Role Core signaling molecule in the jasmonate pathway.Often considered a transportable form of JA; acts as an airborne signal.[1]
Bioactivity The biologically active form is often its conjugate, JA-isoleucine (JA-Ile).[2][3]Can be hydrolyzed in the cytoplasm by esterases to release JA, which is then converted to JA-Ile.[1] Often more potent in exogenous applications.[4][5]
Volatility Low volatility.High volatility, enabling inter-plant communication.[1]
Application Typically applied in solution directly to plant tissues or growth media.Can be applied as a vapor or in solution.

Comparative Analysis of Plant Responses

The differential effects of JA and MeJA are evident across various plant responses, from gene expression to secondary metabolite production. The following tables summarize quantitative data from key studies.

Gene Expression

Exogenous application of both JA and MeJA leads to the upregulation of defense-related genes. However, the magnitude and timing of these responses can differ.

Table 1: Comparison of JA- and MeJA-Induced Gene Expression in Brassica oleracea

GeneTreatment (1 µM)Fold Change vs. ControlReference
PsbMJasmonic AcidLower than MeJA[6]
PsbMMethyl Jasmonate1.045[6]
PsbTc(p)Jasmonic Acid3.647[6]
PsbTc(p)Methyl JasmonateLower than JA[6]

Table 2: Effect of MeJA Concentration on Gene Expression in Rosemary Suspension Cells

Gene CategoryMeJA ConcentrationObservationReference
JA Biosynthesis & Signal Transduction100 µMSignificant induction compared to 10 µM and 50 µM[7]
Secondary Metabolite Production

Jasmonates are potent elicitors of secondary metabolite biosynthesis, which play crucial roles in plant defense.

Table 3: Impact of JA and MeJA on Secondary Metabolite Accumulation in Kidney Bean Leaves

MetaboliteTreatmentContent (% increase vs. control)Reference
TanninsJasmonic Acid~150%[8]
TanninsMethyl Jasmonate~200%[8]
AlkaloidsJasmonic Acid~120%[8]
AlkaloidsMethyl Jasmonate~180%[8]
Total PhenolsJasmonic Acid~100%[8]
Total PhenolsMethyl Jasmonate~150%[8]
FlavonoidsJasmonic Acid~120%[8]
FlavonoidsMethyl Jasmonate~160%[8]
LigninJasmonic Acid~80%[8]
LigninMethyl Jasmonate~120%[8]

Table 4: Dose-Dependent Effect of MeJA on Phenolic Compound Content in Sweet Basil

MeJA ConcentrationTotal Phenolic Content (% increase vs. control at day 4)Reference
0.1 mM~60%[9]
0.5 mM~130%[9]

Signaling Pathways

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive form, JA-Ile. While both JA and MeJA feed into this pathway, their entry points and initial processing differ.

Jasmonate_Signaling_Pathway MeJA_ext Exogenous Methyl Jasmonate (MeJA) MeJA_int MeJA (in cell) MeJA_ext->MeJA_int Enters cell (volatile) JA_ext Exogenous Jasmonic Acid (JA) JA_int JA (in cell) JA_ext->JA_int Enters cell MeJA_int->JA_int Hydrolysis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_int->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation SCF_COI1->JAZ Targets for degradation JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes Activates transcription Defense_Responses Defense Responses JA_responsive_genes->Defense_Responses Esterase Esterase Esterase->MeJA_int JAR1 JAR1 JAR1->JA_int

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Protocols

Protocol 1: Exogenous Application of Jasmonic Acid and Methyl Jasmonate for Gene Expression Analysis in Arabidopsis thaliana

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on Murashige and Skoog (MS) agar (B569324) plates.

  • Maintain seedlings in a controlled growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

2. Treatment Preparation:

  • Prepare stock solutions of JA and MeJA in ethanol (B145695).

  • Dilute the stock solutions to the desired final concentrations (e.g., 50 µM) in sterile liquid MS medium or water. Ensure the final ethanol concentration is consistent across all treatments, including the mock control (e.g., 0.01%).

3. Treatment Application:

  • For JA application, spray the solution evenly onto the leaves of 10-14 day old seedlings until runoff.

  • For MeJA application, either spray the solution as with JA or apply as a vapor by placing a cotton ball soaked in the MeJA solution in a sealed container with the plants.

4. Incubation and Sampling:

  • Return the treated plants to the growth chamber.

  • Harvest leaf tissue at various time points post-treatment (e.g., 1, 3, 6, 24 hours) and immediately freeze in liquid nitrogen.

5. Gene Expression Analysis:

  • Extract total RNA from the frozen tissue using a standard protocol or a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target jasmonate-responsive genes (e.g., VSP2, PDF1.2). Use a suitable housekeeping gene (e.g., ACTIN2) for normalization.

Protocol 2: Quantification of Secondary Metabolites Induced by JA and MeJA

1. Plant Material and Treatment:

  • Follow the plant growth and treatment application steps as described in Protocol 1.

2. Metabolite Extraction:

  • Harvest and freeze plant tissue at the desired time point post-treatment.

  • Grind the frozen tissue to a fine powder in liquid nitrogen.

  • Extract metabolites using a suitable solvent (e.g., 80% methanol). The choice of solvent may vary depending on the target metabolites.

  • Centrifuge the extract to pellet cell debris and collect the supernatant.

3. Metabolite Analysis:

  • Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

  • Use authentic standards for the target secondary metabolites to create calibration curves for accurate quantification.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings) treatment Treatment Application start->treatment ja_treat Jasmonic Acid (JA) Solution treatment->ja_treat meja_treat Methyl Jasmonate (MeJA) Solution or Vapor treatment->meja_treat control_treat Mock Control treatment->control_treat sampling Time-Course Sampling ja_treat->sampling meja_treat->sampling control_treat->sampling analysis Analysis sampling->analysis gene_exp Gene Expression Analysis (qRT-PCR) analysis->gene_exp metabolite Secondary Metabolite Analysis (HPLC, LC-MS) analysis->metabolite data Data Interpretation and Comparison gene_exp->data metabolite->data

References

Navigating Plant Defense: A Comparative Guide to Jasmonic Acid and Salicylic Acid Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within plants is paramount for developing novel strategies in crop protection and therapeutic discovery. This guide provides a detailed comparison of the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, focusing on their well-documented antagonistic relationship, which forms the backbone of the plant's immune response.

Salicylic acid and jasmonic acid are crucial phytohormones that orchestrate plant defenses against a wide array of threats.[1][2] Generally, SA signaling is activated in response to biotrophic and semi-biotrophic pathogens, which feed on living host tissue, while the JA pathway is primarily triggered by necrotrophic pathogens, which kill host cells before feeding, and herbivorous insects.[3][4] The interaction between these two pathways is predominantly antagonistic, allowing the plant to fine-tune its defense response and allocate resources effectively.[1][3][4] However, this crosstalk can also be synergistic, often depending on the relative concentrations of each hormone.[1][4][5]

The Canonical Signaling Pathways

To comprehend their crosstalk, one must first understand the individual signaling cascades.

Jasmonic Acid (JA) Signaling: In the absence of a threat, JA-responsive genes are repressed by JASMONATE ZIM-domain (JAZ) proteins, which bind to and inhibit transcription factors like MYC2. Upon wounding or herbivore attack, JA is synthesized and converted to its bioactive form, JA-isoleucine (JA-Ile). JA-Ile then acts as a molecular glue, facilitating the interaction between JAZ proteins and the F-box protein COI1, a component of the SCFCOI1 E3 ubiquitin ligase complex.[6] This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, freeing transcription factors like MYC2 to activate downstream JA-responsive genes, such as PLANT DEFENSIN 1.2 (PDF1.2).[6]

JA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wounding Wounding JA_synthesis JA Biosynthesis JA_Ile JA-Ile JA_synthesis->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes (e.g., PDF1.2) MYC2->JA_Genes activates

Fig. 1: Simplified Jasmonic Acid (JA) signaling pathway.

Salicylic Acid (SA) Signaling: Following biotrophic pathogen recognition, SA levels increase. In the nucleus, SA binds to its receptors, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 and 3/4 (NPR1, NPR3/4). In the canonical pathway, increased SA levels lead to a reduction in the cellular redox state, causing the oligomeric NPR1, retained in the cytoplasm, to monomerize.[7] Monomeric NPR1 then translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of SA-responsive defense genes, such as PATHOGENESIS-RELATED 1 (PR1).[7][8]

SA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen SA_synthesis SA Biosynthesis SA Salicylic Acid SA_synthesis->SA NPR1_oli NPR1 (Oligomer) SA->NPR1_oli promotes monomerization NPR1_mono NPR1 (Monomer) NPR1_oli->NPR1_mono translocation TGA TGA Factors NPR1_mono->TGA interacts with SA_Genes SA-Responsive Genes (e.g., PR1) TGA->SA_Genes activates

Fig. 2: Simplified Salicylic Acid (SA) signaling pathway.

The Molecular Basis of Antagonistic Crosstalk

The antagonism between SA and JA is a multi-layered regulatory network, with key nodes of interaction identified at the transcriptional level. The master regulator NPR1 is a central player in this crosstalk.[7][9]

SA Suppression of JA Signaling: SA can inhibit the JA pathway both upstream and downstream of JA perception.

  • Transcriptional Repression: SA treatment induces the expression of several WRKY transcription factors, such as WRKY70, which can suppress the expression of JA-responsive genes.[3][4]

  • Targeting ORA59: SA signaling can lead to a reduction in the accumulation of the transcriptional activator ORA59, which is a key regulator of JA-responsive genes that contain GCC-box promoter motifs.[10] This action occurs downstream of the SCFCOI1-JAZ complex.[10]

  • NPR1-Dependent Repression: The SA regulatory protein NPR1 is essential for the suppression of JA-responsive genes like LOX2 and PDF1.2.[7][9] Interestingly, this function of NPR1 may not require its translocation to the nucleus, suggesting a distinct cytosolic role in modulating the crosstalk.[7][9]

JA Suppression of SA Signaling: The JA pathway can also actively suppress SA biosynthesis and signaling.

  • MYC2-Mediated Repression: The JA-activated transcription factor MYC2, along with its homologs, induces the expression of NAC transcription factors (ANAC019, ANAC055, ANAC072).[1] These NAC factors directly suppress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene in SA biosynthesis, thereby reducing SA accumulation.[1]

  • COI1-Dependence: A functional JA receptor (COI1) is required for this suppression. Mutants lacking COI1 show increased SA accumulation and enhanced resistance to biotrophic pathogens.[3][11]

JA_SA_Crosstalk cluster_SA SA Pathway cluster_JA JA Pathway SA SA Signal NPR1 NPR1 SA->NPR1 activates ORA59 ORA59 SA->ORA59 represses accumulation WRKYs WRKY70, etc. NPR1->WRKYs induces PR1 PR1 Gene Expression NPR1->PR1 induces PDF1_2 PDF1.2 Gene Expression NPR1->PDF1_2 represses WRKYs->PDF1_2 represses ICS1 ICS1 (SA Biosynthesis) JA JA Signal JA->PR1 represses MYC2 MYC2 JA->MYC2 activates NACs NAC TFs MYC2->NACs induces ORA59->PDF1_2 activates NACs->ICS1 represses

Fig. 3: Key molecular players in SA-JA antagonistic crosstalk.

Quantitative Experimental Data

The antagonistic relationship between SA and JA is clearly demonstrated through gene expression analysis. Application of one hormone typically leads to the suppression of marker genes for the other pathway.

Table 1: Effect of SA on JA-Responsive Gene Expression in Arabidopsis thaliana

Treatment JA Marker Gene (PDF1.2) Expression (Relative Fold Change) Reference
Mock 1.0 [12]
Jasmonic Acid (JA) 100-150 [12]
Salicylic Acid (SA) ~1.0 [12]
JA + SA 10-30 [12]

Data are illustrative, derived from typical results in the literature. Actual values vary with experimental conditions.

Table 2: Effect of JA on SA-Responsive Gene Expression in Tobacco (Nicotiana tabacum)

Treatment SA Marker Gene (acidic PR-1) Expression (Relative Level) Reference
Mock Not Detected [12][13]
Salicylic Acid (SA) (50 µM) 100% [12]
SA (50 µM) + MeJA (5 µM) ~80% [12]
SA (50 µM) + MeJA (20 µM) ~50% [12]

Data are conceptualized from findings where Methyl Jasmonate (MeJA) clearly inhibits SA-induced gene expression.[12][13]

Experimental Protocols

Reproducing these findings requires precise methodologies. Below are generalized protocols for analyzing hormone crosstalk.

Protocol 1: Plant Growth and Hormone Treatment
  • Plant Material: Arabidopsis thaliana (e.g., Col-0 accession) seedlings are grown on Murashige and Skoog (MS) agar (B569324) plates or in soil under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Treatment: For gene expression analysis, 10- to 14-day-old seedlings can be submerged in a liquid MS medium containing the desired hormone concentrations (e.g., 50 µM MeJA, 1 mM SA) or a mock solution (e.g., 0.1% ethanol).

  • Time Course: Tissues are harvested at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), flash-frozen in liquid nitrogen, and stored at -80°C.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from harvested plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Each reaction typically contains cDNA template, forward and reverse primers for the target gene (e.g., PR1, PDF1.2) and a reference gene (e.g., ACTIN2), and the master mix.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene in the mock-treated samples.

Experimental_Workflow A Plant Growth (Arabidopsis, 10-14 days) B Hormone Treatment (e.g., JA, SA, JA+SA, Mock) A->B C Tissue Harvesting (Time course: 0, 6, 24h) B->C D RNA Extraction & QC C->D E cDNA Synthesis D->E F Quantitative RT-PCR (Target & Reference Genes) E->F G Data Analysis (Relative Gene Expression) F->G

Fig. 4: A typical experimental workflow for studying hormone crosstalk.

Conclusion

The antagonistic crosstalk between the jasmonic acid and salicylic acid signaling pathways is a cornerstone of the plant immune network.[1] This intricate regulatory system, centered around key transcription factors and the master regulator NPR1, enables plants to mount a tailored and efficient defense against diverse pathogens.[7] For researchers, a thorough understanding of these molecular interactions, supported by robust quantitative data, is essential for the rational design of strategies aimed at enhancing disease resistance in agriculture and for identifying novel bioactive compounds.

References

A Comparative Guide to Validating Jasmonic Acid-Responsive Promoter Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and reporter systems used to validate the function of jasmonic acid (JA)-responsive promoter elements. Supporting experimental data, detailed protocols, and visual diagrams are included to aid in the design and execution of robust validation studies.

Introduction to Jasmonic Acid Signaling

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play crucial roles in regulating plant growth, development, and defense responses to biotic and abiotic stresses.[1][2] The core of the JA signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[3] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2.[1][3][4][5] Upon stress, JA-Ile accumulation facilitates the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[3][4] This degradation releases the transcription factors, allowing them to activate the expression of JA-responsive genes.[4][5]

dot digraph "Jasmonic Acid Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7];

// Nodes stress [label="Biotic/Abiotic Stress", fillcolor="#FBBC05", fontcolor="#202124"]; ja_biosynthesis [label="JA Biosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; ja_ile [label="JA-Ile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; coi1 [label="COI1", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; jaz [label="JAZ Repressor", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; myc2 [label="MYC2 (Transcription Factor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ja_responsive_genes [label="JA-Responsive Genes", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Defense/Developmental\nResponses", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges stress -> ja_biosynthesis [label="Induces"]; ja_biosynthesis -> ja_ile; ja_ile -> coi1 [label="Binds to"]; coi1 -> jaz [label="Recruits"]; jaz -> myc2 [label="Represses", style=dashed, color="#EA4335"]; coi1 -> proteasome [label="Targets JAZ for\nDegradation"]; jaz -> proteasome [style=dotted]; myc2 -> ja_responsive_genes [label="Activates"]; ja_responsive_genes -> response; } Caption: The core jasmonic acid signaling pathway.

Comparison of Reporter Gene Systems

The validation of promoter activity relies on fusing the promoter sequence to a reporter gene that produces a readily detectable protein. The choice of reporter system is critical and depends on the specific experimental goals.

Reporter GeneProtein ProductDetection MethodAdvantagesDisadvantages
GUS (uidA) β-glucuronidaseHistochemical (X-Gluc), Fluorometric (MUG)High sensitivity, stable protein, good for spatial localization.[6][7]Destructive assay, long incubation times, potential for diffusion of the colored product.[6][7]
LUC (luc) LuciferaseLuminescence (in the presence of luciferin)High sensitivity, quantitative, real-time analysis of promoter dynamics, non-destructive in protoplasts.[6][7]Requires a luminometer or imaging system, substrate (luciferin) can be costly.[6]
GFP (gfp) Green Fluorescent ProteinFluorescence microscopyNon-invasive, real-time imaging in living cells and whole organisms.[6][7]Lower sensitivity compared to GUS and LUC, potential for autofluorescence background.[6][7]

Quantitative Comparison of JA-Responsive Promoters

The following table summarizes experimental data from studies validating the activity of various JA-responsive promoters using reporter gene systems.

PromoterReporter SystemPlant SystemTreatmentFold Induction (Compared to Control)Reference
JAZ2 Promoter (full-length) GUSCarrot ProtoplastsCoronatine (JA-Ile mimic)~6.5[1]
JAZ2 Promoter (-417 bp deletion) GUSCarrot ProtoplastsCoronatine (JA-Ile mimic)~6.0[1]
JAZ2 Promoter (-299 bp deletion) GUSCarrot ProtoplastsCoronatine (JA-Ile mimic)~1.0 (loss of response)[1]
JAZ1 Promoter LuciferaseArabidopsis ProtoplastsCoronatine (5 µM)~3.5[4]
AtJMT Promoter GUSArabidopsisMeJA (1 hour)Induced[8]
PDF1.2 Promoter GUSArabidopsisMeJAStrongly Induced[9]
LOX2 Promoter -ArabidopsisMeJAInduced[10]
VSP1 Promoter -ArabidopsisMeJAInduced[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow for Validating JA-Responsive Promoters

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowsize=0.7];

// Nodes promoter_cloning [label="1. Promoter Cloning", fillcolor="#F1F3F4", fontcolor="#202124"]; reporter_construct [label="2. Reporter Construct Assembly\n(Promoter::Reporter)", fillcolor="#F1F3F4", fontcolor="#202124"]; transformation [label="3. Plant Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; transient [label="Transient Assay\n(Protoplasts)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stable [label="Stable Transformation\n(Agrobacterium)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; meja_treatment [label="4. MeJA Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; reporter_assay [label="5. Reporter Gene Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; gus_staining [label="GUS Staining", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; luc_assay [label="Luciferase Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="6. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges promoter_cloning -> reporter_construct; reporter_construct -> transformation; transformation -> transient; transformation -> stable; transient -> meja_treatment; stable -> meja_treatment; meja_treatment -> reporter_assay; reporter_assay -> gus_staining; reporter_assay -> luc_assay; gus_staining -> data_analysis; luc_assay -> data_analysis; } Caption: General workflow for validating JA-responsive promoters.

Protocol 1: Transient Expression Assay in Arabidopsis Protoplasts

This protocol is adapted for the analysis of promoter activity in response to JA using a luciferase reporter system.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Enzyme solution (1-1.5% Cellulase R10, 0.2-0.4% Macerozyme R10, 0.4 M mannitol, 20 mM KCl, 20 mM MES, pH 5.7)

  • W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • PEG-calcium solution (40% (w/v) PEG 4000, 0.2 M mannitol, 100 mM CaCl2)

  • Promoter::Luciferase reporter plasmid DNA

  • Control plasmid (e.g., expressing Renilla luciferase for normalization)

  • Methyl jasmonate (MeJA) stock solution

  • Luciferase assay reagent

Procedure:

  • Protoplast Isolation:

    • Slice leaves of 4-5 week-old Arabidopsis plants into thin strips.

    • Incubate in enzyme solution with gentle shaking for 3-4 hours in the dark.

    • Filter the protoplast solution through a nylon mesh to remove debris.

    • Pellet the protoplasts by centrifugation and wash with W5 solution.

    • Resuspend the protoplasts in MMg solution and determine the concentration using a hemocytometer.

  • Protoplast Transformation:

    • Mix approximately 2 x 10^4 protoplasts with 10-20 µg of the Promoter::Luciferase plasmid DNA and the control plasmid.

    • Add an equal volume of PEG-calcium solution, mix gently, and incubate at room temperature for 5-10 minutes.

    • Dilute the transformation mix with W5 solution and pellet the protoplasts.

    • Resuspend the protoplasts in an appropriate incubation solution (e.g., W5 with 0.5 M mannitol).

  • MeJA Treatment and Luciferase Assay:

    • Divide the transformed protoplasts into treatment and control groups.

    • Add MeJA to the treatment group to a final concentration of 50 µM (or desired concentration). Add an equal volume of solvent (e.g., ethanol) to the control group.

    • Incubate for 6-24 hours.

    • Lyse the protoplasts and measure firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transformation efficiency.

Protocol 2: Stable Transformation of Arabidopsis thaliana and GUS Histochemical Assay

This protocol describes the generation of stable transgenic Arabidopsis lines and subsequent analysis of GUS expression.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Promoter::GUS construct in a binary vector

  • Arabidopsis thaliana plants (wild-type, e.g., Col-0)

  • Infiltration medium (1/2 MS medium, 5% sucrose, 0.05% Silwet L-77)

  • Selection medium (MS medium with appropriate antibiotic, e.g., kanamycin (B1662678) or hygromycin)

  • GUS staining solution (100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/ml X-Gluc)

  • Ethanol (B145695) series (70%, 95%, 100%)

Procedure:

  • Agrobacterium-mediated Transformation (Floral Dip Method):

    • Introduce the Promoter::GUS binary vector into Agrobacterium tumefaciens.

    • Grow a culture of the transformed Agrobacterium and resuspend the cells in infiltration medium.

    • Dip the inflorescences of flowering Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.

    • Grow the plants to maturity and collect the seeds (T1 generation).

  • Selection of Transgenic Plants:

    • Surface sterilize the T1 seeds and plate them on selection medium.

    • Select the resistant seedlings and transfer them to soil to grow to maturity. Collect the T2 seeds.

    • Analyze the segregation ratio of the resistance marker in the T2 generation to identify lines with single T-DNA insertions.

  • MeJA Treatment and GUS Staining:

    • Germinate and grow T2 or T3 generation seedlings on MS medium for 7-10 days.

    • Transfer seedlings to liquid MS medium containing 50 µM MeJA (or desired concentration) or a solvent control.

    • Incubate for 6-24 hours.

    • Submerge the seedlings in GUS staining solution in a multi-well plate.

    • Infiltrate the tissue with the staining solution under vacuum for 10-15 minutes.

    • Incubate at 37°C for 12-24 hours in the dark.

    • Remove the staining solution and destain the tissue with an ethanol series to remove chlorophyll.

    • Visualize the blue staining pattern, indicating GUS expression, under a dissecting microscope. For quantitative analysis, a fluorometric GUS assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated and control seedlings.

Conclusion

The validation of jasmonic acid-responsive promoter elements is essential for understanding the intricate regulatory networks governing plant defense and development. The choice of reporter system and experimental approach should be tailored to the specific research question. Transient expression assays in protoplasts offer a rapid method for initial promoter characterization and dissection of cis-regulatory elements. Stable transformation provides a more biologically relevant system to study promoter activity in the context of the whole plant. By employing the methodologies and comparative data presented in this guide, researchers can effectively validate and characterize the function of JA-responsive promoters, contributing to advancements in crop improvement and the development of novel therapeutic agents.

References

Comparative Transcriptomics of Jasmonic Acid-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of plants under jasmonic acid influence, this guide offers a comparative analysis of key studies. It provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, detailed protocols, and the intricate signaling pathways involved in jasmonate-induced gene expression.

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are pivotal plant hormones that orchestrate a wide array of physiological and developmental processes. Most notably, they are central to plant defense responses against insect herbivores and necrotrophic pathogens. The advent of high-throughput sequencing technologies has enabled detailed transcriptomic analyses, revealing the complex gene regulatory networks that are activated upon JA treatment. This guide compares findings from seminal studies on various plant species, offering insights into both conserved and species-specific responses to jasmonic acid.

Comparative Analysis of Differentially Expressed Genes (DEGs)

Transcriptomic studies in different plant species consistently reveal a significant reprogramming of the transcriptome following jasmonic acid treatment. The number of differentially expressed genes (DEGs) can vary depending on the plant species, the concentration of JA used, the duration of the treatment, and the specific tissue analyzed. Below is a summary of DEGs identified in key studies.

Plant SpeciesTreatmentTime Point(s)Up-regulated DEGsDown-regulated DEGsTotal DEGsReference
Arabidopsis thalianaMethyl Jasmonate (MeJA)2 hours--2,522[1]
Arabidopsis thalianaMethyl Jasmonate (MeJA)0.5, 1, 4 hours--2,905 (unique between wt and myc2 mutant)[1]
Oryza sativa (Rice)Methyl Jasmonate (MeJA)3, 6, 12 hours1,775 (leaves, 12h)1,328 (leaves, 12h)3,103 (leaves, 12h)[2][3]
Zea mays (Corn)Ostrinia furnacalis feeding & MeJA---39,636[4]
Dipsacus asperoidesRoot Development (endogenous JA)L1 vs L2 vs M7 stages444 (L2 vs L1)283 (L2 vs L1)3,916 (unique)[5]
Populus hybrid "NL895"Methyl Jasmonate (MeJA)2, 6, 12, 24 hours--943 (common with SA treatment & fungal infection)[6]

Core Jasmonic Acid Signaling Pathway

The canonical jasmonic acid signaling pathway is initiated by the perception of JA-isoleucine (JA-Ile), the bioactive form of jasmonate. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors, primarily from the MYC, ERF, and MYB families. These transcription factors then regulate the expression of a vast number of JA-responsive genes.

JASignaling cluster_perception JA Perception & JAZ Degradation cluster_transcription Transcriptional Regulation JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 part of JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2/3/4 JAZ->MYC2 represses SCF_COI1->JAZ targets JA_Genes JA-Responsive Genes MYC2->JA_Genes activates ERF ERF TFs ERF->JA_Genes activates MYB MYB TFs MYB->JA_Genes activates

Core Jasmonic Acid Signaling Pathway.

Experimental Protocols

A standardized experimental workflow is crucial for reproducible transcriptomic studies. While specific parameters may vary, the general methodology follows a consistent pattern.

Plant Material and Growth Conditions:
  • Arabidopsis thaliana : Typically, seeds are surface-sterilized and stratified before being grown on Murashige and Skoog (MS) medium or in soil under controlled long-day (16h light/8h dark) or short-day conditions.

  • Oryza sativa : Rice seeds are germinated and grown hydroponically or in soil in a greenhouse with controlled temperature and humidity.

  • Solanum lycopersicum : Tomato seeds are germinated in pots and grown in a controlled environment chamber or greenhouse.

Jasmonic Acid Treatment:

Plants are typically treated at a specific developmental stage. Methyl jasmonate (MeJA) is often used as it is more volatile and readily absorbed. Treatment can be applied by spraying the leaves, adding it to the hydroponic solution, or exposing the plants to MeJA vapor in a sealed chamber. Control plants are treated with a mock solution (e.g., ethanol, the solvent for MeJA).

RNA Extraction and Sequencing:

Total RNA is extracted from the relevant tissues (e.g., leaves, roots) at various time points after treatment. The quality and quantity of the RNA are assessed, followed by library preparation for RNA sequencing (RNA-Seq). Sequencing is commonly performed on platforms like Illumina to generate high-throughput transcriptomic data.

Bioinformatic Analysis:

The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the respective reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified using statistical packages like DESeq2 or edgeR. Further analysis includes Gene Ontology (GO) term enrichment and pathway analysis (e.g., KEGG) to understand the biological functions of the DEGs.

ExperimentalWorkflow PlantGrowth Plant Growth & Acclimation JATreatment Jasmonic Acid Treatment PlantGrowth->JATreatment TissueHarvest Tissue Harvesting JATreatment->TissueHarvest RNAExtraction RNA Extraction & QC TissueHarvest->RNAExtraction LibraryPrep RNA-Seq Library Preparation RNAExtraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataQC Raw Data Quality Control Sequencing->DataQC Mapping Read Mapping to Reference Genome DataQC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEGAnalysis Differential Expression Analysis Quantification->DEGAnalysis FunctionalAnalysis Functional Annotation & Enrichment DEGAnalysis->FunctionalAnalysis

General Experimental Workflow for Transcriptomics.

Crosstalk with Other Hormone Signaling Pathways

Jasmonic acid signaling does not operate in isolation. Transcriptomic data reveals significant crosstalk with other phytohormone pathways, most notably salicylic (B10762653) acid (SA) and auxin. This interplay allows plants to fine-tune their responses to complex environmental stimuli. For instance, JA and SA pathways are often antagonistic, with the activation of one repressing the other, which is crucial for prioritizing defense against either biotrophic or necrotrophic pathogens. In contrast, JA and ethylene (B1197577) signaling often act synergistically to activate defense gene expression.[6][7]

In rice, MeJA treatment has been shown to significantly influence auxin biosynthesis and signaling, leading to decreased levels of indole-3-acetic acid (IAA), a primary auxin.[2][3] This antagonism between JA and auxin is thought to be a key mechanism in the trade-off between plant growth and defense.

HormoneCrosstalk JA Jasmonic Acid SA Salicylic Acid JA->SA Antagonistic Auxin Auxin JA->Auxin Antagonistic Ethylene Ethylene JA->Ethylene Synergistic Defense Defense Responses JA->Defense Growth Growth & Development JA->Growth SA->Defense Auxin->Growth Ethylene->Defense

Hormonal Crosstalk with Jasmonic Acid.

Conclusion

Comparative transcriptomic analyses of jasmonic acid-treated plants have significantly advanced our understanding of the molecular mechanisms underlying plant defense and development. While a core set of JA-responsive genes and signaling components are conserved across species, there are also notable differences, reflecting evolutionary adaptations to diverse environmental pressures. Future research, integrating multi-omics data, will further elucidate the complexity of the JA gene regulatory network and its role in mediating the trade-offs between plant growth and defense. This knowledge is not only fundamental to plant biology but also holds promise for developing crops with enhanced resistance to pests and pathogens.

References

Unraveling Functional Redundancy in the JAZ Protein Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Jasmonate Signaling Repressors for Researchers, Scientists, and Drug Development Professionals

The jasmonate (JA) signaling pathway is a critical regulator of plant growth, development, and defense against a wide array of biotic and abiotic stresses. Central to this pathway are the Jasmonate ZIM-domain (JAZ) proteins, a family of transcriptional repressors that act as master regulators of JA-mediated responses. In Arabidopsis thaliana, this family comprises 13 members, many of which exhibit functional redundancy, making it challenging to dissect their individual contributions. This guide provides a comprehensive comparison of the functional redundancy among different JAZ proteins, supported by quantitative experimental data, detailed methodologies, and visual representations of key pathways and workflows.

The Core of Jasmonate Signaling: A Repressor-Based Mechanism

Jasmonate signaling operates through a well-defined derepression mechanism.[1] In the absence of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), JAZ proteins bind to and repress various transcription factors (TFs), most notably MYC2 and its close homologs MYC3 and MYC4.[1] This repression prevents the activation of downstream JA-responsive genes. Upon perception of JA-Ile, the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex, recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of JAZ repressors liberates the TFs, allowing them to activate the expression of genes involved in defense, secondary metabolite biosynthesis, and developmental processes.[1]

The significant functional overlap among JAZ proteins has necessitated the generation of higher-order mutants to unmask their specific and redundant roles in various physiological processes. The following sections present a comparative analysis of these functions based on quantitative data from studies on Arabidopsisjaz mutants.

Quantitative Comparison of JAZ Protein Function in Jasmonate-Mediated Responses

To overcome the functional redundancy of the 13 JAZ proteins in Arabidopsis, researchers have generated a series of multiple jaz mutants. Phenotypic analysis of these mutants has provided valuable insights into the specific and overlapping roles of different JAZ family members in JA-regulated processes such as root growth, flowering time, and defense against pathogens.

Jasmonate-Inhibited Root Growth

One of the hallmark responses to JA is the inhibition of primary root growth. The sensitivity of various jaz mutants to JA-induced root growth inhibition reveals the contributions of different JAZ proteins to this process.

GenotypeTreatment (µM MeJA)Primary Root Length (cm) ± SEReference
Wild Type (Col-0) 04.8 ± 0.2[2]
52.1 ± 0.1[2]
201.0 ± 0.1[2]
jaz1/2/5/6 04.7 ± 0.2[2]
52.8 ± 0.2[2]
201.5 ± 0.1[2]
jaz10/11/12 04.9 ± 0.3[2]
51.5 ± 0.1[2]
200.6 ± 0.1[2]
jaz3/4/7/9 04.6 ± 0.2[2]
51.9 ± 0.1[2]
200.9 ± 0.1[2]
jaz1/2/3/4/5/6/7/9/10/11/12 (undecuple) 03.2 ± 0.2[2]
50.5 ± 0.1[2]
200.2 ± 0.0[2]

Table 1: Quantitative analysis of primary root length in various jaz mutants in response to methyl jasmonate (MeJA) treatment. Data are presented as mean ± standard error.

Regulation of Flowering Time

JAZ proteins play a significant role in regulating the transition to flowering, with JA signaling generally delaying this process. Analysis of flowering time in jaz mutants, measured by the number of rosette leaves at bolting and the number of days to flowering, highlights the involvement of specific JAZ clades in this developmental switch.

GenotypeRosette Leaf Number at Flowering ± SEDays to Flowering ± SEReference
Wild Type (Col-0) 12.1 ± 0.328.5 ± 0.4[3]
coi1-1 9.8 ± 0.224.1 ± 0.3[3]
jaz1/2/5/6 12.3 ± 0.428.9 ± 0.5[3]
jaz10/11/12 12.0 ± 0.328.2 ± 0.4[3]
jaz3/4/7/8/9 15.2 ± 0.533.8 ± 0.6[3]
jaz1/2/3/4/5/6/7/9/10/11/12 (undecuple) 16.5 ± 0.636.2 ± 0.7[3]

Table 2: Quantitative analysis of flowering time in various jaz mutants. Data are presented as mean ± standard error.

Defense Against Pathogens

JAZ proteins are key regulators of plant defense responses. Their functional redundancy in this process is evident from the varying susceptibility of different jaz mutants to pathogens such as the necrotrophic fungus Botrytis cinerea and the hemibiotrophic bacterium Pseudomonas syringae pv. tomato DC3000.

GenotypePathogenDisease MetricValue ± SEReference
Wild Type (Col-0) Botrytis cinereaLesion Area (mm²)10.5 ± 1.2[4]
jazQ (jaz1/3/4/9/10) Botrytis cinereaLesion Area (mm²)14.2 ± 1.5[4]
jazD (jaz1–7/9/10/13) Botrytis cinereaLesion Area (mm²)6.8 ± 0.9[4]
Wild Type (Col-0) Pseudomonas syringae pv. tomato DC3000Bacterial Titer (log CFU/cm²)5.8 ± 0.2[5]
jaz7-1D (activation tagged) Pseudomonas syringae pv. tomato DC3000Bacterial Titer (log CFU/cm²)6.5 ± 0.3[5]

Table 3: Quantitative analysis of disease susceptibility in various jaz mutants. Data are presented as mean ± standard error.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate JAZ protein function.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This technique is used to identify and confirm interactions between JAZ proteins and their interacting partners, such as transcription factors.

  • Vector Construction: The coding sequences of the JAZ protein (bait) and the potential interacting protein (prey) are cloned into separate Y2H vectors, fusing them to the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor (e.g., GAL4), respectively.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) that contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters with GAL4 binding sites.

  • Interaction Screening: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine). Growth on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of the reporter genes.

  • Quantitative Analysis (Optional): The strength of the interaction can be quantified by measuring the activity of a reporter enzyme, such as β-galactosidase, using a colorimetric assay (e.g., ONPG or CPRG as a substrate).

In Vivo JAZ Protein Degradation Assay

This assay is used to determine the stability of JAZ proteins in response to JA treatment.

  • Plant Material: Arabidopsis seedlings (wild-type or mutant backgrounds) are grown aseptically on Murashige and Skoog (MS) medium.

  • Treatment: Seedlings are treated with a protein synthesis inhibitor, such as cycloheximide (B1669411) (CHX), to block new protein synthesis. Subsequently, seedlings are treated with MeJA or a mock control.

  • Time-Course Sampling: Samples are collected at various time points after the addition of MeJA.

  • Protein Extraction and Western Blotting: Total proteins are extracted from the collected samples. The levels of the JAZ protein of interest are detected by Western blotting using a specific antibody.

  • Data Analysis: The intensity of the JAZ protein bands at different time points is quantified using image analysis software (e.g., ImageJ). The protein half-life is calculated by determining the time it takes for the protein level to decrease by 50%.

Pathogen Infection Assays

These assays are used to assess the role of JAZ proteins in plant defense against pathogens.

Botrytis cinerea Infection:

  • Inoculum Preparation: B. cinerea is grown on potato dextrose agar (B569324) (PDA) to produce spores. Spores are harvested and suspended in a suitable buffer (e.g., potato dextrose broth).

  • Plant Inoculation: Detached leaves from mature Arabidopsis plants are placed on water agar plates. A droplet of the spore suspension is applied to the center of each leaf.

  • Disease Assessment: The inoculated leaves are incubated in a high-humidity environment. The diameter of the necrotic lesions is measured at specific time points (e.g., 48 and 72 hours post-inoculation) to quantify the extent of disease development.

Pseudomonas syringae Infection:

  • Bacterial Culture: P. syringae is grown in King's B medium to the desired optical density.

  • Plant Inoculation: The bacterial suspension is infiltrated into the abaxial side of mature Arabidopsis leaves using a needleless syringe.

  • Bacterial Titer Measurement: At various time points post-infiltration, leaf discs are collected from the inoculated areas, homogenized in a buffer, and serial dilutions are plated on selective medium. The number of colony-forming units (CFUs) is counted to determine the bacterial population size within the leaf tissue.

Visualizing the Jasmonate Signaling Pathway and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex interactions and experimental processes involved in studying JAZ protein function.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling_complex Signaling Complex cluster_transcription Transcriptional Regulation cluster_response Physiological Responses Wounding Wounding/ Herbivory JA_Ile JA-Ile Wounding->JA_Ile synthesis Pathogen Pathogen Attack Pathogen->JA_Ile synthesis COI1 SCF-COI1 JA_Ile->COI1 promotes interaction JAZ JAZ Proteins COI1->JAZ recruits Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (e.g., MYC2, MYC3, MYC4) JAZ->TF represses JA_Genes JA-Responsive Genes TF->JA_Genes activates Defense Defense Responses JA_Genes->Defense Growth Growth Inhibition JA_Genes->Growth Development Developmental Changes JA_Genes->Development Experimental_Workflow cluster_genetics Genetic Approach cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis cluster_data Data Integration and Interpretation Generate_Mutants Generate Single and Higher-Order jaz Mutants Root_Assay JA-Inhibited Root Growth Assay Generate_Mutants->Root_Assay Flowering_Assay Flowering Time Analysis Generate_Mutants->Flowering_Assay Pathogen_Assay Pathogen Infection Assay Generate_Mutants->Pathogen_Assay Data_Analysis Quantitative Data Analysis and Comparison Root_Assay->Data_Analysis Flowering_Assay->Data_Analysis Pathogen_Assay->Data_Analysis Y2H Yeast Two-Hybrid (Protein Interactions) Y2H->Data_Analysis Degradation_Assay In Vivo JAZ Degradation Assay Degradation_Assay->Data_Analysis Gene_Expression qRT-PCR (Gene Expression) Gene_Expression->Data_Analysis Conclusion Elucidate Specific and Redundant JAZ Functions Data_Analysis->Conclusion

References

The Double-Edged Sword: A Comparative Guide to Jasmonic Acid's Effects on Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Jasmonic Acid's Role in Plant Physiology and Metabolism

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are ubiquitous signaling molecules in the plant kingdom, orchestrating a wide array of physiological and developmental processes. From orchestrating defense responses against herbivores and pathogens to influencing growth and secondary metabolite production, the impact of JA is profound and multifaceted. This guide provides a comparative analysis of jasmonic acid's effects across different plant species, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Jasmonic Acid Signaling: A Conserved Mechanism with Species-Specific Nuances

The jasmonic acid signaling pathway is a well-characterized cascade that is largely conserved across the plant kingdom. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors, most notably MYC2.[1][2]

In the absence of stress, JAZ proteins bind to and repress transcription factors, preventing the expression of JA-responsive genes.[3] Upon biotic or abiotic stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[1] This interaction targets the JAZ repressors for degradation via the 26S proteasome, thereby liberating the transcription factors to activate downstream gene expression.[3]

Jasmonic_Acid_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degraded by JA_Response Jasmonate Responses (Defense, Secondary Metabolism, Growth Inhibition) MYC2->JA_Response activates Experimental_Workflow Plant_Material Plant Material Selection (Species, Genotype, Growth Stage) JA_Treatment Jasmonic Acid Treatment (Concentration, Duration, Application Method) Plant_Material->JA_Treatment Sampling Sample Collection (Time course, Tissue type) JA_Treatment->Sampling Physiological_Analysis Physiological Analysis (Growth, Photosynthesis, Stress markers) Sampling->Physiological_Analysis Molecular_Analysis Molecular & Chemical Analysis (Transcriptomics, Proteomics, Metabolomics) Sampling->Molecular_Analysis Data_Analysis Data Analysis & Integration Physiological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion & Hypothesis Generation Data_Analysis->Conclusion

References

A Researcher's Guide to the Validation of Jasmonic Acid Biosynthesis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of common Arabidopsis thaliana mutants used in jasmonic acid research, supported by experimental data and detailed protocols for validation.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of key mutants in the jasmonic acid (JA) biosynthesis pathway: aos (allene oxide synthase), opr3 (12-oxophytodienoic acid reductase 3), and jar1 (jasmonate resistant 1). Understanding the distinct biochemical and phenotypic characteristics of these mutants is crucial for designing and interpreting experiments related to JA signaling in plant defense, development, and stress responses.

Introduction to Jasmonic Acid Biosynthesis Mutants

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a central role in plant defense against insect herbivores and necrotrophic pathogens, as well as in various developmental processes such as flower and root development. The biosynthesis of the bioactive form, jasmonoyl-isoleucine (JA-Ile), is a multi-step process involving enzymes in the chloroplast and peroxisome. Genetic mutations in the genes encoding these enzymes have created invaluable tools for dissecting the JA signaling pathway.

This guide focuses on three critical mutants:

  • aos (allene oxide synthase): This mutant is blocked early in the pathway and is deficient in the production of both JA and its precursor, 12-oxo-phytodienoic acid (OPDA).[1]

  • opr3 (12-oxophytodienoic acid reductase 3): This mutant is deficient in the reduction of OPDA to 3-oxo-2-(2'[Z]-pentenyl)cyclopentane-1-octanoic acid, leading to an inability to produce JA and its derivatives, but with the potential to accumulate OPDA.[1][2]

  • jar1 (jasmonate resistant 1): This mutant is defective in the final step of bioactive JA-Ile synthesis, the conjugation of JA to isoleucine. As a result, jar1 mutants accumulate JA but have significantly reduced levels of JA-Ile.[3]

Comparative Analysis of Jasmonate Levels

The validation of these mutants begins with quantifying the levels of key molecules in the JA pathway. The following table summarizes the typical concentrations of OPDA, JA, and JA-Ile in wild-type (Col-0) and the mutant lines under both normal (basal) and wounded conditions. Wounding is a common method to induce JA biosynthesis.

GenotypeConditionOPDA (ng/g FW)JA (ng/g FW)JA-Ile (ng/g FW)
Wild-Type (Col-0) Basal~340-1000[2]~30-50[2]~6.5
WoundedAccumulates[1]Increases significantly[1]Increases significantly
aos BasalNot Detected[1]Not Detected[1]Not Detected
WoundedNot Detected[1]Not Detected[1]Not Detected
opr3 BasalSimilar to WT[1]Not Detected[1]Significantly Reduced[4]
WoundedAccumulates[1]Not Detected[1]Not Detected
jar1 Basal--~0.9 (over 7-fold lower than WT)[3]
Pathogen Inoculated-Higher than WTSignificantly Lower than WT[5]

Note: "-" indicates that specific comparative data under these exact conditions was not available in the cited literature.

Gene Expression Analysis

Validation of JA biosynthesis mutants often involves examining the expression of JA-responsive genes. Treatment with methyl jasmonate (MeJA), a volatile derivative of JA, can be used to assess the integrity of the downstream signaling pathway.

GenotypeGeneRelative Expression Change upon MeJA Treatment
Wild-Type (Col-0) VSP1 (Vegetative Storage Protein 1)Strong Induction
PDF1.2 (Plant Defensin 1.2)Strong Induction
aos VSP1-
PDF1.2-
opr3 VSP1-
PDF1.2-
jar1 VSP1Reduced Induction[5]
PDF1.2Reduced Induction[5]

Note: "-" indicates that specific comparative data was not available in the cited literature. However, it is expected that aos and opr3, being JA synthesis mutants, would show normal induction of these genes in response to exogenous MeJA, as the downstream signaling pathway should be intact.

Phenotypic Validation

Root Growth Inhibition

A classic and straightforward assay to validate JA signaling mutants is the root growth inhibition assay. Wild-type seedlings grown on media containing MeJA exhibit a dose-dependent reduction in primary root elongation. Mutants with impaired JA signaling are less sensitive to this inhibition.

GenotypeMeJA Concentration for 50% Root Growth Inhibition
Wild-Type (Col-0) ~0.1 µM[6]
aos -
opr3 -
jar1 >10 µM (significantly less sensitive than WT)[6]

Note: "-" indicates that specific quantitative data for 50% inhibition was not available for aos and opr3 in the searched literature. However, as they are JA synthesis mutants, they are expected to show a similar sensitivity to exogenous MeJA as wild-type.

Susceptibility to Necrotrophic Pathogens

JA signaling is critical for defense against necrotrophic pathogens like Botrytis cinerea. Mutants in the JA pathway typically show increased susceptibility, which can be quantified by measuring the size of the necrotic lesions on infected leaves.

GenotypePathogenLesion Size (mm²) at 72 hpi
Wild-Type (Col-0) Botrytis cinerea~4-6
aos Botrytis cinerea~15-20 (significantly larger than WT)[7]
opr3 Botrytis cinerea~8-12 (larger than WT, but smaller than aos)
jar1 Botrytis cinereaSignificantly larger than WT[8][9]

Note: Values are approximate and can vary based on experimental conditions. "hpi" stands for hours post-inoculation.

While quantitative data for Pseudomonas syringae infection in all three mutants was not found in a directly comparative study, it is well-established that JA signaling contributes to defense against this pathogen, and mutants in this pathway are generally more susceptible.[10][11]

Experimental Protocols

Jasmonate Quantification by GC-MS or LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of jasmonates from plant tissue.

  • Sample Collection and Freezing: Harvest 100-200 mg of plant tissue, flash-freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder in liquid nitrogen.

  • Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with internal standards) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up and concentrate the sample.

  • Derivatization (for GC-MS): Evaporate the sample to dryness and derivatize for gas chromatography.

  • Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Calculate the concentration of each jasmonate based on the peak areas relative to the internal standards.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of JA-responsive genes.

  • Plant Treatment: Treat wild-type and mutant plants with a mock solution or a solution containing MeJA (e.g., 50 µM).

  • RNA Extraction: Harvest leaf tissue at specified time points after treatment and extract total RNA using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for your target genes (e.g., VSP1, PDF1.2) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Root Growth Inhibition Assay

A simple and effective method for phenotyping JA signaling mutants.

  • Prepare Media: Prepare half-strength Murashige and Skoog (MS) agar (B569324) plates containing a range of MeJA concentrations (e.g., 0, 0.1, 1, 10, 50 µM).

  • Sterilize and Stratify Seeds: Surface-sterilize seeds of wild-type and mutant lines and stratify them at 4°C for 2-3 days.

  • Plate Seeds: Plate the seeds on the prepared media plates.

  • Incubate: Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Measure Root Length: After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each MeJA concentration relative to the mock-treated control.

Pathogen Susceptibility Assay (Botrytis cinerea)

This protocol describes a method to assess the susceptibility of plants to a necrotrophic fungus.

  • Pathogen Culture: Grow Botrytis cinerea on potato dextrose agar (PDA) plates.

  • Spore Suspension: Prepare a spore suspension of the fungus in potato dextrose broth (PDB).

  • Plant Inoculation: Inoculate the leaves of 4-5 week old plants by placing a droplet of the spore suspension onto the leaf surface.

  • Incubation: Place the inoculated plants in a high-humidity chamber to facilitate infection.

  • Lesion Measurement: At 48-72 hours post-inoculation, photograph the infected leaves and measure the area of the necrotic lesions using image analysis software.

  • Data Analysis: Compare the average lesion sizes between wild-type and mutant plants.

Visualizations

Jasmonic Acid Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX AOS_step AOS 13-HPOT->AOS_step OPDA 12-oxo-phytodienoic acid (OPDA) AOS_step->OPDA AOC aos_mutant AOS_step->aos_mutant aos mutant block OPDA_p OPDA OPDA->OPDA_p Transport OPR3_step OPR3 OPDA_p->OPR3_step JA_intermediate OPC-8:0 CoA OPR3_step->JA_intermediate opr3_mutant OPR3_step->opr3_mutant opr3 mutant block JA_p Jasmonic Acid (JA) JA_intermediate->JA_p beta-oxidation JA_c JA JA_p->JA_c Transport JAR1_step JAR1 JA_c->JAR1_step JA-Ile JA-Isoleucine (JA-Ile) JAR1_step->JA-Ile jar1_mutant JAR1_step->jar1_mutant jar1 mutant block

Caption: Simplified Jasmonic Acid Biosynthesis Pathway with Mutant Blocks.

Mutant_Validation_Workflow start Select Mutant Lines (aos, opr3, jar1) and Wild-Type biochemical Biochemical Validation start->biochemical phenotypic Phenotypic Validation start->phenotypic gene_expression Gene Expression Analysis start->gene_expression ja_quant Quantify Jasmonates (JA, JA-Ile, OPDA) via LC-MS/MS biochemical->ja_quant root_assay Root Growth Inhibition Assay phenotypic->root_assay pathogen_assay Pathogen Susceptibility Assay (e.g., B. cinerea) phenotypic->pathogen_assay meja_treat Treat with MeJA gene_expression->meja_treat end_biochem end_biochem ja_quant->end_biochem Compare levels to WT q_rtpcr qRT-PCR for JA-responsive genes (VSP1, PDF1.2) meja_treat->q_rtpcr end_gene end_gene q_rtpcr->end_gene Compare induction to WT end_root end_root root_assay->end_root Compare sensitivity to WT end_pathogen end_pathogen pathogen_assay->end_pathogen Compare susceptibility to WT Logical_Relationships pathway JA Biosynthesis Pathway aos aos mutant (no OPDA, no JA) pathway->aos Early Block opr3 opr3 mutant (accumulates OPDA, no JA) pathway->opr3 Mid-Pathway Block jar1 jar1 mutant (accumulates JA, no JA-Ile) pathway->jar1 Late Block

References

A Researcher's Guide to Confirming Protein-Protein Interactions within the Jasmonate Signalosome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. The jasmonate signalosome, a key pathway in plant defense and development, relies on a cascade of precisely regulated PPIs. This guide provides an objective comparison of common experimental techniques used to validate these interactions, supported by experimental data and detailed protocols.

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2. The interaction between these proteins is induced by the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile), leading to the degradation of JAZ proteins and the activation of downstream gene expression. Validating the direct and transient interactions within this complex is paramount to understanding the intricacies of jasmonate signaling.

Comparative Analysis of Protein-Protein Interaction Assays

Several in vitro and in vivo techniques are available to confirm PPIs. The choice of method often depends on the nature of the interacting proteins, the desired level of quantification, and the available resources. Below is a comparison of commonly used methods for studying interactions within the jasmonate signalosome.

Technique Principle Type Quantitative Nature Strengths Limitations Relevance to Jasmonate Signalosome
Pull-Down Assay An in vitro method where a tagged "bait" protein captures its interacting "prey" protein from a cell lysate. The complex is then purified and detected.[1][2]In vitroSemi-quantitative (e.g., band intensity on Western blot)Relatively simple and widely used to confirm direct physical interactions.[1][2]Prone to false positives due to non-specific binding. Does not provide information on interaction localization in vivo.Has been instrumental in demonstrating the direct, JA-Ile-dependent interaction between COI1 and JAZ proteins.[1][2]
Yeast Two-Hybrid (Y2H) An in vivo genetic method that detects PPIs in the yeast nucleus through the reconstitution of a functional transcription factor, leading to the activation of a reporter gene.In vivoSemi-quantitative (e.g., reporter gene activity) or qualitative (growth on selective media)Suitable for large-scale screening of interacting partners. Can detect transient or weak interactions.Prone to false positives and false negatives. Interactions must occur in the nucleus.Successfully used to identify interactions between various JAZ proteins and transcription factors like MYC2, MYC3, and MYC4.[3][4]
Co-Immunoprecipitation (Co-IP) An in vivo method where an antibody targets a specific protein ("bait") in a cell lysate, pulling down the protein along with its interacting partners ("prey").In vivoSemi-quantitative (e.g., band intensity on Western blot)Confirms interactions within a native cellular context, preserving post-translational modifications.Cannot distinguish between direct and indirect interactions. Requires specific antibodies.Has been used to confirm the in vivo association of COI1 with components of the SCF E3 ubiquitin ligase complex and with JAZ proteins in plant cells.[5]
Bimolecular Fluorescence Complementation (BiFC) An in vivo method where two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction between the target proteins brings the fragments together, reconstituting a fluorescent signal.In vivoSemi-quantitative (fluorescence intensity)Allows for the visualization of the subcellular localization of the protein interaction.[3]The fluorescent protein fusion may interfere with the normal function or localization of the proteins. The complex formation is often irreversible.Has been employed to visualize the interaction between JAZ proteins and their interacting transcription factors in plant cell nuclei.[3]
Radioligand Binding Assay An in vitro method that measures the direct binding of a radiolabeled ligand to its receptor. In the context of the jasmonate signalosome, it can be adapted to quantify the affinity of the COI1-JAZ interaction in the presence of labeled coronatine (a JA-Ile mimic).In vitroQuantitative (provides dissociation constant, Kd)Highly sensitive and allows for the precise determination of binding affinity.Requires handling of radioactive materials. Provides information only on the direct ligand-receptor interaction.Has been used to determine the high-affinity binding of coronatine to the COI1-JAZ co-receptor complex, providing quantitative evidence of their interaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific proteins and experimental conditions.

Pull-Down Assay Protocol

This protocol describes a Glutathione S-transferase (GST) pull-down assay to test the interaction between a GST-tagged "bait" protein and a "prey" protein from a plant cell extract.[1][2]

  • Protein Expression and Purification:

    • Express the GST-tagged bait protein in E. coli and purify it using glutathione-agarose beads.

    • Prepare a total protein extract from plant tissue (e.g., Arabidopsis thaliana seedlings) expressing the prey protein.

  • Interaction/Binding Step:

    • Incubate the purified GST-bait protein bound to the glutathione-agarose beads with the plant protein extract.

    • As a negative control, incubate the plant extract with GST protein alone bound to beads.

    • Perform the incubation at 4°C for 2-4 hours with gentle rotation.

  • Washing:

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and detect the prey protein by Western blotting using a specific antibody.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines a Co-IP experiment to validate a PPI in plant cells.[5]

  • Protein Extraction:

    • Harvest plant tissue expressing the bait and prey proteins (e.g., from transient expression in Nicotiana benthamiana or stable transgenic Arabidopsis lines).

    • Homogenize the tissue in a non-denaturing lysis buffer containing protease inhibitors to obtain a total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to the bait protein.

    • As a negative control, use a non-specific IgG antibody.

    • Add Protein A/G-agarose beads to the mixture to capture the antibody-protein complexes.

    • Incubate at 4°C for 2-4 hours with gentle rotation.

  • Washing:

    • Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins.

Bimolecular Fluorescence Complementation (BiFC) Protocol

This protocol describes a BiFC assay in plant protoplasts to visualize a PPI.[3]

  • Vector Construction:

    • Clone the coding sequences of the two proteins of interest into BiFC vectors, creating fusions with the N-terminal (nYFP) and C-terminal (cYFP) fragments of a fluorescent protein (e.g., YFP).

  • Protoplast Transformation:

    • Isolate protoplasts from plant tissue (e.g., Arabidopsis leaves).

    • Co-transform the protoplasts with the nYFP and cYFP fusion constructs using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • As negative controls, co-transform each fusion construct with an empty vector expressing the complementary YFP fragment.

  • Incubation and Imaging:

    • Incubate the transformed protoplasts in the dark for 12-24 hours to allow for protein expression and interaction.

    • Observe the protoplasts under a fluorescence microscope. A reconstituted YFP signal indicates that the two proteins of interest are interacting. The subcellular localization of the fluorescence reveals where the interaction occurs.

Visualizing the Jasmonate Signaling Pathway and Experimental Workflow

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the jasmonate signaling pathway and a typical workflow for confirming PPIs.

Jasmonate_Signaling_Pathway cluster_resting Resting State (-JA-Ile) cluster_active Active State (+JA-Ile) JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JA_Ile->COI1 SCF SCF Complex COI1->SCF part of COI1->SCF JAZ JAZ SCF->JAZ targets for ubiquitination SCF->JAZ Proteasome 26S Proteasome JAZ->Proteasome degradation JAZ->Proteasome MYC2 MYC2/3/4 JAZ->MYC2 represses JAZ->MYC2 JA_Response_Genes Jasmonate-Responsive Genes MYC2->JA_Response_Genes activates Repression Repression Activation Activation

Caption: The core jasmonate signaling pathway.

PPI_Workflow Hypothesis Hypothesize Interaction (e.g., from literature, screen) In_vitro In vitro Validation (e.g., Pull-Down Assay) Hypothesis->In_vitro In_vivo In vivo Validation (e.g., Y2H, Co-IP) Hypothesis->In_vivo Localization Subcellular Localization (e.g., BiFC) In_vitro->Localization In_vivo->Localization Quantitative Quantitative Analysis (e.g., Binding Affinity) Localization->Quantitative Conclusion Confirmed Interaction Quantitative->Conclusion

Caption: A general workflow for confirming protein-protein interactions.

References

Navigating the Nuances: A Comparative Guide to the Reproducibility of Jasmonic Acid-Induced Defense Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistency of experimental results is paramount. This guide provides a comparative analysis of the reproducibility of jasmonic acid (JA)-induced defense gene expression, offering insights into the factors that influence experimental outcomes and providing a framework for robust study design.

Jasmonic acid and its derivatives, collectively known as jasmonates, are crucial signaling molecules in plant defense. Upon perception of threats such as herbivory or necrotrophic pathogens, plants activate the JA signaling pathway, leading to a massive transcriptional reprogramming aimed at mounting an effective defense response. While the core components of the JA signaling pathway are well-established, the reproducibility of JA-induced gene expression can be influenced by a variety of factors, leading to variations in experimental results. This guide explores the quantitative aspects of this variability, details common experimental protocols, and provides a visual representation of the underlying signaling network.

Quantitative Comparison of Jasmonate-Responsive Gene Expression

The induction of defense-related genes by jasmonic acid is a dynamic process, with the magnitude and timing of gene expression varying between studies. This variability can be attributed to differences in experimental conditions, including the plant species and ecotype, the concentration and method of JA application, and the time points analyzed.

To illustrate this, the following table summarizes the fold-change in expression of key JA-responsive marker genes from different studies in Arabidopsis thaliana.

GeneStudy 1 (RNA-seq)Study 2 (Microarray)Study 3 (cDNA Macroarray)
VSP2 ~20-fold at 2h>3-fold at 24h>3-fold at 24h
PDF1.2 Not significantly induced>3-fold at 24h>3-fold at 24h
LOX2 ~15-fold at 2h>3-fold at 24h>3-fold at 24h
MYC2 ~5-fold at 2hNot reported as significantly changedNot reported as significantly changed
JAZ7 ~10-fold at 1hNot reported as significantly changedNot reported as significantly changed

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison is challenging due to differences in methodologies. Fold-changes are approximate and represent the peak induction reported in the respective studies.

The data highlights that while core JA-responsive genes like VSP2 and LOX2 are consistently upregulated, the magnitude and timing of induction can differ. Furthermore, the expression of regulatory genes like MYC2 and JAZ7 can be more transient and may not be captured in all experimental designs. A meta-analysis of transcriptomic data from Catharanthus roseus treated with methyl jasmonate (MeJA) and ethylene (B1197577) identified 903 differentially expressed genes, underscoring the broad impact of JA on the transcriptome.[1]

Crosstalk with Other Signaling Pathways

The jasmonic acid signaling pathway does not operate in isolation. It engages in complex crosstalk with other hormone signaling pathways, most notably salicylic (B10762653) acid (SA) and ethylene (ET). This interaction can be synergistic or antagonistic, further influencing the reproducibility of gene expression. For instance, the induction of PDF1.2 is often dependent on the synergistic action of JA and ethylene.[2] Conversely, salicylic acid is a potent suppressor of JA-inducible gene expression.[3] This interplay highlights the importance of considering the broader hormonal context when interpreting JA-induced gene expression data.

Experimental Protocols

To ensure the reproducibility of experimental findings, it is crucial to follow standardized and well-documented protocols. Below are detailed methodologies for key experiments related to the analysis of jasmonic acid-induced gene expression.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0 is commonly used).

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324).

  • Growth Conditions: Plants are typically grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Jasmonic Acid Treatment
  • Chemical: Methyl jasmonate (MeJA) is often used due to its volatility, allowing for treatment of plants in sealed containers.

  • Concentration: A common concentration for MeJA treatment is 100 µM.[4]

  • Application:

    • For seedlings grown on agar plates: MeJA is added to the growth medium.

    • For soil-grown plants: A filter paper saturated with a known concentration of MeJA is placed inside a sealed container with the plants.

  • Time Course: Samples are typically harvested at various time points post-treatment (e.g., 0, 1, 2, 6, 12, 24 hours) to capture the dynamic changes in gene expression.[5][6]

RNA Extraction and Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Gene Expression Quantification:

    • Quantitative Real-Time PCR (qRT-PCR): This is a targeted approach to measure the expression of specific genes. The 2-ΔΔCT method is commonly used for relative quantification.

    • Microarray Analysis: This technique allows for the simultaneous measurement of the expression of thousands of genes. Data analysis involves normalization and statistical testing to identify differentially expressed genes.[4]

    • RNA-sequencing (RNA-seq): This is a high-throughput sequencing method that provides a comprehensive and quantitative view of the transcriptome. Data analysis involves mapping reads to a reference genome and performing differential expression analysis.[5][6]

Visualizing the Jasmonic Acid Signaling Pathway

To provide a clear understanding of the molecular events that lead to defense gene expression, the following diagrams illustrate the core JA signaling pathway and a typical experimental workflow.

Jasmonic_Acid_Signaling cluster_perception Signal Perception & Biosynthesis cluster_core_signaling Core Signaling Cascade Wounding Wounding/ Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 part of JAZ JAZ Repressor JAZ->SCF_COI1 targeted by Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->Proteasome ubiquitination Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates

Caption: The core jasmonic acid signaling pathway.

Experimental_Workflow Plant_Growth 1. Plant Growth (Arabidopsis thaliana) JA_Treatment 2. Methyl Jasmonate (MeJA) Treatment (e.g., 100 µM) Plant_Growth->JA_Treatment Time_Course 3. Time-Course Sampling (0h, 1h, 2h, 6h, 12h, 24h) JA_Treatment->Time_Course RNA_Extraction 4. RNA Extraction Time_Course->RNA_Extraction Gene_Expression 5. Gene Expression Analysis (qRT-PCR, Microarray, or RNA-seq) RNA_Extraction->Gene_Expression Data_Analysis 6. Data Analysis (Fold-change, Statistical Significance) Gene_Expression->Data_Analysis Results Results: Differentially Expressed Genes Data_Analysis->Results

Caption: A typical experimental workflow for analyzing JA-induced gene expression.

Conclusion

The reproducibility of jasmonic acid-induced defense gene expression is a multifaceted issue influenced by experimental design, the inherent biological complexity of plant signaling networks, and the specific genes being investigated. While the core JA signaling pathway provides a robust framework for understanding plant defense, researchers must be mindful of the potential for variability in quantitative gene expression data. By adhering to detailed and standardized protocols, and by considering the influence of crosstalk with other signaling pathways, the scientific community can work towards generating more consistent and comparable datasets. This, in turn, will accelerate our understanding of plant immunity and aid in the development of novel strategies for crop protection and therapeutic discovery.

References

A Comparative Analysis of Jasmonic Acid and Coronatine as Elicitors of Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the elicitor activities of jasmonic acid (JA) and coronatine (B1215496) (COR), focusing on their performance in inducing plant defense mechanisms. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development.

Comparative Elicitor Activity: A Quantitative Overview

Jasmonic acid and coronatine both play crucial roles in activating plant defense pathways. However, their efficacy can differ significantly. Coronatine, a phytotoxin produced by some pathogenic bacteria, is a potent structural and functional mimic of the bioactive form of jasmonic acid, JA-isoleucine (JA-Ile).[1][2][3][4] Experimental evidence suggests that coronatine can be a more powerful elicitor than jasmonic acid itself.

ParameterJasmonic Acid (or its derivatives)CoronatineKey Findings
Receptor Binding Affinity Binds to the COI1 receptor complexBinds to the COI1 receptor complex with significantly higher affinityIn vitro studies have shown that coronatine is approximately 1000 times more active than JA-Ile in stabilizing the interaction between COI1 and JAZ repressor proteins.[1]
Induction of Phytoalexins Induces the accumulation of phytoalexins such as sakuranetin (B8019584) and momilactone A in rice.[5]Also induces the accumulation of sakuranetin and momilactone A in rice, with the elicitation pattern being similar to that of jasmonic acid.[5]The structural and functional similarities suggest they may act at the same active sites to trigger phytoalexin production.[5]
Gene Expression Regulation Regulates a broad spectrum of defense-related genes.Regulates a subset of jasmonic acid-responsive genes, but not all.In tomato, coronatine was found to regulate 35% of the genes induced by methyl jasmonate (MeJA).[3] In another study, COR was a less efficient inducer of the ATHCOR1 gene compared to MeJA.[6]
Physiological Responses Inhibits root growth and promotes anthocyanin accumulation.[6]Induces similar physiological responses, often at lower concentrations than jasmonic acid.[6]The coi1 mutant is insensitive to both compounds, indicating a shared signaling pathway for these responses.[6]
Defense Against Pathogens Primes plants for defense against necrotrophic pathogens and herbivores.[7]Enhances the virulence of pathogenic bacteria by suppressing salicylic (B10762653) acid-mediated defenses.[1][4]While both activate JA signaling, the biological outcome in the context of pathogen infection can differ based on the pathogen's lifestyle.

Signaling Pathways: A Shared Mechanism with a Potent Imposter

Both jasmonic acid and coronatine exert their effects through the same core signaling pathway. The key components of this pathway are the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and transcription factors such as MYC2.[7][8][9]

In the absence of a stimulus, JAZ proteins bind to and inhibit the activity of transcription factors that regulate jasmonate-responsive genes. When the bioactive form of jasmonic acid, JA-Ile, is produced in response to stress, it acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[8] This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby releasing the transcription factors to activate gene expression.[8]

Coronatine functions as a potent mimic of JA-Ile, binding to the COI1-JAZ co-receptor complex with high affinity.[2] This hijacking of the JA signaling pathway allows coronatine to induce a strong defense response.[2]

Jasmonic_Acid_Signaling cluster_nucleus Nucleus JAZ JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates COI1 SCF-COI1 (E3 Ubiquitin Ligase) COI1->JAZ Targets for degradation JA_Ile JA-Ile JA_Ile->COI1 Binds Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stress->JA JAR1 JAR1 JA->JAR1 Conjugation to Isoleucine JAR1->JA_Ile

Jasmonic Acid Signaling Pathway

Coronatine_Signaling cluster_nucleus Nucleus JAZ JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates COI1 SCF-COI1 (E3 Ubiquitin Ligase) COI1->JAZ Targets for degradation COR Coronatine (COR) COR->COI1 Binds with high affinity Pathogen Pathogen (e.g., P. syringae) Pathogen->COR Produces

Coronatine Hijacking the JA Pathway

Experimental Protocols

To objectively compare the elicitor activity of jasmonic acid and coronatine, a standardized experimental workflow is essential.

Experimental_Workflow cluster_analysis Downstream Analyses Plant_Material 1. Plant Material Preparation (e.g., seedlings, cell cultures) Elicitor_Treatment 2. Elicitor Treatment (JA, COR, Mock Control) Plant_Material->Elicitor_Treatment Sampling 3. Time-Course Sampling Elicitor_Treatment->Sampling Analysis 4. Downstream Analysis Sampling->Analysis Data_Analysis 5. Data Analysis & Comparison Analysis->Data_Analysis Gene_Expression Gene Expression (RT-qPCR, RNA-seq) Analysis->Gene_Expression Metabolite_Analysis Metabolite Analysis (HPLC, GC-MS) Analysis->Metabolite_Analysis Phenotypic_Assay Phenotypic Assays (root growth, biomass) Analysis->Phenotypic_Assay

References

validation of antibodies for jasmonic acid pathway proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Validated Antibodies for Jasmonic Acid Pathway Proteins

For researchers in plant biology, cell signaling, and drug development, the specific and reliable detection of key regulatory proteins is paramount. This guide provides a comparative overview of commercially available antibodies targeting core proteins in the jasmonic acid (JA) signaling pathway. The information presented here is compiled from publicly available data sheets and scientific publications to aid in the selection of suitable reagents for your research needs.

The Jasmonic Acid Signaling Pathway

Jasmonates (JAs) are lipid-derived hormones that play a critical role in regulating plant growth, development, and responses to both biotic and abiotic stress.[1][2] The core JA signaling pathway involves a cascade of protein interactions that ultimately leads to the transcriptional regulation of JA-responsive genes.[1][3] Key proteins in this pathway include the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[2][3]

Jasmonic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds SCF_COI1 SCF-COI1 COI1->SCF_COI1 forms complex JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses TPL_NINJA TPL/NINJA Co-repressors JAZ->TPL_NINJA recruits 26S_Proteasome 26S Proteasome JAZ->26S_Proteasome degradation JAResponse JA-Responsive Genes MYC2->JAResponse activates transcription TPL_NINJA->MYC2 represses SCF_COI1->JAZ targets for ubiquitination

Caption: Core components of the Jasmonic Acid (JA) signaling pathway.

Antibody Comparison Tables

The following tables summarize available antibodies for key proteins in the JA pathway. Performance has been evaluated based on supplier-provided data and publications.

Table 1: Antibodies for CORONATINE INSENSITIVE 1 (COI1)
SupplierCatalog No.TypeApplicationsValidation Summary
AgriseraAS12 2637Rabbit PolyclonalWBSpecific band of ~70 kDa detected in Arabidopsis thaliana wild-type seedlings but absent in the coi1 null mutant.[4]
LifeasibleDAP-1001Rabbit PolyclonalWBDetects a band at the estimated molecular weight of 70 kDa.[5]
Table 2: Antibodies for JASMONATE-ZIM DOMAIN (JAZ) Proteins
SupplierCatalog No.TargetTypeApplicationsValidation Summary
AgriseraAS16 3935JAZ1Rabbit PolyclonalWBDetects transiently expressed JAZ1-HA in Arabidopsis thaliana protoplasts.[6]
AbiocodeR3450-2JAZ1Rabbit PolyclonalWBDetects endogenous protein in wild-type Arabidopsis leaves, with the signal absent in a JAZ1 mutant.[7]
Bethyl LabsA302-220AJAZ (Human)Rabbit PolyclonalWB, IPValidated for detection of human JAZ by western blot of immunoprecipitates.[8]
Table 3: Antibodies for MYC2
SupplierCatalog No.TypeApplicationsValidation Summary
AgriseraAS12 2377Rabbit PolyclonalWBCited in publications for western blot analysis in Arabidopsis.[9]
PhytoABPHY1359ARabbit PolyclonalWBReactivity confirmed in Arabidopsis thaliana, Brassica napus, and Brassica rapa.[10]
CUSABIOCSB-PA014008LA01ARRabbit PolyclonalWB, ELISAValidated for western blot and ELISA in Arabidopsis.[9]

Experimental Protocols

Detailed and reproducible protocols are crucial for antibody validation. Below are standardized workflows for common immunological techniques.

Western Blotting Protocol for Plant Tissues

This protocol is a generalized procedure based on supplier recommendations for anti-COI1 and anti-JAZ1 antibodies.[4][6]

  • Protein Extraction:

    • Grind 100 mg of plant tissue in liquid nitrogen to a fine powder.

    • Add 200 µL of extraction buffer (e.g., 2X SDS-PAGE sample buffer) and vortex thoroughly.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine protein concentration using a compatible assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-COI1 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[4][5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:10,000 to 1:20,000) for 1-2 hours at room temperature.[4]

    • Wash the membrane three times for 15 minutes each with TBST.

    • Apply a chemiluminescent substrate and visualize the signal using an imaging system.

Immunoprecipitation (IP) Protocol

This protocol outlines a general workflow for immunoprecipitation, which is a key method for validating antibody specificity.[11]

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 1-5 µg of the primary antibody (e.g., anti-JAZ) for 2 hours to overnight at 4°C on a rotator.[12]

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western Blotting using the same or a different primary antibody.

Antibody Validation Workflow

A rigorous validation process is essential to ensure an antibody is specific and sensitive for its intended application. Knockout (KO) validation is considered the gold standard for determining antibody specificity.[13]

Antibody_Validation_Workflow Start Start: Select Antibody WB_Initial Initial Screen: Western Blot (WB) Start->WB_Initial WB_KO Specificity Test: WB with KO/KD Lysate WB_Initial->WB_KO Correct MW? IP_MS Interaction Analysis: Immunoprecipitation (IP) followed by Mass Spec WB_KO->IP_MS Specific Signal? Fail Validation Failed WB_KO->Fail Non-specific Signal? ChIP Functional Assay: Chromatin IP (ChIP) for Transcription Factors IP_MS->ChIP Target Precipitated? IP_MS->Fail Off-targets found? End Validated for Use ChIP->End Known targets enriched? ChIP->Fail No enrichment?

Caption: A multi-step workflow for antibody validation.

References

Comparative Analysis of Jasmonate Signaling in Monocots vs. Dicots: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The jasmonate (JA) signaling pathway is a critical regulator of plant defense and development. While the core components of this pathway are largely conserved across the plant kingdom, significant functional divergences exist between monocotyledonous and dicotyledonous plants. Understanding these differences is paramount for developing targeted strategies to enhance crop resilience and for the discovery of novel therapeutic agents. This guide provides a comprehensive comparative analysis of JA signaling in monocots and dicots, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Components: A Quantitative Comparison

The fundamental machinery of JA perception and signaling, comprising the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors, is present in both monocots and dicots. However, the size and diversity of these gene families, as well as their interaction dynamics, exhibit notable differences.

ComponentDicot (Arabidopsis thaliana)Monocot (Oryza sativa - Rice)Key Observations
COI1 Homologs 1 (AtCOI1)3 (OsCOI1a, OsCOI1b, OsCOI2)Rice possesses multiple COI1 homologs, suggesting potential for sub-functionalization or redundancy in JA perception.
JAZ Gene Family Size 1315Monocots generally exhibit an expansion of the JAZ gene family, potentially allowing for more nuanced regulation of JA responses.
MYC Transcription Factors (bHLH) AtMYC2, AtMYC3, AtMYC4, AtMYC5OsMYC2, OsMYC3, OsMYC4, and othersBoth have a core set of MYC factors, but the regulatory networks they control can be species-specific, influencing different sets of downstream genes.
COI1-JAZ Interaction Affinity (Kd) High affinity, promoted by JA-Ile. For example, the Kd for AtCOI1-AtJAZ1 with coronatine (a JA-Ile mimic) is in the nanomolar range.Variable affinities among OsCOI homologs and OsJAZ proteins. OsCOI2 shows different partner selectivity compared to OsCOI1a/1b.The presence of multiple COI1 homologs in rice with differing JAZ interaction profiles points to a more complex co-receptor system than in Arabidopsis.

Jasmonate Signaling Pathways: A Visual Comparison

The core logic of JA signaling, involving the degradation of JAZ repressors to de-repress transcription factors, is conserved. However, the multiplicity of components in monocots suggests a more intricate regulatory network.

Dicot Jasmonate Signaling Pathway (Arabidopsis thaliana)

Dicot_JA_Signaling cluster_stimulus Stimulus cluster_biosynthesis JA-Ile Biosynthesis cluster_nucleus Nucleus Wound/Herbivory Wound/Herbivory alpha-Linolenic_acid alpha-Linolenic_acid Wound/Herbivory->alpha-Linolenic_acid JA JA alpha-Linolenic_acid->JA JA-Ile JA-Ile JA->JA-Ile AtCOI1 AtCOI1 JA-Ile->AtCOI1 binds JAZ JAZ AtCOI1->JAZ recruits Ub Ubiquitin AtCOI1->Ub MYC2 MYC2 JAZ->MYC2 represses Proteasome Proteasome JAZ->Proteasome degradation JA_Response_Genes JA_Response_Genes MYC2->JA_Response_Genes activates Ub->JAZ ubiquitination

Dicot JA signaling pathway.
Monocot Jasmonate Signaling Pathway (Oryza sativa)

Monocot_JA_Signaling cluster_stimulus Stimulus cluster_biosynthesis JA-Ile Biosynthesis cluster_nucleus Nucleus Wound/Herbivory Wound/Herbivory alpha-Linolenic_acid alpha-Linolenic_acid Wound/Herbivory->alpha-Linolenic_acid JA JA alpha-Linolenic_acid->JA JA-Ile JA-Ile JA->JA-Ile OsCOI1a OsCOI1a JA-Ile->OsCOI1a OsCOI1b OsCOI1b JA-Ile->OsCOI1b OsCOI2 OsCOI2 JA-Ile->OsCOI2 OsJAZs OsJAZs OsCOI1a->OsJAZs recruits Ub Ubiquitin OsCOI1a->Ub OsCOI1b->OsJAZs recruits OsCOI1b->Ub OsCOI2->OsJAZs recruits OsCOI2->Ub OsMYC2 OsMYC2 OsJAZs->OsMYC2 represses Proteasome Proteasome OsJAZs->Proteasome degradation JA_Response_Genes JA_Response_Genes OsMYC2->JA_Response_Genes activates Ub->OsJAZs ubiquitination

Monocot JA signaling pathway.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This protocol is designed to assess the interaction between COI1 and JAZ proteins in the presence or absence of a JA-Ile mimic, coronatine.

a. Vector Construction:

  • Clone the full-length coding sequence of the desired COI1 homolog (e.g., AtCOI1 or OsCOI1a) into the pGBKT7 vector (bait vector), which contains the GAL4 DNA-binding domain (BD).

  • Clone the full-length coding sequence of the JAZ protein (e.g., AtJAZ1 or OsJAZ1) into the pGADT7 vector (prey vector), containing the GAL4 activation domain (AD).

b. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for colonies containing both plasmids.

c. Interaction Assay:

  • Grow the transformed yeast colonies in liquid SD/-Trp/-Leu medium overnight.

  • Spot serial dilutions of the yeast cultures onto selection plates:

    • SD/-Trp/-Leu (control for growth).

    • SD/-Trp/-Leu/-His (low-stringency selection for interaction).

    • SD/-Trp/-Leu/-His/-Ade (high-stringency selection for interaction).

  • To test for hormone-dependent interaction, supplement the selection media with a final concentration of 50 µM coronatine.

  • Incubate the plates at 30°C for 3-5 days and assess yeast growth. Growth on the selective media indicates a protein-protein interaction.

Y2H_Workflow cluster_prep Preparation cluster_selection Selection & Interaction Assay cluster_media Selective Media cluster_analysis Analysis Vector_Construction Construct Bait (COI1 in pGBKT7) and Prey (JAZ in pGADT7) vectors Yeast_Transformation Co-transform yeast with bait and prey plasmids Vector_Construction->Yeast_Transformation Initial_Selection Plate on SD/-Trp/-Leu Culture_Growth Grow colonies in liquid SD/-Trp/-Leu Initial_Selection->Culture_Growth Spotting Spot serial dilutions on selective media Culture_Growth->Spotting Control_Plate SD/-Trp/-Leu Spotting->Control_Plate Low_Stringency SD/-Trp/-Leu/-His (+/- Coronatine) Spotting->Low_Stringency High_Stringency SD/-Trp/-Leu/-His/-Ade (+/- Coronatine) Spotting->High_Stringency Incubation Incubate at 30°C for 3-5 days High_Stringency->Incubation Result Assess yeast growth for interaction Incubation->Result LCMS_Workflow Start Plant Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extract with 80% Methanol + Internal Standards Grinding->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Filtration Filter through 0.22 µm filter Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantify using Internal Standards MS_Detection->Quantification End JA & JA-Ile Levels Quantification->End

Validating Transcription Factors in Jasmonate Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of jasmonate (JA) signaling is crucial for developing novel strategies in crop improvement and therapeutic applications. This guide provides a comparative analysis of key transcription factors (TFs) involved in JA responses, with a focus on validating their roles using established experimental techniques.

The jasmonate signaling pathway is a complex network that governs plant growth, development, and defense against biotic and abiotic stresses. At the core of this pathway are various families of transcription factors that orchestrate the expression of a multitude of JA-responsive genes. Among these, the basic helix-loop-helix (bHLH) transcription factor MYC2 is considered a master regulator.[1][2][3] However, a growing body of evidence highlights the importance of other TFs, creating a nuanced and interconnected regulatory landscape. This guide will compare and contrast the roles of MYC2 with other significant players, providing the experimental framework to validate their functions.

The Jasmonate Signaling Pathway: A Visual Overview

The JA signaling cascade is initiated by the perception of jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate.[4][5] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby liberating and activating downstream transcription factors.[2][6][7] These TFs then bind to specific cis-regulatory elements in the promoters of target genes, initiating a transcriptional reprogramming that underpins the diverse physiological responses to JA.

Jasmonate_Signaling_Pathway cluster_perception JA-Ile Perception & JAZ Degradation cluster_responses Downstream Responses JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 promotes interaction JAZ JAZ Repressors COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 JAZ->MYC2 represses ERFs_ORAs ERFs / ORA59 JAZ->ERFs_ORAs represses JAMs JAMs JAZ->JAMs represses Other_TFs Other TFs (e.g., MYB, WRKY) JAZ->Other_TFs represses Wound_Response Wound Response Genes (e.g., VSP2) MYC2->Wound_Response Secondary_Metabolism Secondary Metabolism MYC2->Secondary_Metabolism Development Growth & Development MYC2->Development Defense_Response Pathogen Defense Genes (e.g., PDF1.2) ERFs_ORAs->Defense_Response JAMs->Wound_Response inhibits Other_TFs->Development

Caption: A simplified diagram of the core jasmonate signaling pathway.

Comparative Analysis of Key Transcription Factors

While MYC2 is a central positive regulator of many JA responses, other transcription factors play crucial, sometimes antagonistic, roles. The following table summarizes the key characteristics of MYC2 and provides a comparison with other notable TFs in the jasmonate pathway.

FeatureMYC2ERF1 / ORA59JAMs (JAM1, JAM2, JAM3)
Family bHLH (basic Helix-Loop-Helix)AP2/ERF (APETALA2/Ethylene (B1197577) Response Factor)bHLH (basic Helix-Loop-Helix)
Primary Role Positive regulator of wound response, defense against herbivores, and secondary metabolism.[1][2]Positive regulators of defense against necrotrophic pathogens.[8][9]Negative regulators of JA responses, often acting antagonistically to MYC2.[3][7]
DNA Binding Motif G-box (CACGTG) and other E-box variants.[1][10]GCC-box.G-box (competes with MYC2).[3]
Key Target Genes VSP2, LOX2, genes involved in secondary metabolite biosynthesis.[4][8][11]PDF1.2, ChiB (chitinase).[4][8]Repress MYC2 target genes.[7]
Interaction with JAZ Directly repressed by JAZ proteins.[2][6]Indirectly regulated; their upstream regulators (EIN3/EIL1) are repressed by JAZs.[8]Repressed by JAZ proteins.[3]
Phenotype of Loss-of-Function Mutant Reduced resistance to herbivores, decreased expression of wound-response genes.[11]Increased susceptibility to necrotrophic fungi.Enhanced JA-responsive phenotypes, such as increased anthocyanin accumulation.[7]
Crosstalk Integrates signals from other hormones like abscisic acid (ABA) and ethylene (ET).[1]Key nodes in the synergistic crosstalk between JA and ethylene signaling.[4][8]Modulate the balance of JA signaling.

Experimental Protocols for Transcription Factor Validation

Validating the in vivo function of a transcription factor requires a multi-pronged approach. Here, we detail the methodologies for three key experimental techniques: Chromatin Immunoprecipitation sequencing (ChIP-seq), RNA sequencing (RNA-seq), and Yeast Two-Hybrid (Y2H) assays.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor in vivo.[12][13][14]

Experimental Workflow:

ChIP_seq_Workflow Crosslinking 1. Crosslinking (Formaldehyde treatment to crosslink proteins to DNA) Chromatin_Shearing 2. Chromatin Shearing (Sonication or enzymatic digestion to fragment chromatin) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (Antibody specific to the TF of interest is used to pull down the TF-DNA complex) Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. DNA Purification (Reverse crosslinks and purify the DNA) Immunoprecipitation->DNA_Purification Library_Prep 5. Library Preparation (Prepare DNA for high-throughput sequencing) DNA_Purification->Library_Prep Sequencing 6. Sequencing (Sequence the purified DNA fragments) Library_Prep->Sequencing Data_Analysis 7. Data Analysis (Map reads to the genome and identify enriched binding sites) Sequencing->Data_Analysis

Caption: A streamlined workflow for a ChIP-seq experiment.

Detailed Methodology:

  • Cross-linking: Plant tissue is treated with formaldehyde (B43269) to create covalent cross-links between proteins and DNA.[15]

  • Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.[15]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-TF-DNA complexes are then captured using protein A/G beads.[15]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat and protease treatment, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: Sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify regions of the genome that are significantly enriched for TF binding.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, quantitative view of the transcriptome, allowing for the identification of genes that are differentially expressed in response to JA or in a transcription factor mutant.[16][17]

Experimental Workflow:

RNA_seq_Workflow RNA_Extraction 1. RNA Extraction (Isolate total RNA from plant tissue) Library_Prep 2. Library Preparation (mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation) RNA_Extraction->Library_Prep Sequencing 3. Sequencing (High-throughput sequencing of the cDNA library) Library_Prep->Sequencing Data_Analysis 4. Data Analysis (Read mapping, transcript quantification, and differential expression analysis) Sequencing->Data_Analysis

Caption: The general workflow for an RNA-seq experiment.

Detailed Methodology:

  • Experimental Design: Grow wild-type and transcription factor mutant plants and treat them with methyl jasmonate (MeJA) or a mock solution.[17] Collect tissue at various time points after treatment.[18]

  • RNA Extraction and Quality Control: Extract total RNA from the collected samples and assess its integrity and purity.

  • Library Preparation: Enrich for mRNA (usually via poly-A selection), fragment the mRNA, and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Map the sequencing reads to a reference genome or transcriptome. Quantify gene expression levels and perform statistical analysis to identify differentially expressed genes between different conditions and genotypes.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo technique to identify and confirm protein-protein interactions, such as the interaction between a transcription factor and a JAZ repressor.[19][20][21]

Logical Relationship:

Y2H_Logic cluster_output Outcome Bait Bait Protein (e.g., TF) fused to DNA-Binding Domain (BD) Interaction Interaction Bait->Interaction No_Interaction No Interaction Bait->No_Interaction Prey Prey Protein (e.g., JAZ) fused to Activation Domain (AD) Prey->Interaction Prey->No_Interaction Reporter_On Reporter Gene Expression (e.g., growth on selective media, blue color) Interaction->Reporter_On reconstitutes transcription factor Reporter_Off No Reporter Gene Expression No_Interaction->Reporter_Off

Caption: The principle of the Yeast Two-Hybrid assay.

Detailed Methodology:

  • Vector Construction: The coding sequence of the "bait" protein (e.g., the transcription factor) is cloned into a vector in-frame with a DNA-binding domain (BD). The "prey" protein (e.g., a JAZ protein) is cloned into another vector in-frame with a transcriptional activation domain (AD).[20]

  • Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast strain that contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the BD.

  • Selection and Screening: Transformed yeast cells are grown on selective media. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes. This allows the yeast to grow on selective media and/or turn blue in the presence of X-gal.[19]

Conclusion

The validation of transcription factor function in jasmonate responses is a multifaceted process that relies on the integration of genetic, molecular, and genomic approaches. While MYC2 has been established as a cornerstone of JA signaling, a comprehensive understanding requires the characterization of other key players like the ERF/ORA and JAM families of transcription factors. By employing the experimental strategies outlined in this guide, researchers can effectively dissect the complex regulatory networks that govern jasmonate-mediated processes, paving the way for targeted manipulation of these pathways for agricultural and pharmaceutical advancement.

References

Safety Operating Guide

Proper Disposal of (+/-)-Jasmonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides detailed, step-by-step guidance for the proper disposal of (+/-)-Jasmonic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheet (SDS) recommendations and should be executed in conjunction with a thorough review of your institution's specific waste management policies and all applicable local, state, and federal regulations.[1][2][3]

General Disposal Principles

The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with all relevant environmental regulations.[1][3] It is crucial to prevent the entry of this compound into drains, sewers, or water courses.[2][4]

Disposal of Unused or Waste this compound

For pure, unused, or waste this compound, the following steps should be taken:

  • Containerization : Ensure the waste this compound is stored in a suitable, clearly labeled, and securely sealed container to prevent leaks or spills.[1][4][5]

  • Waste Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult your institution's environmental health and safety (EHS) office and local, regional, and national hazardous waste regulations for accurate classification.[3]

  • Disposal Options :

    • Recycling : Wherever possible, consider recycling options by consulting the manufacturer.[1]

    • Incineration or Landfill : Arrange for the disposal of the material through a licensed waste disposal company. Options may include incineration or burial at an approved site.[1]

    • Transfer to a Licensed Facility : Dispose of the contents and container at an approved waste disposal plant.[4]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

For Minor Spills:

  • Ensure Safety : Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Ensure the area is well-ventilated.[1][5]

  • Containment : Contain and absorb the spill using an inert material such as sand, earth, or vermiculite.[1]

  • Collection : Carefully wipe up the absorbed material and place it into a suitable, labeled container for waste disposal.[1]

For Major Spills:

  • Evacuate and Secure the Area : Clear the area of all personnel and move upwind.[1]

  • Alert Authorities : Notify your institution's emergency responders and provide them with the location and nature of the hazard.[1]

  • Personal Protection : Wear appropriate respiratory protection and protective gloves.[1]

  • Prevent Environmental Contamination : Take all available measures to prevent the spillage from entering drains or water courses.[1]

  • Ignition Sources : Eliminate all ignition sources, such as naked lights or sparks.[1]

Decontamination of Spill Area

After the spilled material has been collected, the spill site should be decontaminated. One recommended method is to use a 10% caustic solution for decontamination.[4] Ensure the area is well-ventilated during and after this process.[4]

Disposal of Contaminated Materials

All materials and equipment that have come into contact with this compound, including absorbent materials, personal protective equipment, and empty containers, should be disposed of as chemical waste.[3] Packaging should be disposed of in the same manner as the unused product.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Jasmonic_Acid_Disposal start Disposal of this compound waste_type Identify Waste Type start->waste_type pure_chemical Unused/Waste this compound waste_type->pure_chemical Chemical spill_contaminated Spill or Contaminated Material waste_type->spill_contaminated Contaminated Material containerize Securely Containerize and Label pure_chemical->containerize spill_size Assess Spill Size spill_contaminated->spill_size classify_waste Classify Waste (Consult EHS & Regulations) containerize->classify_waste hazardous Hazardous Waste classify_waste->hazardous Hazardous non_hazardous Non-Hazardous Waste classify_waste->non_hazardous Non-Hazardous licensed_disposal Arrange Disposal via Licensed Contractor (e.g., Incineration) hazardous->licensed_disposal non_hazardous->licensed_disposal end Disposal Complete licensed_disposal->end minor_spill Minor Spill spill_size->minor_spill Minor major_spill Major Spill spill_size->major_spill Major absorb Contain & Absorb with Inert Material minor_spill->absorb evacuate Evacuate Area & Alert Responders major_spill->evacuate collect Collect in Labeled Container for Disposal absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->containerize ppe Use Appropriate PPE (incl. Respiratory Protection) evacuate->ppe prevent_spread Prevent Entry to Drains/Waterways ppe->prevent_spread prevent_spread->absorb

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (+/-)-Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (+/-)-Jasmonic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Assessment and GHS Classification

This compound presents a moderate hazard profile. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for harm.[1][2] It is prudent to handle it with care, assuming it to be a moderately hazardous substance. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[3][4]Do not eat, drink or smoke when using this product. Wash thoroughly after handling. If swallowed, call a poison center or doctor.[3]
Eye Irritation Causes serious eye irritation.[3][4]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Inhalation May cause respiratory tract irritation.[4]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[5][6]
Skin Contact May cause skin irritation upon prolonged or repeated contact.Wear protective gloves.[6]
Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is essential to minimize exposure to this compound. The following table outlines the recommended PPE for routine laboratory operations.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles.[1][6] A face shield may be necessary for splash-prone procedures.[7]Eye protection must be worn at all times in the laboratory. Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[7]Gloves must be inspected for integrity before each use. Remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory waste procedures.[8]
Body Laboratory coat or impervious clothing.[6]A lab coat should be worn and kept buttoned. Work clothes should be laundered separately from personal clothing.[1]
Respiratory Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4]Use a respirator if working outside of a fume hood or with large quantities. Ensure proper fit and training before use.[7]

Standard Operating Procedure for Handling this compound

Adherence to a standardized protocol is critical for safe handling. The following step-by-step guide outlines the procedure for working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][6]

  • Verify that an eye-wash station and safety shower are readily accessible.[6]

  • Assemble all necessary materials and equipment before starting the procedure.

  • Keep containers of this compound securely sealed when not in use.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Don safety glasses or goggles.

  • Wear appropriate chemical-resistant gloves.

3. Handling and Use:

  • Avoid all personal contact, including inhalation of vapors or dust.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid physical damage to containers.[1]

  • If heating is required, be aware that it may cause expansion or decomposition, potentially leading to container rupture.[1]

4. Post-Handling Procedures:

  • Securely seal the container of this compound.

  • Clean the work area thoroughly.

  • Wash hands with soap and water after handling is complete.[1]

  • Properly remove and dispose of gloves.

Emergency and Spill Response

Immediate and appropriate action is necessary in the event of a spill or exposure.

Spill Procedures:

Spill SizeContainment and Cleanup Protocol
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Absorb the spill with an inert material such as sand, earth, or vermiculite.[1] 4. Collect the absorbed material into a labeled container for hazardous waste disposal.[1] 5. Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spill 1. Evacuate the area immediately and alert emergency responders.[1] 2. Move upwind from the spill.[1] 3. Prevent the spill from entering drains or waterways.[1] 4. Only personnel trained in hazardous spill cleanup should attempt to manage a major spill.

First-Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]

  • If ingested: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[1] Do not dispose of with household garbage or allow it to enter the sewage system.[3][5] Consult with your institution's environmental health and safety department for specific disposal procedures.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Perform Experiment in Designated Area C->D E Keep Containers Sealed When Not in Use D->E I Segregate Hazardous Waste D->I Generate Waste Spill Spill or Exposure? D->Spill F Clean Work Area E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H L Arrange for Professional Disposal J Label Waste Container I->J K Store in Designated Area J->K K->L Spill->F No Emergency Initiate Emergency Response Spill->Emergency Yes Emergency->I Cleanup Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.